molecular formula C9H13N3O6 B1677216 Bredinin CAS No. 50924-49-7

Bredinin

Cat. No.: B1677216
CAS No.: 50924-49-7
M. Wt: 259.22 g/mol
InChI Key: HZQDCMWJEBCWBR-UHFFFAOYSA-N
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Description

Mizoribine is a member of imidazoles. It has a role as an anticoronaviral agent.
Mizoribine has been investigated for the treatment of Rheumatoid Arthritis.
MIZORIBINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
imidazole nucleoside with immunosuppressive activity isolated from culture filtrate of Eupenicillium brefeldianum;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860619
Record name 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50924-49-7
Record name mizoribine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Bredinin's Mechanism of Action on Lymphocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its primary mechanism of action is the selective inhibition of lymphocyte proliferation by targeting the de novo purine synthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to this compound's action on T and B lymphocytes. The information presented is intended to support further research and drug development efforts in the fields of immunology, transplantation, and autoimmune disease.

Core Mechanism of Action: Inhibition of IMPDH

This compound is a prodrug that is intracellularly phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[1] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferative responses, making them exquisitely sensitive to the effects of this compound.[2][3]

The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools.[2] This has several profound downstream consequences for lymphocyte function:

  • Inhibition of DNA and RNA Synthesis: GTP is an essential precursor for the synthesis of DNA and RNA. Its depletion directly halts the S phase of the cell cycle, preventing lymphocyte proliferation.[1][2]

  • Disruption of Cellular Signaling: GTP is crucial for the function of G-proteins, which are key components of numerous signaling pathways involved in lymphocyte activation, differentiation, and survival.

  • Induction of Apoptosis: Prolonged GTP depletion can trigger programmed cell death (apoptosis) in lymphocytes, contributing to the immunosuppressive effect.[4]

Signaling Pathway: De Novo Purine Synthesis and this compound's Point of Intervention

The following diagram illustrates the de novo purine synthesis pathway and the specific inhibitory action of this compound's active metabolite.

cluster_0 De Novo Purine Synthesis Pathway cluster_1 This compound's Mechanism of Action Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) PRPP->Inosine Monophosphate (IMP) Multiple Steps Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Inosine Monophosphate (IMP)->Xanthosine Monophosphate (XMP) IMPDH Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Xanthosine Monophosphate (XMP)->Guanosine Monophosphate (GMP) GMP Synthetase Guanosine Diphosphate (GDP) Guanosine Diphosphate (GDP) Guanosine Monophosphate (GMP)->Guanosine Diphosphate (GDP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine Diphosphate (GDP)->Guanosine Triphosphate (GTP) DNA_RNA_Synthesis DNA and RNA Synthesis Guanosine Triphosphate (GTP)->DNA_RNA_Synthesis This compound This compound Mizoribine-5'-Monophosphate (MZ-5-P) Mizoribine-5'-Monophosphate (MZ-5-P) This compound->Mizoribine-5'-Monophosphate (MZ-5-P) Adenosine Kinase Mizoribine-5'-Monophosphate (MZ-5-P)->Inhibition

This compound's inhibition of IMPDH in the purine synthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound (Mizoribine) and its active metabolite.

Table 1: Inhibitory Potency of Mizoribine-5'-Monophosphate
Target EnzymeInhibitorKi ValueReference
Inosine Monophosphate Dehydrogenase (IMPDH)Mizoribine-5'-Monophosphate1 x 10-8 M[1]
GMP SynthetaseMizoribine-5'-Monophosphate1 x 10-5 M[1]
Table 2: Dose-Dependent Inhibition of Lymphocyte Proliferation by Mizoribine
AssayCell TypeStimulantMizoribine Concentration (µg/mL)% InhibitionReference
Mitogen ResponseHuman Peripheral Blood LymphocytesMitogens10Significant[2]
100Significant[2]
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood LymphocytesAlloantigen10Significant[2]
100Significant[2]
T Cell ProliferationHuman Peripheral Blood T CellsAlloantigen, anti-CD3 mAb, Pharmacologic Mitogens1 - 5010 - 100%[2]

ID50 for both mitogen response and MLR was reported to be between 1.0 and 10 µg/mL.[2]

Table 3: Effect of Mizoribine on Intracellular Guanine Nucleotide Pools
Cell TypeTreatmentEffect on GTP LevelsReversibilityReference
Human Peripheral Blood T CellsMizoribine (1-50 µg/mL)Dose-dependent decreaseReversed by GTP repletion[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

IMPDH Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and established methodologies.[5][6][7]

Principle: The activity of IMPDH is determined by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate Solution: 10 mM Inosine Monophosphate (IMP)

  • Cofactor Solution: 10 mM NAD+

  • This compound (Mizoribine) stock solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the Reaction Buffer.

  • In a 96-well plate, add 170 µL of Reaction Buffer to each well.

  • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

  • Add 10 µL of the IMPDH enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of IMP solution and 10 µL of NAD+ solution to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method for assessing lymphocyte proliferation.[8][9]

Principle: The incorporation of a radiolabeled nucleoside, [3H]-thymidine, into newly synthesized DNA is proportional to the rate of cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or specific antigen

  • This compound (Mizoribine) stock solution

  • [3H]-Thymidine (1 µCi/well)

  • 96-well round-bottom cell culture plate

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of this compound at various concentrations or vehicle control to the appropriate wells.

  • Add 50 µL of mitogen/antigen or medium (for unstimulated control) to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) to stain DNA for cell cycle analysis.[10][11][12][13]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Lymphocytes cultured with or without this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 106 lymphocytes by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

cluster_0 Cell Cycle Analysis Workflow Lymphocyte_Culture Lymphocyte Culture (with/without this compound) Harvest_Cells Harvest Cells Lymphocyte_Culture->Harvest_Cells Fixation Fixation (70% Ethanol) Harvest_Cells->Fixation RNase_Treatment RNase A Treatment Fixation->RNase_Treatment PI_Staining Propidium Iodide Staining RNase_Treatment->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phases) Flow_Cytometry->Data_Analysis

Workflow for cell cycle analysis of lymphocytes.
Measurement of Intracellular GTP Pools by HPLC

This protocol provides a general framework for the quantification of intracellular nucleotides.[14][15][16][17][18]

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular nucleotides from cell extracts.

Materials:

  • Lymphocytes treated with this compound

  • Cold 0.4 M perchloric acid

  • 1 M potassium carbonate

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with 4% methanol)

  • GTP standard solutions

Procedure:

  • Harvest at least 5 x 106 lymphocytes by centrifugation at 4°C.

  • Wash the cells with cold PBS.

  • Extract the nucleotides by adding 500 µL of cold 0.4 M perchloric acid and vortexing vigorously.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant by adding 1 M potassium carbonate until the pH reaches 6.5-7.0.

  • Centrifuge to pellet the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the extract onto the HPLC column.

  • Elute the nucleotides with the mobile phase and detect them by UV absorbance at 254 nm.

  • Quantify the GTP peak by comparing its area to that of the GTP standard curve.

Downstream Effects on Lymphocyte Function

Cell Cycle Arrest

As a direct consequence of GTP depletion and the inhibition of DNA synthesis, this compound induces cell cycle arrest in lymphocytes, primarily at the G1/S transition.[2] This prevents the clonal expansion of T and B cells following antigen recognition, a critical step in the adaptive immune response.

Induction of Apoptosis

This compound has been shown to induce apoptosis in T lymphocytes in a dose- and time-dependent manner.[4] The proposed mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspase-9 and caspase-8, respectively, leading to the activation of the executioner caspase-3.[4]

cluster_0 This compound-Induced Apoptosis in T Lymphocytes This compound This compound IMPDH_Inhibition IMPDH Inhibition This compound->IMPDH_Inhibition GTP_Depletion GTP Depletion IMPDH_Inhibition->GTP_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction GTP_Depletion->Mitochondrial_Dysfunction Death_Receptor_Pathway Death Receptor Pathway GTP_Depletion->Death_Receptor_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Caspase8_Activation Caspase-8 Activation Death_Receptor_Pathway->Caspase8_Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.
Effects on T and B Cell Differentiation

By inhibiting the proliferation of activated lymphocytes, this compound effectively suppresses the differentiation of T helper cells and cytotoxic T lymphocytes. Similarly, the proliferation and subsequent differentiation of B cells into antibody-secreting plasma cells are also inhibited, leading to a reduction in both cell-mediated and humoral immunity.[19]

Conclusion

This compound exerts its immunosuppressive effects on lymphocytes through a well-defined mechanism centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP. This leads to cell cycle arrest and apoptosis, thereby preventing the clonal expansion of activated T and B cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other IMPDH inhibitors. Future research may focus on elucidating the precise downstream signaling events affected by GTP depletion and exploring combination therapies to enhance efficacy and minimize toxicity.

References

Mizoribine: A Technical Guide to Its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizoribine is an imidazole nucleoside immunosuppressant discovered in Japan. It functions through the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, key enzymes in the de novo purine synthesis pathway. This targeted action leads to the depletion of guanine nucleotides, preferentially inhibiting the proliferation of T and B lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetic profile, and the preclinical and clinical development of Mizoribine for various immunological disorders, including rheumatoid arthritis, lupus nephritis, and the prevention of organ transplant rejection. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough technical resource for researchers and drug development professionals.

Discovery and Initial Development

Mizoribine was first isolated from the fermentation broth of the fungus Penicillium brefeldianum in 1971 by a Japanese research group.[1] Initially investigated for its antimicrobial properties, it demonstrated weak activity against Candida albicans.[2] However, subsequent studies revealed its potent immunosuppressive effects, leading to its development as an immunomodulatory agent.[2] The Japanese government first authorized Mizoribine for clinical use in 1984 for the prevention of renal transplant rejection.[3] Its indications in Japan have since expanded to include lupus nephritis, rheumatoid arthritis, and primary nephrotic syndrome.[2][4]

Mechanism of Action

Mizoribine exerts its immunosuppressive effects by targeting the de novo pathway of purine synthesis. Unlike the salvage pathway, which recycles purines from degraded nucleic acids, the de novo pathway is crucial for rapidly proliferating cells like lymphocytes.

Once administered, Mizoribine is phosphorylated to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[3] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and a competitive inhibitor of guanosine monophosphate synthetase.[3][5] This dual inhibition effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) and subsequently to guanosine monophosphate (GMP), leading to the depletion of intracellular guanine nucleotide pools (GTP).[5][6]

The reduction in GTP levels has a profound impact on lymphocytes:

  • Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for DNA and RNA. Their depletion arrests the cell cycle in the S phase, thereby inhibiting lymphocyte proliferation.[1][2]

  • Induction of Apoptosis in T-cells: Mizoribine has been shown to induce apoptosis in human Jurkat T-cells in a dose- and time-dependent manner. This process is mediated by the activation of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[7]

  • Suppression of B-cell Antibody Production: By depleting GTP, Mizoribine directly inhibits B-cell proliferation and subsequent antibody production.[8]

A key advantage of Mizoribine is its selective action on lymphocytes and its lack of incorporation into nucleic acids, which is believed to contribute to a more favorable safety profile compared to other purine synthesis inhibitors like azathioprine.[2][3]

Signaling Pathway of Mizoribine's Immunosuppressive Action

Mizoribine_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Antibody B-Cell Antibody Production GTP->Antibody Mizoribine Mizoribine MZP Mizoribine-5'-P (Active) Mizoribine->MZP Phosphorylation Apoptosis T-Cell Apoptosis (Caspase Activation) MZP->Apoptosis IMPDH IMPDH MZP->IMPDH GMPS GMPS MZP->GMPS Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of Mizoribine's immunosuppressive action.

Pharmacokinetics

Mizoribine is administered orally and is rapidly absorbed. Its pharmacokinetic profile can be described by a one-compartment model with first-order absorption.[9] The pharmacokinetic parameters of Mizoribine exhibit significant inter-individual variability, which is influenced by factors such as renal function and body weight.[9]

Table 1: Summary of Mizoribine Pharmacokinetic Parameters

ParameterValuePopulationReference
Absorption
Absorption Lag Time (ALAG)0.581 hAdult Renal Transplant Recipients[9]
Absorption Rate Constant (Ka)0.983 h-1Adult Renal Transplant Recipients[9]
Time to Peak Concentration (Tmax)2-3 hHealthy Male Volunteers[4]
Distribution
Apparent Volume of Distribution (V/F)0.858 L/kgAdult Renal Transplant Recipients[9]
Metabolism
Active MetaboliteMizoribine-5'-monophosphate-[3]
Elimination
Oral Clearance (CL/F)1.80 x CLcr x 60/1000 L/hAdult Renal Transplant Recipients[9]
Half-life (t1/2)~3 hHealthy Male Volunteers[4]
Excretion65-100% unchanged in urineHealthy Male Volunteers[4]

CLcr = Creatinine Clearance

Preclinical Development

The immunosuppressive activity of Mizoribine was established through a series of preclinical in vitro and in vivo studies.

In Vitro Studies
  • Inhibition of IMP Dehydrogenase: Mizoribine, in its phosphorylated form, is a potent inhibitor of IMPDH. The IC50 for the inhibition of lymphocyte proliferation, a downstream effect of IMPDH inhibition, has been reported to be approximately 100 µM.[3]

  • Inhibition of Lymphocyte Proliferation: Mizoribine effectively suppresses the proliferation of both T and B lymphocytes. In mixed lymphocyte reaction (MLR) assays, the 50% inhibition dose (ID50) was found to be between 1.0 and 10 µg/mL.[10]

In Vivo Animal Models

Mizoribine demonstrated significant efficacy in various animal models of immune-mediated diseases.

  • Experimental Protocol: Skin Graft Survival in Mice

    • Animal Model: C57BL/6 mice as recipients and BALB/c mice as donors.

    • Grafting Procedure: A full-thickness skin graft from the donor is transplanted onto the dorsal side of the recipient mouse.

    • Treatment: Mizoribine is administered orally to the recipient mice daily, starting from the day of transplantation.

    • Endpoint: The survival of the skin graft is monitored daily, with rejection being defined as the complete necrosis of the graft.

    • Results: Mizoribine treatment significantly prolonged skin graft survival compared to untreated controls.

  • Experimental Protocol: Localized Graft-versus-Host Reaction (GvHR) in Mice

    • Animal Model: Parental strain (e.g., C57BL/6) spleen cells are injected into the footpad of F1 hybrid mice (e.g., (C57BL/6 x BALB/c)F1).

    • Induction of GvHR: The injected parental lymphocytes recognize the host's alloantigens and mount an inflammatory response, leading to footpad swelling.

    • Treatment: Mizoribine is administered orally to the recipient mice.

    • Endpoint: The degree of footpad swelling is measured at specific time points after cell injection.

    • Results: Mizoribine treatment suppressed the localized GvHR, as indicated by reduced footpad swelling.

  • Experimental Protocol: Collagen-Induced Arthritis in Mice

    • Animal Model: DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant.

    • Induction of Arthritis: A booster immunization is given 21 days after the primary immunization. Arthritis typically develops within a few weeks after the booster.

    • Treatment: Mizoribine is administered orally daily, either prophylactically (before the onset of arthritis) or therapeutically (after the onset of arthritis).

    • Endpoints: The severity of arthritis is assessed by scoring the degree of paw swelling and inflammation. Histopathological examination of the joints is also performed.

    • Results: Mizoribine treatment reduced the arthritis index, paw swelling, and suppressed bone damage and histopathological changes in the joints.

Clinical Development

Mizoribine has been evaluated in numerous clinical trials for its efficacy and safety in various autoimmune diseases and in the prevention of transplant rejection.

Rheumatoid Arthritis

Several studies have demonstrated the efficacy of Mizoribine in patients with rheumatoid arthritis, particularly as a relatively safe disease-modifying antirheumatic drug (DMARD).

Table 2: Summary of a Clinical Trial of Mizoribine in Rheumatoid Arthritis

ParameterDetailsReference
Study Design Open-label, single-arm, prospective observational study
Patient Population 34 patients with RA who had an inadequate response to a multiple-dose regimen of Mizoribine
Intervention Switched from a multiple-dose (100-150 mg/day in 2-3 doses) to a single-dose administration of Mizoribine without changing the total daily dose.
Primary Endpoint Change in Disease Activity Score 28-erythrocyte sedimentation rate (DAS28-ESR)
Key Findings - Significant decrease in DAS28-ESR from 2 months after switching.- 46.4% of patients achieved a good or moderate EULAR response at 6 months.- No serious adverse events were observed.
Lupus Nephritis

Mizoribine has been shown to be a viable alternative to standard induction therapies for lupus nephritis.

Table 3: Summary of a Phase 3 Randomized Clinical Trial of Mizoribine in Lupus Nephritis

ParameterDetailsReference
Study Design Prospective, multicenter, open-label, randomized clinical trial[4]
Patient Population 243 adult patients with active class III, IV, or V lupus nephritis[4]
Intervention Groups - Mizoribine: 50 mg orally, 3 times a day for 52 weeks.- Cyclophosphamide (CTX): 6 intravenous doses of 0.5-1.0 g/m2 every 4 weeks, followed by 2 doses every 12 weeks. Both groups also received glucocorticoids.
Primary Endpoint Total remission rate (complete + partial) at 52 weeks[4]
Key Findings - Total remission rate: Mizoribine 66.1% vs. CTX 76.8%.- Mizoribine was non-inferior to intravenous cyclophosphamide.- Similar incidence of adverse events between the two groups.[4]
Kidney Transplantation

Mizoribine is an established immunosuppressant for the prevention of acute rejection in renal transplant recipients.

Experimental Workflow: A Typical Clinical Trial for Mizoribine

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA Mizoribine + Standard of Care Randomization->GroupA GroupB Control/Comparator + Standard of Care Randomization->GroupB Treatment Treatment Period (e.g., 52 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (Safety & Efficacy Assessments) Treatment->FollowUp DataAnalysis Data Analysis (Primary & Secondary Endpoints) FollowUp->DataAnalysis End Study Conclusion DataAnalysis->End

Caption: Generalized workflow of a randomized clinical trial for Mizoribine.

Safety and Tolerability

Mizoribine is generally well-tolerated. The most common adverse events are gastrointestinal symptoms. Hyperuricemia can also occur due to the inhibition of purine metabolism. Compared to azathioprine, Mizoribine has been associated with a lower incidence of myelosuppression and hepatotoxicity.[2]

Conclusion

Mizoribine is a well-established immunosuppressive agent with a unique and selective mechanism of action. Its discovery and development have provided a valuable therapeutic option for a range of autoimmune diseases and for the prevention of organ transplant rejection. The extensive preclinical and clinical data demonstrate its efficacy and favorable safety profile. Further research may continue to explore its full therapeutic potential in other immune-mediated conditions and in combination with other immunomodulatory agents. This technical guide serves as a comprehensive resource, consolidating key data and experimental insights to support ongoing research and development in the field of immunosuppressive therapy.

References

Bredinin's Primary Cellular Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular target of Bredinin (also known as Mizoribine), a potent immunosuppressive agent. The document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines key experimental protocols for target validation, and visualizes the relevant biochemical pathways and experimental workflows.

Executive Summary

This compound is an imidazole nucleoside pro-drug that, upon intracellular phosphorylation, potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is the rate-limiting step in the de novo biosynthesis of guanine nucleotides. By selectively targeting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion has a profound antiproliferative effect, particularly on T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. This targeted action on lymphocytes is the basis of this compound's immunosuppressive effects, making it a valuable therapeutic agent in organ transplantation and the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[1][2][3][4][5][6]

Mechanism of Action: Targeting Guanine Nucleotide Synthesis

This compound itself is not the active molecule. Following its transport into the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZB-5'P) .[1] MZB-5'P then acts as a potent, non-competitive inhibitor of IMPDH.[1]

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1][7] MZB-5'P's inhibition of IMPDH leads to a significant reduction in the intracellular pool of GTP. This has several downstream consequences:

  • Inhibition of DNA and RNA Synthesis: GTP is a crucial building block for nucleic acid synthesis. Its depletion arrests cells in the S phase of the cell cycle, thereby inhibiting cell proliferation.[2]

  • Selective Action on Lymphocytes: T and B lymphocytes have a limited capacity for the salvage pathway of purine synthesis and are therefore highly dependent on the de novo pathway. This makes them particularly susceptible to the effects of IMPDH inhibition by this compound.[1]

  • Secondary Target: While IMPDH is the primary target, MZB-5'P has also been shown to inhibit GMP synthetase, the subsequent enzyme in the guanine nucleotide synthesis pathway, although with a much lower affinity. This secondary action further contributes to the depletion of GTP.[1]

The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by this compound's active metabolite.

purine_synthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_drug Drug Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ to NADH IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA This compound This compound (Mizoribine) MZB_5P Mizoribine-5'-Monophosphate (MZB-5'P) This compound->MZB_5P Phosphorylation MZB_5P->IMPDH Primary Inhibition MZB_5P->GMPS Secondary Inhibition

Caption: Inhibition of the de novo purine synthesis pathway by this compound.

Quantitative Data on IMPDH Inhibition

The inhibitory potency of this compound's active metabolite, Mizoribine-5'-monophosphate (MZB-5'P), against IMPDH has been quantified through various studies. The following table summarizes the key inhibition constants.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Organism/Cell LineReference(s)
Mizoribine-5'-monophosphateIMPDH1.0 x 10⁻⁸ MNot directly reportedRat Liver[1]
Mizoribine-5'-monophosphateGMP Synthetase1.0 x 10⁻⁵ MNot directly reportedWalker Sarcoma[1]
MizoribineT-cell proliferationNot applicable1-50 µg/mL (dose-dependent)HumanNot specified
MizoribineHCV RNA replicationNot applicable~100 µMHuh-7 cellsNot specified

Note: IC50 values for Mizoribine often reflect its effect on cellular processes (e.g., proliferation) rather than direct enzyme inhibition, as it requires intracellular activation.

Experimental Protocols

The identification and characterization of this compound's primary cellular target have been established through a series of key experiments. The methodologies for two of the most critical assays are detailed below.

IMPDH Inhibition Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified IMPDH.

Objective: To determine the in vitro potency of an inhibitor against IMPDH.

Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP. The reaction produces NADH, which can be quantified by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human IMPDH enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 3 mM EDTA

  • Substrates: Inosine monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD⁺)

  • Inhibitor: Mizoribine-5'-monophosphate (MZB-5'P)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, IMP, and NAD⁺.

  • Add varying concentrations of the inhibitor (MZB-5'P) to the reaction mixture. A vehicle control (without inhibitor) should also be prepared.

  • Initiate the reaction by adding the purified IMPDH enzyme to the mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the workflow for the IMPDH inhibition assay.

impdh_assay_workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, IMP, NAD+) start->prep_reagents add_inhibitor Add Varying Concentrations of Inhibitor (MZB-5'P) prep_reagents->add_inhibitor add_enzyme Initiate Reaction with Purified IMPDH Enzyme add_inhibitor->add_enzyme measure_abs Monitor Absorbance at 340 nm (NADH Production) add_enzyme->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot Reaction Rates vs. Inhibitor Concentration calc_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro IMPDH inhibition assay.
Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay is a classical method to assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Objective: To evaluate the functional immunosuppressive effect of this compound on T-lymphocyte proliferation.

Principle: Co-culture of lymphocytes from two genetically different individuals results in the proliferation of T-cells from one individual (responder) in response to the allogeneic cells from the other (stimulator). The extent of proliferation is measured by the incorporation of a radioactive tracer, [³H]-thymidine, into the newly synthesized DNA.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound (Mizoribine)

  • [³H]-thymidine

  • Scintillation counter

Procedure:

  • Isolate PBMCs from the two donors.

  • Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture the responder and stimulator cells in a 96-well plate.

  • Add varying concentrations of this compound to the co-cultures. Include a vehicle control.

  • Incubate the cells for 5-7 days.

  • For the final 18-24 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the concentration of this compound that inhibits the proliferative response by 50% (IC50).

The workflow for the Mixed Lymphocyte Reaction assay is depicted below.

mlr_assay_workflow start Start isolate_pbmcs Isolate PBMCs from Two Unrelated Donors start->isolate_pbmcs treat_stimulator Treat Stimulator Cells (Mitomycin C or Irradiation) isolate_pbmcs->treat_stimulator co_culture Co-culture Responder and Stimulator Cells treat_stimulator->co_culture add_this compound Add Varying Concentrations of this compound co_culture->add_this compound incubate Incubate for 5-7 Days add_this compound->incubate add_tracer Pulse with [³H]-thymidine for 18-24 Hours incubate->add_tracer harvest_measure Harvest Cells and Measure Radioactivity add_tracer->harvest_measure determine_ic50 Determine IC50 for Immunosuppression harvest_measure->determine_ic50 end End determine_ic50->end

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

The primary cellular target of this compound is unequivocally identified as inosine monophosphate dehydrogenase (IMPDH). Its mechanism of action, involving the inhibition of the de novo synthesis of guanine nucleotides by its active metabolite, Mizoribine-5'-monophosphate, has been well-characterized through robust enzymatic and cell-based assays. The quantitative data underscores the high potency and selectivity of this inhibition. This targeted approach, which preferentially affects the proliferation of lymphocytes, provides a solid scientific foundation for this compound's clinical efficacy as an immunosuppressive agent. Further research into the nuances of its interaction with IMPDH and downstream signaling pathways will continue to inform its optimal use in therapeutic settings.

References

Bredinin (Mizoribine) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.[1][2] First isolated from the fungus Penicillium brefeldianum in 1971, it has been utilized in clinical settings, particularly in Japan, for the prevention of organ transplant rejection and the treatment of various autoimmune diseases, including lupus nephritis and rheumatoid arthritis.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Mizoribine.

Chemical Structure and Properties

Mizoribine is a nucleoside analog belonging to the imidazole class.[5] Its chemical identity and key properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound (Mizoribine).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Mizoribine is presented in the table below.

PropertyValueReference
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide[6]
Synonyms This compound, HE 69, NSC 289637[7]
CAS Number 50924-49-7[1][6][7]
Molecular Formula C₉H₁₃N₃O₆[6][7][8]
Molecular Weight 259.22 g/mol [6][7][8]
Appearance White to almost white solid powder/crystal[7][9]
Melting Point 198 °C (decomposes)[9]
Solubility Freely soluble in water (20 mg/mL)[8]
pKa 6.75[2]
Optical Rotation [α]D20 = -25° to -27° (c=2 in water)[9]

Mechanism of Action and Signaling Pathways

Mizoribine exerts its immunosuppressive effects primarily through the selective inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary molecular target of Mizoribine is inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[4] Upon entering the cell, Mizoribine is phosphorylated to its active form, mizoribine-5'-monophosphate. This metabolite then competitively inhibits IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for guanosine triphosphate (GTP) synthesis.[5][10]

The depletion of the intracellular GTP pool has a profound cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway for their proliferation.[3][11] This selective action accounts for Mizoribine's immunosuppressive activity with a more favorable toxicity profile compared to other immunosuppressants like azathioprine, which can be incorporated into DNA.[1][5]

G cluster_pathway De Novo Purine Synthesis cluster_inhibition Mizoribine Action Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis & Lymphocyte Proliferation GTP->DNA_RNA Mizoribine Mizoribine Mizoribine_P Mizoribine-5'-Phosphate Mizoribine->Mizoribine_P Phosphorylation IMPDH IMPDH Mizoribine_P->IMPDH Inhibits

Caption: Mechanism of Mizoribine's inhibition of the de novo purine synthesis pathway.

Effects on T and B Lymphocytes

By depleting guanine nucleotides, Mizoribine effectively halts the cell cycle in the S phase, thereby suppressing the proliferation of both T and B lymphocytes.[1][12] This leads to the inhibition of both cell-mediated and humoral immune responses.[13][14] Studies have shown that Mizoribine inhibits T cell proliferation in a dose-dependent manner in response to various stimuli.[5] This suppression of lymphocyte proliferation is the cornerstone of its therapeutic efficacy in autoimmune diseases and organ transplantation.[3]

Experimental Protocols

The following sections detail methodologies from clinical trials and preclinical studies involving Mizoribine.

Clinical Trial Protocol for Lupus Nephritis

A multicenter, open-label, randomized controlled trial was designed to compare the efficacy and safety of Mizoribine with intravenous cyclophosphamide for the treatment of lupus nephritis.[12][15]

Study Design:

  • Phase: 3

  • Participants: Patients with active lupus nephritis (Class III, IV, V, or combinations).

  • Intervention:

    • Mizoribine Group: Oral Mizoribine (e.g., 150 mg daily) in combination with corticosteroids.[15]

    • Control Group: Intravenous cyclophosphamide in combination with corticosteroids.

  • Duration: 52 weeks of treatment.[12]

Methodology:

  • Screening Phase (7 days): Assess patient eligibility based on inclusion/exclusion criteria.

  • Randomization: Eligible subjects are randomized in a 1:1 ratio to either the Mizoribine or cyclophosphamide group.

  • Initial Treatment: All patients receive initial methylprednisolone pulse therapy (e.g., 0.5 g/day for 3 days).[12]

  • Treatment Phase (52 weeks):

    • Administer the assigned study drug (oral Mizoribine or intravenous cyclophosphamide).

    • Concurrently administer a tapering dose of oral corticosteroids.

  • Efficacy and Safety Assessment:

    • Primary Endpoint: Total remission rate (complete + partial) at 52 weeks.

    • Secondary Endpoints: Changes in renal function parameters (e.g., 24-hour urinary protein levels), and immunological markers.

    • Safety Monitoring: Record and evaluate all adverse events.

G start Patient Screening (Lupus Nephritis) randomization Randomization (1:1) start->randomization group_mzr Mizoribine Group (Oral MZR + Corticosteroids) randomization->group_mzr Arm 1 group_cyc Control Group (IV Cyclophosphamide + Corticosteroids) randomization->group_cyc Arm 2 treatment 52-Week Treatment Period group_mzr->treatment group_cyc->treatment assessment Efficacy & Safety Assessment (Primary Endpoint: Remission Rate) treatment->assessment

Caption: Experimental workflow for a clinical trial of Mizoribine in lupus nephritis.

In Vitro T-Lymphocyte Proliferation Assay

This assay is used to evaluate the immunosuppressive effect of Mizoribine on T-lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Mizoribine

  • Mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

Methodology:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Drug Treatment: Add varying concentrations of Mizoribine to the wells. Include a vehicle control.

  • Stimulation: Add a mitogen (e.g., PHA at 1-5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • ³H-thymidine incorporation: Add ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

    • Colorimetric Assay: Add the appropriate reagent (e.g., WST-1) and incubate for 2-4 hours. Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each Mizoribine concentration compared to the stimulated control. Determine the IC₅₀ value.

Conclusion

This compound (Mizoribine) is a well-characterized immunosuppressive agent with a specific mechanism of action centered on the inhibition of IMPDH. Its ability to selectively target the proliferation of lymphocytes has established its role in the management of autoimmune diseases and the prevention of transplant rejection. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Bredinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum. It functions as a potent immunosuppressive agent.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for professionals in research and drug development. This compound exerts its immunosuppressive effects by selectively inhibiting the proliferation of T and B lymphocytes.[2] Its primary application is in preventing rejection in renal transplantation and treating autoimmune conditions such as lupus nephritis and rheumatoid arthritis.[2][3]

Pharmacodynamics: Mechanism of Action

The core of this compound's immunosuppressive activity lies in its targeted inhibition of the de novo purine synthesis pathway, which is crucial for the proliferation of lymphocytes.[2]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Upon administration, this compound is converted into its active form, Mizoribine-5'-monophosphate (MZP).[2] MZP is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[4][5][6] IMPDH is the rate-limiting enzyme that catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[7][8] This reaction is the first committed step in the de novo synthesis of guanine nucleotides (GMP, GTP, dGTP).[7][8][9][10]

By inhibiting IMPDH, MZP leads to the depletion of the intracellular guanine nucleotide pool.[2][5][7] Since T and B lymphocytes rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation, this depletion effectively halts their cell cycle progression and subsequent immune responses.[2][11] This mechanism is highly selective for lymphocytes, as other cell types can utilize the purine salvage pathway to maintain their nucleotide pools.[4][12]

Signaling Pathway

The targeted pathway is the de novo synthesis of purine nucleotides. This compound's active metabolite, MZP, specifically blocks the conversion of IMP to XMP.

De_Novo_Purine_Synthesis cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition by this compound R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP (Inosine Monophosphate) PRPP->IMP Multiple Steps (Requires Glycine, Glutamine, Aspartate, THF) XMP XMP (Xanthosine Monophosphate) IMP->XMP IMPDH IMP->XMP AMP AMP IMP->AMP This compound This compound (Mizoribine) GMP GMP XMP->GMP GTP GTP / dGTP GMP->GTP DNA_RNA DNA & RNA Synthesis (Lymphocyte Proliferation) GTP->DNA_RNA MZP Mizoribine-5'-Monophosphate (MZP - Active Metabolite) This compound->MZP Phosphorylation MZP->Inhibition IMP_to_XMP_edge IMP_to_XMP_edge

Caption: Mechanism of this compound's inhibition of the de novo purine synthesis pathway.
Quantitative Pharmacodynamic Data

The potency of this compound's active metabolite, MZP, has been quantified in various studies.

Table 1: Pharmacodynamic Parameters of Mizoribine-5'-Monophosphate (MZP)

Parameter Value Enzyme/System Source
Ki (Inhibition Constant) 0.5 nM Escherichia coli IMPDH [5]

| Ki (Inhibition Constant) | 3.9 nM | Human Type 2 IMPDH |[5] |

Pharmacokinetics

The clinical efficacy and safety of this compound are closely linked to its pharmacokinetic profile, which is characterized by renal excretion and variability in absorption.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Summary of Pharmacokinetic Parameters of this compound (Mizoribine)

Parameter Population Value Source
Tmax (Time to Peak) Healthy Male Volunteers 0.5 - 4 hours [13]
Renal Transplant Patients ~2.4 hours [14]
t1/2 (Elimination Half-life) Healthy Male Volunteers ~3 hours [4]
Renal Transplant Patients 2 - 18 hours (depends on renal function) [13]
Bioavailability (F) Renal Transplant Patients Highly variable (12% - 81%) [13][15]
Metabolism General Not hepatically metabolized [13]
Excretion General Primarily excreted unchanged in urine (65% - 104% of dose) [4][13]
Oral Clearance (CL/F) Adult Renal Transplant 1.80 x Creatinine Clearance (mL/min) [15]
Pediatric Renal Transplant 2.81 x Creatinine Clearance (mL/min) [16]
Volume of Distribution (V/F) Adult Renal Transplant 0.858 L/kg [15]
Pediatric Renal Transplant 1.03 L/kg [16]
Therapeutic Trough Conc. General ≥0.5 µg/mL but <3 µg/mL [13]

| Effective Peak Conc. (Cmax) | Animal Model (AMR) | >3 µg/mL |[17] |

  • Absorption : this compound is administered orally. Peak serum concentrations are generally reached within a few hours, but there is significant interindividual variability in bioavailability.[13][14][15]

  • Distribution : The apparent volume of distribution is proportional to body weight.[15][16]

  • Metabolism : this compound does not appear to undergo significant hepatic metabolism.[13]

  • Excretion : The drug is primarily eliminated unchanged by the kidneys.[4][13] Consequently, its clearance is strongly correlated with creatinine clearance, and dosage adjustments are critical in patients with impaired renal function.[13][14]

Experimental Protocols

Pharmacokinetic Analysis Protocol

Determining the pharmacokinetic profile of this compound typically involves a clinical study with the following workflow.

PK_Workflow cluster_study Clinical Study Phase cluster_analysis Bioanalytical & Modeling Phase Dosing Oral Administration of this compound Sampling Serial Blood & Urine Sample Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Quantification Quantify Mizoribine Concentration (e.g., HPLC, LC-MS/MS) Sampling->Quantification Modeling Pharmacokinetic Modeling (e.g., NONMEM) Quantification->Modeling Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, CL/F) Modeling->Parameters

Caption: Standard workflow for a pharmacokinetic study of this compound.
  • Study Design : Healthy volunteers or patient populations (e.g., renal transplant recipients) are enrolled. The study can be a single-dose or multiple-dose design.[13]

  • Dosing : Subjects receive a specific oral dose of this compound, often based on body weight.[13]

  • Sample Collection : Blood samples are collected at predefined intervals (e.g., predose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13] Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to determine renal clearance.[13]

  • Bioanalysis : The concentration of this compound in serum, plasma, and urine is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling : Concentration-time data are analyzed using software like NONMEM. A one-compartment model with first-order absorption is often sufficient to describe this compound's kinetics.[14][15][16] This analysis yields key parameters like Cmax, tmax, elimination half-life (t1/2), and area under the curve (AUC).[13]

IMPDH Inhibition Assay Protocol

The inhibitory activity of this compound's active metabolite (MZP) on IMPDH is assessed using an in vitro enzymatic assay.

PD_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified Recombinant Human IMPDH2 Incubate Incubate Enzyme, MZP, & Substrates (e.g., 37°C, pH 8.0) Enzyme->Incubate Inhibitor MZP (Mizoribine-5'-P) at various concentrations Inhibitor->Incubate Substrates Substrates: IMP & NAD+ Substrates->Incubate Measure Monitor NADH Production (Absorbance at 340 nm) Incubate->Measure ProgressCurves Generate Progress Curves Measure->ProgressCurves CalcKi Calculate Ki from Inhibition Data ProgressCurves->CalcKi

Caption: General workflow for an IMPDH enzyme inhibition assay.
  • Reagents : The assay uses purified recombinant human IMPDH (typically type 2), the substrate IMP, the cofactor NAD+, and the inhibitor MZP at a range of concentrations.[5][18]

  • Reaction Conditions : The reaction is performed in a suitable buffer (e.g., 50 mM Tris-Cl, pH 8.0) at a controlled temperature (e.g., 25°C or 37°C).[5][18]

  • Measurement : The activity of IMPDH is determined by spectrophotometrically monitoring the production of NADH, which absorbs light at a wavelength of 340 nm.[5][18]

  • Data Analysis : The initial reaction rates are measured at different concentrations of MZP. These data are then used to generate progress curves and fit to enzyme inhibition models to determine the inhibition constant (Ki).[5]

Conclusion

This compound (Mizoribine) is an effective immunosuppressant with a well-defined pharmacodynamic mechanism: the inhibition of IMPDH and subsequent depletion of guanine nucleotides in lymphocytes. Its pharmacokinetic profile is dominated by renal excretion, necessitating careful dose adjustments based on patient renal function. The significant variability in oral bioavailability suggests that therapeutic drug monitoring may be beneficial to optimize treatment outcomes. This guide provides a foundational understanding for professionals engaged in the research and development of immunosuppressive therapies.

References

Bredinin's Impact on the De Novo Purine Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its therapeutic effects are primarily attributed to its targeted inhibition of the de novo purine synthesis pathway, a critical metabolic route for the proliferation of lymphocytes. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine nucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical and experimental workflows to support further research and drug development in this area.

Introduction to this compound and the Purine Synthesis Pathway

This compound is an immunosuppressive drug utilized in the prevention of organ transplant rejection and the treatment of various autoimmune diseases, such as lupus nephritis and rheumatoid arthritis.[1] It belongs to the class of nucleoside analogs and exerts its effects by disrupting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated T and B lymphocytes, are particularly dependent on the de novo purine synthesis pathway to meet their high demand for nucleotides. By targeting this pathway, this compound selectively inhibits the proliferation of these immune cells, thereby producing its immunosuppressive effect.[1]

The de novo purine synthesis pathway is a multi-step process that constructs purine rings from simpler precursors. A key enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This reaction is the rate-limiting step in the biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP), which is vital for DNA and RNA synthesis, signal transduction, and energy transfer.[2]

Mechanism of Action: Inhibition of IMPDH

This compound itself is a prodrug that is converted intracellularly to its active form, Mizoribine-5'-monophosphate (MZB-5'P).[1][3] This active metabolite is a potent, non-competitive inhibitor of IMPDH.[3] By binding to IMPDH, MZB-5'P prevents the conversion of IMP to XMP, leading to a depletion of the intracellular pool of guanine nucleotides. This depletion has a cytostatic effect on lymphocytes, arresting their proliferation and thereby suppressing the immune response.[1]

The inhibitory effect of this compound can be reversed by the addition of exogenous guanosine.[4][5] Guanosine can be salvaged by the cell and converted into guanine nucleotides, thus bypassing the enzymatic block imposed by MZB-5'P on the de novo pathway. This reversal provides a key experimental tool for confirming the specificity of this compound's action.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's active metabolite, Mizoribine-5'-monophosphate, has been quantified in various studies. The following table summarizes the key inhibition constants.

InhibitorTarget EnzymeKi ValueReference
Mizoribine-5'-monophosphateInosine Monophosphate Dehydrogenase (IMPDH)10⁻⁸ M[3]
Mizoribine-5'-monophosphateGMP Synthetase10⁻⁵ M[3]

Table 1: Inhibition constants (Ki) of Mizoribine-5'-monophosphate.

Experimental Protocols

In Vitro IMPDH Activity Assay

This protocol describes a common method for measuring the activity of IMPDH in vitro, which can be adapted to assess the inhibitory effect of compounds like this compound. The assay is based on the spectrophotometric measurement of NADH produced during the conversion of IMP to XMP.

Materials:

  • Recombinant human IMPDH2

  • Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0

  • Substrate Solution: Inosine 5'-monophosphate (IMP)

  • Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+)

  • Inhibitor Solution: this compound (Mizoribine) or Mizoribine-5'-monophosphate

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

  • Prepare stock solutions of IMP, NAD+, and the inhibitor at the desired concentrations.

  • In the wells of the 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (and a vehicle control), and the recombinant IMPDH2 enzyme.

  • Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at the reaction temperature.

  • Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+) to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADH production is directly proportional to the IMPDH activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Reversal of this compound's Effect by Guanosine

This protocol outlines a method to demonstrate the specific inhibition of the de novo purine synthesis pathway by this compound in a cell-based assay and its reversal by exogenous guanosine.

Materials:

  • Lymphocyte cell line (e.g., Jurkat, L5178Y)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Mizoribine)

  • Guanosine

  • Cell proliferation assay reagent (e.g., WST-1, MTT)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the lymphocyte cell line into a 96-well plate at a predetermined density and allow the cells to adhere or stabilize overnight.

  • Prepare a dilution series of this compound in complete cell culture medium.

  • Prepare a solution of guanosine in complete cell culture medium at a concentration sufficient to rescue the cells from the inhibitory effects of this compound (e.g., 100 µM).

  • Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of guanosine. Include appropriate controls (untreated cells, cells treated with guanosine alone).

  • Incubate the plate for a period sufficient to observe an effect on cell proliferation (e.g., 48-72 hours).

  • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analyze the data to demonstrate that this compound inhibits cell proliferation in a dose-dependent manner and that this inhibition is significantly reversed by the co-administration of guanosine.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: this compound's inhibition of the de novo purine synthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_outcome Outcome A1 Prepare Recombinant IMPDH Enzyme A2 Incubate Enzyme with This compound (Inhibitor) A1->A2 A3 Initiate Reaction with IMP and NAD+ A2->A3 A4 Measure NADH Production (Spectrophotometry at 340nm) A3->A4 A5 Determine IC50 Value A4->A5 C1 Quantification of This compound's Potency A5->C1 B1 Culture Lymphocyte Cell Line B2 Treat Cells with this compound +/- Guanosine B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Assess Cell Proliferation (e.g., WST-1 Assay) B3->B4 B5 Analyze Reversal of Inhibition by Guanosine B4->B5 C2 Confirmation of Mechanism of Action B5->C2

Caption: Experimental workflow for studying this compound's effect.

Conclusion

This compound is a clinically important immunosuppressant that functions through the targeted inhibition of IMPDH in the de novo purine synthesis pathway. By depleting guanine nucleotides in lymphocytes, it effectively curtails the proliferation of these key immune cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and molecular interactions of this compound and other IMPDH inhibitors. The visualization of the biochemical pathway and experimental workflows aims to facilitate a clearer understanding of the underlying principles and practical approaches in this field of study.

References

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition by Mizoribine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a prime target for immunosuppressive and anti-proliferative therapies. Mizoribine, an imidazole nucleoside, is a potent inhibitor of IMPDH. This technical guide provides an in-depth overview of the mechanism of IMPDH inhibition by Mizoribine, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to IMPDH and Mizoribine

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH (EC 1.1.1.205) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first and rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, and GTP).[1][2] Guanine nucleotides are essential for a multitude of cellular processes, including:

  • DNA and RNA Synthesis: As building blocks of nucleic acids, guanine nucleotides are critical for cell proliferation and gene expression.[2]

  • Signal Transduction: GTP is essential for the function of G-proteins, which are key mediators in a vast array of signaling pathways.

  • Energy Transfer: GTP serves as an energy source in various metabolic reactions.

  • Glycoprotein Synthesis: GDP-mannose and other guanine nucleotide derivatives are vital for the synthesis of glycoproteins.

Due to its central role in cell growth and proliferation, IMPDH is a well-established target for therapeutic intervention, particularly in the fields of immunosuppression and oncology.[1] In humans, two isoforms of IMPDH exist, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity. IMPDH2 is reportedly upregulated in proliferating cells, making it a key target for anti-proliferative drugs.[2]

Mizoribine: An Overview

Mizoribine is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[3] It is used clinically as an immunosuppressive agent, particularly in the context of organ transplantation and for the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3]

Mizoribine itself is a prodrug. Inside the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZP).[1] MZP is a potent and specific inhibitor of IMPDH.[4] By blocking IMPDH activity, MZP depletes the intracellular pool of guanine nucleotides, thereby exerting its anti-proliferative and immunosuppressive effects.[2][5]

Mechanism of IMPDH Inhibition by Mizoribine

The primary mechanism of action of Mizoribine is the inhibition of IMPDH by its active metabolite, Mizoribine-5'-monophosphate (MZP). MZP acts as a transition state analogue, binding tightly to the IMPDH enzyme.[4] This binding prevents the conversion of IMP to XMP, effectively halting the de novo synthesis of guanine nucleotides.[1][4]

The inhibition of IMPDH by MZP leads to a significant reduction in the intracellular concentrations of GMP, GDP, and GTP. This depletion of guanine nucleotides has profound effects on cellular function, most notably the arrest of DNA and RNA synthesis, which is particularly detrimental to rapidly proliferating cells such as lymphocytes.[2][5] This selective action on lymphocytes is the basis for Mizoribine's immunosuppressive properties.

Quantitative Data: Inhibition of IMPDH by Mizoribine

The potency of Mizoribine's active form, MZP, as an IMPDH inhibitor has been quantified in various studies. The following tables summarize key inhibitory constants.

Inhibitor Enzyme Source Inhibition Constant (Ki) Reference
Mizoribine-5'-monophosphate (MZP)Human IMPDH Type 23.9 nM[2]
Mizoribine-5'-monophosphate (MZP)E. coli IMPDH0.5 nM[2]
Mizoribine-5'-monophosphate (MZP)Rat Liver IMPDH1 x 10-8 M (10 nM)[1]

Table 1: Inhibitory Constants (Ki) of Mizoribine-5'-monophosphate for IMPDH.

| Compound | Cell Type | Assay | IC50 | Reference | | --- | --- | --- | --- | | Mizoribine | Human Peripheral Blood T-cells | Mitogen-induced proliferation | 1 - 10 µg/mL |[5] | | Mizoribine | L5178Y cells | Growth inhibition | ~10-5 M |[1] |

Table 2: Cellular Potency (IC50) of Mizoribine.

Experimental Protocols

IMPDH Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

  • Purified recombinant IMPDH enzyme

  • Inosine monophosphate (IMP)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Mizoribine-5'-monophosphate (MZP) or Mizoribine (with a system for in situ phosphorylation)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 3 mM EDTA

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of IMP, NAD+, and MZP in the assay buffer.

  • In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor (MZP), and a fixed concentration of the IMPDH enzyme.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of IMP and NAD+ to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • The rate of the reaction (initial velocity) is determined from the linear portion of the absorbance versus time plot.

  • Plot the initial velocity against the inhibitor concentration. The IC50 value can be determined by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (IMP) and the inhibitor. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).

Lymphocyte Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of Mizoribine on lymphocytes.

Principle: Lymphocyte proliferation can be induced by mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies). The extent of proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside ([3H]-thymidine) into the newly synthesized DNA of dividing cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Mitogen (e.g., PHA or anti-CD3 antibody).

  • Mizoribine.

  • [3H]-thymidine.

  • 96-well cell culture plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

  • Add varying concentrations of Mizoribine to the wells. Include a vehicle control (no drug).

  • Add the mitogen to the appropriate wells to stimulate proliferation. Include unstimulated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Pulse the cells by adding [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • The results are typically expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control wells. The IC50 value is the concentration of Mizoribine that causes 50% inhibition of proliferation.

Signaling Pathways and Experimental Workflows

The depletion of guanine nucleotides by Mizoribine has significant downstream consequences on various signaling pathways that are critical for cell function and survival.

Guanine Nucleotide Synthesis Pathway and Mizoribine Inhibition

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the point of inhibition by Mizoribine's active form, MZP.

Guanine_Nucleotide_Synthesis cluster_de_novo De Novo Purine Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) ADP->ATP IMPDH IMPDH IMPDH->XMP Mizoribine Mizoribine AdenosineKinase Adenosine Kinase Mizoribine->AdenosineKinase MZP Mizoribine-5'-Monophosphate (MZP) MZP->IMPDH Inhibition AdenosineKinase->MZP

Caption: De novo guanine nucleotide synthesis pathway and Mizoribine's point of action.

Experimental Workflow for Analyzing Downstream Signaling

A common workflow to investigate the effects of Mizoribine on downstream signaling pathways is as follows:

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Lymphocytes, Cancer Cell Lines) MizoribineTreatment 2. Mizoribine Treatment (Dose-response and time-course) CellCulture->MizoribineTreatment LysatePrep 3. Cell Lysis and Protein Quantification MizoribineTreatment->LysatePrep ReporterAssay 5. Reporter Gene Assay (e.g., for NF-κB, GR activity) MizoribineTreatment->ReporterAssay HPLC 6. HPLC Analysis of Nucleotide Pools MizoribineTreatment->HPLC WesternBlot 4. Western Blotting (e.g., for p-mTOR, caspases) LysatePrep->WesternBlot DataAnalysis 7. Data Analysis and Interpretation WesternBlot->DataAnalysis ReporterAssay->DataAnalysis HPLC->DataAnalysis

Caption: A typical experimental workflow to study Mizoribine's effects on signaling.

Potential Downstream Signaling Pathways Affected by Mizoribine

The depletion of guanine nucleotides by Mizoribine can impact several key signaling pathways:

  • mTORC1 Signaling: GTP is required for the activation of Rheb, a small GTPase that is a critical activator of the mTORC1 complex. Depletion of GTP can therefore lead to the downregulation of mTORC1 signaling, which is a central regulator of cell growth, proliferation, and metabolism.

  • G-Protein Coupled Receptor (GPCR) Signaling: GPCRs rely on the exchange of GDP for GTP on their associated G-proteins for signal transduction. A reduction in the intracellular GTP pool can impair the signaling of numerous GPCRs.

  • Apoptosis Induction: In some cell types, the metabolic stress induced by guanine nucleotide depletion can trigger apoptosis. This can occur through the activation of caspase cascades and mitochondrial dysfunction.

  • Toll-Like Receptor (TLR) Signaling: Some evidence suggests that IMPDH inhibition may lead to the activation of TLR signaling pathways, potentially contributing to some of the immunomodulatory effects of Mizoribine.

The following diagram provides a simplified overview of these potential downstream effects.

Downstream_Signaling Mizoribine Mizoribine IMPDH IMPDH Mizoribine->IMPDH Inhibits GTP_depletion Guanine Nucleotide Depletion (↓GTP) IMPDH->GTP_depletion mTORC1 ↓ mTORC1 Signaling GTP_depletion->mTORC1 GPCR ↓ GPCR Signaling GTP_depletion->GPCR Apoptosis ↑ Apoptosis GTP_depletion->Apoptosis TLR ↑ TLR Signaling GTP_depletion->TLR Proliferation ↓ Cell Proliferation mTORC1->Proliferation GPCR->Proliferation

Caption: Potential downstream signaling consequences of IMPDH inhibition by Mizoribine.

Conclusion

Mizoribine, through its active metabolite Mizoribine-5'-monophosphate, is a potent inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, resulting in the suppression of lymphocyte proliferation and exerting a powerful immunosuppressive effect. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action and downstream signaling effects, underscore its importance as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of Mizoribine and other IMPDH inhibitors. A thorough understanding of the intricate cellular consequences of IMPDH inhibition will continue to be crucial for the development of novel and improved therapeutic strategies for a range of diseases.

References

Bredinin (Mizoribine) for Immunosuppression Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[1] It is an immunosuppressive agent used in the prevention of rejection in renal transplantation and for the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its study in immunosuppression research.

Core Mechanism of Action

This compound exerts its immunosuppressive effects by potently inhibiting the de novo pathway of purine synthesis.[3][4] After cellular uptake, this compound is phosphorylated by adenosine kinase to its active form, mizoribine-5'-monophosphate (MZR-5'-P).[4] MZR-5'-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and, to a lesser extent, guanosine monophosphate (GMP) synthetase.[2][4] These two enzymes are critical for the conversion of inosine monophosphate (IMP) to guanosine triphosphate (GTP).[4]

Lymphocytes, particularly T and B cells, are highly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway.[4] By inhibiting IMPDH, this compound selectively depletes the intracellular pool of guanine nucleotides in these cells.[5] This depletion leads to the arrest of DNA and RNA synthesis, ultimately halting the cell cycle in the S phase and preventing lymphocyte proliferation in response to antigenic stimulation.[1]

Signaling Pathway of this compound's Immunosuppressive Action

The following diagram illustrates the metabolic pathway targeted by this compound and its downstream consequences on lymphocyte proliferation.

Mechanism of Action of this compound cluster_cell Lymphocyte This compound This compound Adenosine_Kinase Adenosine Kinase This compound->Adenosine_Kinase MZR_5_P Mizoribine-5'-P (Active Form) Adenosine_Kinase->MZR_5_P IMPDH IMPDH MZR_5_P->IMPDH GMP_Synthetase GMP Synthetase MZR_5_P->GMP_Synthetase Secondary Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP XMP->GMP_Synthetase GMP Guanosine Monophosphate (GMP) GMP_Synthetase->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: this compound is converted to its active form, MZR-5'-P, which primarily inhibits IMPDH.

Impact of GTP Depletion on T-Cell Activation

Guanosine triphosphate (GTP) is not only essential for nucleic acid synthesis but also serves as a crucial energy source and a key component in cellular signaling. Small GTP-binding proteins (GTPases), such as Ras and Rho families, act as molecular switches in a variety of cellular processes, including T-cell activation and proliferation. Depletion of the intracellular GTP pool by this compound can therefore disrupt these signaling cascades.

Impact of GTP Depletion on T-Cell Signaling This compound This compound IMPDH_Inhibition IMPDH Inhibition This compound->IMPDH_Inhibition GTP_Depletion GTP Depletion IMPDH_Inhibition->GTP_Depletion Small_GTPases Small GTPases (e.g., Ras, Rho) GTP_Depletion->Small_GTPases Impaired Function Cell_Cycle_Progression Cell Cycle Progression (S Phase) GTP_Depletion->Cell_Cycle_Progression Arrest Downstream_Signaling Downstream Signaling Cascades Small_GTPases->Downstream_Signaling T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation Cell_Cycle_Progression->T_Cell_Activation

Caption: GTP depletion by this compound impairs small GTPase function and arrests the cell cycle.

Quantitative Data

In Vitro Inhibitory Activity
TargetActive MetaboliteParameterValueCell Line/SystemReference
IMP DehydrogenaseMZR-5'-PKᵢ10⁻⁸ ML5178Y cells[4]
GMP SynthetaseMZR-5'-PKᵢ10⁻⁵ ML5178Y cells[4]
Lymphocyte ProliferationMizoribineIC₅₀1.0 - 10 µg/mLHuman Lymphocytes[4]
Pharmacokinetic Parameters of Mizoribine
Patient PopulationParameterValueUnitReference
Adult Renal Transplant RecipientsAbsorption Rate Constant (Ka)0.983h⁻¹[6]
Adult Renal Transplant RecipientsApparent Volume of Distribution (V/F)0.858 x Body WeightL[6]
Adult Renal Transplant RecipientsOral Clearance (CL/F)1.80 x Creatinine Clearance x 60/1000L/h[6]
Pediatric Renal Transplant RecipientsAbsorption Rate Constant (Ka)0.554h⁻¹[7]
Pediatric Renal Transplant RecipientsApparent Volume of Distribution (V/F)1.03 x Body WeightL[7]
Pediatric Renal Transplant RecipientsOral Clearance (CL/F)2.81 x Creatinine Clearance x 60/1000L/h[7]
Healthy Male VolunteersTₘₐₓ2 - 3h[8]
Healthy Male Volunteerst₁/₂3h[8]
Clinical Trial Data

Kidney Transplantation

StudyTreatment ArmsNFollow-upPrimary OutcomeResultReference
Tanabe et al. (1998)Mizoribine + Cyclosporine + Prednisolone589 yearsGraft Survival58%[4]
Azathioprine + Cyclosporine + Prednisolone589 yearsGraft Survival52%[4]

Lupus Nephritis

StudyTreatment ArmsNFollow-upPrimary OutcomeResultReference
Randomized Clinical TrialMizoribine + Glucocorticoid12352 weeksTotal Remission Rate66.1%[9][10]
Cyclophosphamide + Glucocorticoid12052 weeksTotal Remission Rate76.8% (MZR was noninferior)[9][10]

Rheumatoid Arthritis

StudyTreatment DesignNFollow-upPrimary OutcomeResultReference
Nishimura et al. (2011)Single-arm, open-label286 monthsDAS28-ESR Response46.4% achieved good or moderate response[2]
Adverse Events

A 3-year post-marketing surveillance study of 946 lupus nephritis patients treated with Mizoribine reported the following:[11]

  • Overall Adverse Drug Reactions (ADRs): 20.7% of patients (196 out of 946) experienced 301 ADRs.

  • Serious Adverse Drug Reactions (SADRs): 3.2% of patients (31 out of 946) experienced 34 SADRs.

  • Most Common ADRs: Loss of appetite, abdominal pain, rash, itch, and fever.[12]

  • ADRs associated with reduced renal function: 9 events were observed, including increased blood creatinine (6 events), renal impairment (1 event), increased blood urea (1 event), and decreased creatinine renal clearance (1 event).[11]

Experimental Protocols

IMPDH Inhibition Assay

This protocol is for determining the IC₅₀ of a compound against IMPDH by measuring the production of NADH.

Workflow Diagram

IMPDH Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Assay Buffer - IMPDH Enzyme - NAD+ - IMP - Test Compound (this compound) Pre_incubation Pre-incubate Enzyme and Inhibitor (this compound) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by adding IMP and NAD+ Pre_incubation->Initiate_Reaction Measure_Absorbance Measure NADH Production (Absorbance at 340 nm) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC₅₀ of this compound against IMPDH.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer (e.g., 0.1 M KH₂PO₄, pH 8.0, 1 mM DTT, 3 mM EDTA)

  • Inosine-5'-monophosphate (IMP) solution

  • Nicotinamide adenine dinucleotide (NAD⁺) solution

  • This compound (Mizoribine) stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh assay buffer.

    • Dilute the IMPDH enzyme in assay buffer to the desired working concentration (e.g., 2.5 mU/mL).

    • Prepare working solutions of IMP (e.g., 250 µM final concentration) and NAD⁺ (e.g., 250 µM final concentration) in assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of assay buffer to each well.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Add the diluted IMPDH enzyme solution to all wells except for the blank controls.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the IMP and NAD⁺ solutions to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm over time (kinetic mode) for a set duration (e.g., 30-60 minutes). The absorbance increase corresponds to the production of NADH.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the IMPDH activity.[13]

Lymphocyte Proliferation Assay (CFSE-based)

This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[14][15][16]

Workflow Diagram

CFSE Lymphocyte Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs from Whole Blood Label_with_CFSE Label Cells with CFSE Dye Isolate_PBMCs->Label_with_CFSE Culture_and_Stimulate Culture Cells with Mitogen and this compound Label_with_CFSE->Culture_and_Stimulate Incubate Incubate for 3-5 Days Culture_and_Stimulate->Incubate Stain_and_Acquire Stain for Surface Markers and Acquire on Flow Cytometer Incubate->Stain_and_Acquire Analyze_Data Analyze CFSE Dilution to Quantify Proliferation Stain_and_Acquire->Analyze_Data

Caption: Workflow for assessing the effect of this compound on lymphocyte proliferation using CFSE.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Ficoll-Paque

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound (Mizoribine)

  • Flow cytometer

  • Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

  • Cell Isolation and Labeling:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]

    • Wash the cells and resuspend them in PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[15][17]

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

    • Stimulate the cells with a T-cell mitogen (e.g., PHA at 1-5 µg/mL). Include an unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

    • Wash the cells and resuspend them in flow cytometry buffer.

    • Acquire the samples on a flow cytometer, collecting data for CFSE fluorescence and the surface markers.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter, and then on the T-cell subsets of interest (e.g., CD4⁺ T cells).

    • Analyze the CFSE fluorescence histogram of the stimulated and unstimulated cells. Each peak of decreasing fluorescence intensity represents a cell division.

    • Quantify the percentage of cells that have proliferated and the number of cell divisions in the presence and absence of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is an in vitro model of T-cell recognition of allogeneic antigens, mimicking an early stage of transplant rejection. This protocol describes a one-way MLR to assess the immunosuppressive activity of this compound.[10][18]

Workflow Diagram

One-Way Mixed Lymphocyte Reaction Workflow Prepare_Cells Isolate PBMCs from Two Unrelated Donors Treat_Stimulators Treat Stimulator Cells (e.g., with Mitomycin C or Irradiation) Prepare_Cells->Treat_Stimulators Co_culture Co-culture Responder and Stimulator Cells with this compound Prepare_Cells->Co_culture Responder Cells Treat_Stimulators->Co_culture Stimulator Cells Incubate Incubate for 5-7 Days Co_culture->Incubate Measure_Proliferation Measure Proliferation (e.g., CFSE or [3H]-Thymidine) Incubate->Measure_Proliferation Analyze_Results Analyze Inhibition of Alloreactive T-Cell Proliferation Measure_Proliferation->Analyze_Results

Caption: Workflow for assessing the effect of this compound on alloreactive T-cell proliferation.

Materials:

  • PBMCs from two healthy, unrelated donors

  • Complete RPMI-1640 medium

  • Mitomycin C or an irradiator

  • This compound (Mizoribine)

  • 96-well U-bottom plates

  • Method for assessing proliferation (e.g., CFSE as described above, or [³H]-thymidine incorporation)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from two unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

    • The cells from one donor will be the "responder" cells, and the cells from the other will be the "stimulator" cells.

    • Inactivate the stimulator cells to prevent their proliferation by treating them with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads).[19]

    • Wash the stimulator cells extensively to remove any residual Mitomycin C.

  • Assay Setup:

    • Plate the responder cells (e.g., 1 x 10⁵ cells/well) in a 96-well U-bottom plate.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

    • Set up control wells: responder cells alone, stimulator cells alone, and responder cells with stimulator cells without this compound (positive control).

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

    • On the final day of incubation, assess T-cell proliferation.

      • If using [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

      • If using CFSE: The responder cells should be labeled with CFSE before co-culture. Harvest the cells and analyze by flow cytometry as described in the lymphocyte proliferation assay protocol.

  • Data Analysis:

    • Calculate the stimulation index (SI) for the positive control (SI = mean cpm of stimulated wells / mean cpm of unstimulated wells).

    • Determine the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.

    • Calculate the IC₅₀ value of this compound for the inhibition of the mixed lymphocyte reaction.

Conclusion

This compound (Mizoribine) is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides in lymphocytes. This leads to a selective anti-proliferative effect on T and B cells. The quantitative data from in vitro and clinical studies demonstrate its efficacy in various contexts of immunosuppression, including organ transplantation and autoimmune diseases. The provided experimental protocols offer a framework for researchers to further investigate the immunomodulatory properties of this compound and similar compounds. This technical guide serves as a comprehensive resource for scientists and drug development professionals engaged in immunosuppression research.

References

The In Vitro Biological Activity of Bredinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Bredinin (also known as Mizoribine). It details its mechanism of action, quantitative effects on various cell types, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound is an imidazole nucleoside antibiotic, first isolated from the fungus Eupenicillium brefeldianum.[1][2] Its primary biological activity stems from its function as a potent, selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4]

IMPDH is the rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine 5′-monophosphate (XMP).[4][5][6] This inhibition leads to the depletion of the intracellular pool of guanosine triphosphate (GTP).[3]

Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as they lack a proficient salvage pathway for purine synthesis, which is active in other cell types.[3][7][8] By selectively starving lymphocytes of essential guanine nucleotides, this compound effectively arrests the cell cycle in the S phase and suppresses their proliferation, leading to its characteristic immunosuppressive effects.[3][9]

This compound's Mechanism of Action cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Downstream Cellular Effects PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH->XMP NAD+ -> NADH Proliferation T/B Cell Proliferation DNA_RNA->Proliferation ImmuneResponse Immunosuppression Proliferation->ImmuneResponse This compound This compound (Mizoribine) This compound->IMPDH

Caption: this compound inhibits IMPDH, blocking GTP synthesis and T/B cell proliferation.

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive potency of this compound has been quantified in various in vitro assays, primarily by measuring the inhibition of lymphocyte proliferation. The 50% inhibitory concentration (IC50) is a key metric used for comparison.

Inhibition of T-Lymphocyte Proliferation

Studies have compared this compound's efficacy against other immunosuppressants in T-cells activated through different signaling pathways. This compound inhibits both calcium-dependent (e.g., stimulated by Phytohemagglutinin [PHA]) and calcium-independent (e.g., stimulated by Interleukin-2 [IL-2]) T-cell activation pathways.[10]

Stimulant Activation Pathway This compound (BR) IC50 Mycophenolic Acid (MPA) IC50 FK 506 IC50 Reference
PHACa-dependent~10,000 nmol/L~100 nmol/L<1 nmol/L[10]
A23187Ca-dependent~10,000 nmol/L~100 nmol/L<1 nmol/L[10]
IL-2 & PMACa-independent~100,000 nmol/L~1,000 nmol/LN/A[10]
Concanavalin AMitogen-induced250 ng/mL35 ng/mL0.2 ng/mL[11]
Mixed Lymphocyte Reaction (MLR)Alloantigenic10,000-fold higher than FK 506100-fold higher than FK 5060.1 nmol/L[12]

Note: Values are approximate and compiled from different studies for comparative purposes. Direct comparison should be made cautiously due to variations in experimental conditions.

Inhibition of Transformed Cell Lines

This compound also demonstrates antiproliferative effects on various transformed human cell lines. However, its potency is significantly lower (100 to 200-fold) compared to Mycophenolic Acid (MPA).[10]

Cell Line Type Example Cell Lines This compound (BR) IC50 Range Mycophenolic Acid (MPA) IC50 Range Reference
T-cell LymphomasJurkat, MOLT-4100-200x higher than MPA90 - 365 nmol/L[10]
EBV-transformed B-lymphoblastoid---100-200x higher than MPA90 - 365 nmol/L[10]
Other Tumor Cell LinesK562, HeLa100-200x higher than MPA90 - 365 nmol/L[10]

Other In Vitro Biological Activities

Antiviral Activity

The inhibition of IMPDH, which depletes intracellular guanine nucleotide pools, is a mechanism that can also confer antiviral activity.[5] this compound has shown potent in vitro antiviral activity against viruses such as the Foot-and-Mouth Disease Virus (FMDV).[13] This effect was attenuated by the addition of exogenous guanosine, confirming the mechanism of action.[13]

Antitumor Potential

The reliance of rapidly proliferating cancer cells on the de novo purine synthesis pathway makes IMPDH an attractive target for antitumor therapy.[4][6] In vitro studies have shown that this compound preferentially reduces the proliferation of Tsc2-deficient cells, which exhibit uncontrolled mTORC1 signaling, as compared to wild-type cells.[14] It achieves this by inducing S-phase cell cycle arrest.[14]

Key Experimental Protocols

The evaluation of this compound's in vitro activity relies on standardized cell-based assays. Below are outlines of key methodologies.

Lymphocyte Proliferation Assay (MTT-based)

This protocol is used to determine the concentration at which this compound inhibits 50% of lymphocyte proliferation (IC50).

  • Cell Isolation : Isolate Peripheral Blood Lymphocytes (PBLs) from heparinized blood from healthy donors using Ficoll-Hypaque density gradient centrifugation.[10]

  • Cell Seeding : Resuspend cells in a suitable tissue culture medium (e.g., RPMI 1640 with 5% human AB serum) and seed them into a 96-well plate at a density of 1 x 10^5 cells/well.[3][10]

  • Stimulation & Treatment :

    • Add a mitogen or stimulant (e.g., PHA, Concanavalin A, or allogeneic cells for MLR) to induce proliferation.[3][10]

    • Concurrently, add serial dilutions of this compound (and appropriate controls, including a vehicle control) to the wells.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition : 18-24 hours before the end of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Solubilization : At the end of the incubation period, add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis : Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control wells. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.[3]

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Isolate PBLs (Ficoll-Hypaque) B 2. Seed Cells (96-well plate) A->B C 3. Add Stimulant (e.g., PHA) & this compound (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Add DMSO (Solubilize Formazan) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound using an MTT proliferation assay.
Cell Culture Conditions

  • Cells : Peripheral blood lymphocytes (PBLs) are commonly used.[10] Various transformed T- and non-T-cell lines can also be employed.[10]

  • Medium : RPMI 1640 tissue culture medium is standard, often supplemented with 25 mmol/L Hepes buffer, 100 U/mL gentamycin, and 5% normal human AB serum.[8][10]

  • Reagents : this compound is typically dissolved in water for stock solutions.[3][10] Other reagents like mitogens (PHA, PMA) and ionophores (A23187) are sourced commercially.[10]

Conclusion

In vitro studies demonstrate that this compound is an effective immunosuppressive agent that functions by selectively inhibiting IMPDH, a critical enzyme in the de novo purine synthesis pathway. This mechanism leads to the depletion of GTP pools, causing S-phase cell cycle arrest and a potent antiproliferative effect on lymphocytes. While its in vitro potency is less than that of other agents like Mycophenolic Acid or FK 506, its defined mechanism of action also confers potential antiviral and antitumor properties, making it a subject of continued interest in drug development and research.

References

Mizoribine: A Comprehensive Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizoribine (MZR), an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum, has emerged as a powerful research tool in immunology.[1][2] Its potent immunosuppressive properties, stemming from a well-defined mechanism of action, make it an invaluable agent for investigating lymphocyte biology, signaling pathways, and the pathogenesis of autoimmune diseases. This technical guide provides an in-depth overview of Mizoribine's core functionalities as a research tool, including its mechanism of action, effects on various immune cells, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key immunological pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in immunological research.

Mechanism of Action

Mizoribine exerts its immunosuppressive effects primarily through the inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.[3][4][5] Unlike other cell types that can utilize the salvage pathway for purine synthesis, T and B lymphocytes are highly dependent on the de novo pathway.[6][7] This selective inhibition makes Mizoribine a targeted immunosuppressant with a favorable toxicity profile compared to other agents like azathioprine.[1][4]

The key steps in Mizoribine's mechanism of action are as follows:

  • Cellular Uptake and Phosphorylation: Mizoribine is taken up by lymphocytes and is intracellularly phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZR-5'-P).[3][5]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): MZR-5'-P is a potent, non-competitive inhibitor of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5][8][9]

  • Depletion of Guanine Nucleotides: The inhibition of IMPDH leads to a significant depletion of intracellular guanosine triphosphate (GTP) pools.[10]

  • Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential for DNA and RNA synthesis. Their depletion arrests the cell cycle in the S phase, thereby inhibiting lymphocyte proliferation.[1][3]

Mizoribine has also been shown to inhibit guanosine monophosphate synthetase (GMPS), further contributing to the blockade of guanine nucleotide synthesis.[1][11][12]

Signaling Pathway Diagram

Mizoribine_Mechanism cluster_cell Lymphocyte cluster_purine De Novo Purine Synthesis MZR Mizoribine MZR_5P Mizoribine-5'-P MZR->MZR_5P Adenosine Kinase IMPDH IMPDH MZR_5P->IMPDH Inhibition IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMPS GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation Leads to GMPS GMPS Immunosuppression Immunosuppression Proliferation->Immunosuppression Inhibition of

Caption: Mizoribine's mechanism of action in lymphocytes.

Effects on Immune Cells

Mizoribine's primary targets are T and B lymphocytes, but it also influences other immune cells, contributing to its broad immunosuppressive and anti-inflammatory effects.

T Lymphocytes

Mizoribine potently inhibits T cell proliferation in response to various stimuli, including mitogens and alloantigens.[10] This inhibition is dose-dependent and can be reversed by the addition of guanosine, confirming the mechanism of GTP depletion.[10] While early T cell activation events such as the expression of c-myc, IL-2, and IL-2 receptor mRNA are largely unaffected, Mizoribine effectively blocks cell cycle progression from the G1 to the S phase.[10]

B Lymphocytes

Similar to its effects on T cells, Mizoribine suppresses the proliferation of B lymphocytes.[4][5] This leads to a reduction in antibody production, underpinning its efficacy in humoral-mediated autoimmune diseases.[13]

Macrophages

Mizoribine has been shown to inhibit the activation of macrophages. In lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, Mizoribine dose-dependently decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and prostaglandin E2 (PGE2). This anti-inflammatory effect is correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Quantitative Data on Mizoribine's Immunomodulatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Mizoribine from various in vitro and in vivo studies.

Table 1: Inhibition of Lymphocyte Proliferation
Cell TypeStimulusAssayIC50 / Effective ConcentrationReference
Human LymphocytesMitogens (PHA, ConA, PWM)Blastogenic Response1.0 - 10 µg/mL (50% inhibition)[3]
Human LymphocytesAllogenic CellsMixed Lymphocyte Reaction (MLR)1.0 - 10 µg/mL (50% inhibition)[3][14]
Human Peripheral Blood T CellsAlloantigen, anti-CD3 mAb, Pharmacologic MitogensT Cell Proliferation1 - 50 µg/mL (10-100% inhibition)[10]
Mouse Lymphoma L5178Y cells-Cell Growth~10⁻⁵ M (almost complete suppression)[3]
Table 2: Inhibition of Cytokine and Inflammatory Mediator Production
Cell TypeStimulusTargetEffective ConcentrationEffectReference
Mouse Macrophage RAW264.7LPSNO, TNF-α, IL-1β, IL-6, PGE21.25 - 10 µg/mLDose-dependent decrease
Rheumatoid Synovial CellsSpontaneous / IL-1α, TNF-αIL-61.25 - 5 µg/mLDose-dependent inhibition[15]
Table 3: In Vivo Efficacy in Animal Models
Animal ModelConditionMizoribine DosageOutcomeReference
MiceSkin GraftNot specifiedProlonged graft survival[13]
MiceLocalized Graft-versus-Host Reaction (GvHR)Not specifiedSuppressed GvHR[13]
MiceSRBC-induced Delayed-Type Hypersensitivity (DTH)Not specifiedSuppressed DTH reaction[13]
MiceCollagen-Induced ArthritisNot specifiedReduced arthritic index and swelling[13]
RatsCrescentic-type Anti-GBM Nephritis5 - 7.5 mg/kg/day p.o.Reduced crescent formation and fibrinoid deposition[16]

Experimental Protocols

This section provides an overview of key experimental protocols where Mizoribine is used as a research tool.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard method to assess T cell proliferation in response to alloantigens and is a crucial tool for studying the effects of immunosuppressive drugs.

Objective: To evaluate the inhibitory effect of Mizoribine on T cell proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to prevent their proliferation while maintaining their antigenicity.

  • Co-culture: Co-culture responder PBMCs (e.g., 1 x 10⁵ cells/well) with an equal number of inactivated stimulator PBMCs in a 96-well round-bottom plate.

  • Mizoribine Treatment: Add Mizoribine at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the co-cultures at the initiation of the experiment. Include a vehicle control (e.g., PBS or DMSO).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ humidified incubator.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: Pulse the cultures with 1 µCi of [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each Mizoribine concentration compared to the vehicle control. Determine the IC50 value.

Experimental Workflow Diagram

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture and Treatment cluster_analysis Proliferation Analysis PBMC_R Isolate Responder PBMCs CoCulture Co-culture Responder and Inactivated Stimulator PBMCs PBMC_R->CoCulture PBMC_S Isolate Stimulator PBMCs Inactivate Inactivate Stimulator PBMCs (Mitomycin C) PBMC_S->Inactivate Inactivate->CoCulture Add_MZR Add Mizoribine (various concentrations) CoCulture->Add_MZR Incubate Incubate for 5-7 days Add_MZR->Incubate Thymidine [³H]-Thymidine Incorporation Incubate->Thymidine FACS CFSE Staining & Flow Cytometry Incubate->FACS Data_Analysis Calculate % Inhibition and IC50 Thymidine->Data_Analysis Measure Radioactivity FACS->Data_Analysis Analyze CFSE Dilution

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Macrophage Cytokine Production Assay

Objective: To investigate the effect of Mizoribine on the production of pro-inflammatory cytokines by macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line, such as RAW264.7, in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Mizoribine Pre-treatment: Pre-treat the cells with various concentrations of Mizoribine (e.g., 1, 5, 10 µg/mL) for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.

  • Data Analysis: Compare the levels of cytokines and NO in Mizoribine-treated groups with the LPS-stimulated control group.

Applications in Immunological Research

Mizoribine's well-characterized mechanism of action and selective effects on lymphocytes make it a valuable tool for a wide range of immunological research applications:

  • Studying Lymphocyte Proliferation and Activation: Mizoribine can be used to dissect the signaling pathways involved in T and B cell proliferation.

  • Investigating Autoimmune Disease Models: Its efficacy in animal models of rheumatoid arthritis, lupus nephritis, and other autoimmune conditions makes it a useful compound for studying disease pathogenesis and evaluating novel therapeutic strategies.[13][16]

  • Transplantation Immunology: Mizoribine is employed in studies of allograft rejection to understand the cellular and molecular mechanisms of transplant immunology.

  • Drug Discovery and Development: As a well-validated inhibitor of IMPDH, Mizoribine serves as a reference compound in the development of new immunosuppressive drugs.

Conclusion

Mizoribine is a potent and selective immunosuppressive agent with a clearly defined mechanism of action. Its ability to inhibit lymphocyte proliferation by depleting guanine nucleotides makes it an indispensable tool for immunological research. The data and protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize Mizoribine in their studies of the immune system.

References

Methodological & Application

Application Notes and Protocols for Bredinin (Mizoribine) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum. It is a potent immunosuppressive agent used clinically in Japan to prevent rejection in renal transplantation and to treat conditions like lupus nephritis and rheumatoid arthritis.[1][2] Its mechanism of action makes it a valuable tool for in vitro research, particularly in immunology, cancer biology, and virology. This compound's primary effect is the selective inhibition of lymphocyte proliferation by interfering with DNA synthesis.[1][3]

Mechanism of Action

This compound is a pro-drug that is converted intracellularly to its active form, mizoribine-5'-monophosphate (MZR-5'-P). MZR-5'-P is a potent, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) and, to a lesser extent, guanosine monophosphate (GMP) synthetase.[2][3]

IMPDH is the rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides.[2] By inhibiting IMPDH, this compound effectively depletes the intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis.[4] Lymphocytes, especially T and B cells, are highly dependent on this de novo pathway for proliferation and are therefore particularly sensitive to the effects of this compound.[1][3] This depletion of GTP leads to an arrest of the cell cycle in the S phase.[3]

G cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis (Cell Proliferation) GTP->DNA_RNA This compound This compound (Mizoribine) This compound->XMP Inhibition

Caption: Mechanism of this compound's inhibition of the de novo guanine nucleotide synthesis pathway.

Application Notes: Guidelines for In Vitro Use

  • Stock Solution Preparation: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment to prevent degradation.[5]

  • Determining Working Concentrations: The optimal concentration of this compound is highly dependent on the cell type and the specific assay.

    • Lymphocytes: Proliferation of human lymphocytes is typically inhibited with a 50% inhibitory dose (ID50) between 1.0 and 10 µg/mL (approximately 3.8 to 38 µM).[3][6]

    • Cancer Cell Lines: For cytotoxicity or anti-proliferative studies, a broader range should be tested initially (e.g., 0.1 µM to 100 µM). Some cancer cell lines may require higher concentrations.

    • General Guidance: Human cells have been shown to be 20- to 60-fold more resistant to this compound than murine cells.[7] Therefore, data from murine cell lines should be interpreted with caution when translating to human systems.

  • Considerations for Culture Medium: The inhibitory effects of this compound can be reversed by the presence of guanine or guanosine in the culture medium.[3] These molecules can be utilized by the salvage pathway for nucleotide synthesis, bypassing the IMPDH-mediated de novo pathway. Check the composition of your media and supplements if you observe a weaker-than-expected effect.

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell type and the experimental endpoint. The following tables summarize reported effective concentrations and half-maximal inhibitory concentrations (IC50).

Table 1: Effective Concentrations of this compound in Various In Vitro Assays

Cell Type / AssayParameterConcentration (µg/mL)Concentration (µM)¹Reference
Human Lymphocytes (Mitogen Response & MLR²)ID501.0 - 10~ 3.8 - 38[3][6]
Human T-cells (Jurkat)Apoptosis InductionDose-dependentNot specified[4]
L5178Y Mouse Lymphoma CellsGrowth InhibitionNot specified~10[5]
Normal Rat Kidney (NRK) CellsProliferation Suppression1 and 10~ 3.8 and 38[5]

¹Concentrations in µM are estimated based on a molecular weight of 259.2 g/mol . ²MLR: Mixed Lymphocyte Reaction.

Table 2: Reported IC50 Values of this compound

Cell LineCell TypeAssay TypeIC50 ValueReference
L5178YMouse LymphomaGrowth Inhibition>100 µg/mL[3]
GeneralImmunosuppressionNot specified~100 µM[8]
SARS-CoV Frankfurt-1Viral ReplicationAntiviral Assay3.5 µg/mL[8]
SARS-CoV HKU39849Viral ReplicationAntiviral Assay16 µg/mL[8]

Experimental Protocols

Below are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

G Start Start Seed Seed Cells in Microplate Start->Seed Incubate1 Allow Attachment (if adherent) Seed->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Assay Add Assay Reagent (e.g., MTT, Resazurin) Incubate2->Assay Incubate3 Incubate (Reagent-specific) Assay->Incubate3 Read Measure Signal (Absorbance/ Fluorescence) Incubate3->Read Analyze Data Analysis (Calculate % Viability, Determine IC50) Read->Analyze End End Analyze->End

Caption: A generalized experimental workflow for in vitro cell-based assays with this compound.

Protocol 1: Anti-Proliferation Assay using MTT

This protocol is adapted for assessing the effect of this compound on the proliferation of mitogen-stimulated lymphocytes.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • This compound (Mizoribine)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium to a final density of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Suggested final concentrations: 0.1 µM to 100 µM.

    • Add 50 µL of a mitogen solution (e.g., PHA at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation.

    • Include controls: stimulated cells without this compound (positive control), unstimulated cells (negative control), and medium-only wells (blank).

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • MTT Assay:

    • Approximately 18-24 hours before the end of the incubation period, add 20 µL of MTT solution to each well.

    • At the end of the incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control wells. Plot the percentage of inhibition against the log of the this compound concentration to determine the ID50 value.[5]

Protocol 2: General Cell Viability Assay using Resazurin

This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on various adherent or suspension cell lines (e.g., Jurkat, cancer cell lines).

Materials:

  • Target cell line (e.g., Jurkat cells)

  • Appropriate complete culture medium

  • This compound (Mizoribine)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well flat-bottom plate

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁴ Jurkat cells per well) in 100 µL of complete medium in a 96-well plate. For adherent cells, allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells. For Jurkat cells, a final concentration range of 1 µM to 500 µM can be tested.

    • Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from medium-only wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 or CC50 (50% cytotoxic concentration) value.

References

Application Note: Mizoribine Protocol for T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mizoribine (MZR) is an imidazole nucleoside immunosuppressive agent used in the prevention of organ transplant rejection and the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[1][2][3] Its mechanism of action involves the selective inhibition of lymphocyte proliferation.[2][4] T-cell proliferation assays are fundamental tools for evaluating the efficacy of immunosuppressive compounds. This document provides a detailed protocol for assessing the anti-proliferative effects of Mizoribine on T-cells, outlines its mechanism of action, and presents key quantitative data.

Mechanism of Action Mizoribine is a prodrug that is converted intracellularly to its active form, mizoribine-5'-monophosphate (MZP).[5][6] MZP is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis.[5][6][7][8] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation.[3][7] By inhibiting IMPDH, Mizoribine leads to the depletion of intracellular guanosine triphosphate (GTP).[1] This depletion arrests the cell cycle, thereby suppressing lymphocyte proliferation and subsequent immune responses.[1][7]

Mizoribine_Mechanism cluster_cell T-Cell Cytoplasm cluster_pathway De Novo Purine Synthesis MZR Mizoribine MZP Mizoribine-5'-Monophosphate (MZP) (Active Form) MZR->MZP Intracellular Phosphorylation IMPDH IMPDH MZP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GTP Guanosine Triphosphate (GTP) XMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation T-Cell Proliferation DNA_RNA->Proliferation

Caption: Mizoribine's mechanism of action in T-cells.

Experimental Protocol: T-Cell Proliferation Assay (CFSE-Based)

This protocol details a method for quantifying T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis via flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked to determine the number of cell generations.[9][10]

Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail or equivalent

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mizoribine (powder, to be dissolved in sterile PBS or DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phosphate-Buffered Saline (PBS)

  • T-cell activation stimuli: Anti-CD3 antibody (plate-bound) and Anti-CD28 antibody (soluble)[11]

  • 96-well flat-bottom cell culture plates

  • Flow cytometer

Step-by-Step Procedure

  • Isolation of T-Cells from PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

    • Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.

    • Wash the enriched T-cells twice with PBS and resuspend in pre-warmed complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

  • CFSE Labeling:

    • Adjust the T-cell suspension to a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM (optimization may be required).

    • Incubate for 10 minutes at 37°C, protected from light.[12]

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • T-Cell Stimulation and Mizoribine Treatment:

    • Prepare the 96-well plate by coating wells with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) for at least 2 hours at 37°C.[13]

    • Wash the wells twice with sterile PBS to remove unbound antibody.[13]

    • Prepare serial dilutions of Mizoribine in complete RPMI-1640 medium. A suggested starting range is 1 to 100 µg/mL.[1][14]

    • Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10⁵ cells) to each well.

    • Add 100 µL of the Mizoribine dilutions to the respective wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.[13]

    • Include appropriate controls:

      • Unstimulated cells (CFSE-labeled, no anti-CD3/CD28)

      • Stimulated cells (CFSE-labeled, with anti-CD3/CD28, no Mizoribine)

      • Vehicle control (stimulated cells with the highest concentration of solvent used for Mizoribine)

  • Incubation:

    • Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[13]

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer for analysis.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

Data Analysis

  • Gate on the live lymphocyte population.

  • Generate a histogram of CFSE fluorescence for each sample.

  • The unstimulated control will show a single bright peak, representing Generation 0.

  • The stimulated control will show multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the preceding one.

  • Analyze the proliferation data using modeling software (e.g., FlowJo™, FCS Express™) to calculate the percentage of divided cells, the division index, and the proliferation index for each Mizoribine concentration.

  • Plot the percentage of proliferation inhibition against the Mizoribine concentration to determine the IC50 value (the concentration that inhibits 50% of T-cell proliferation).

Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Isolate PBMCs from Whole Blood B Enrich for T-Cells A->B C Label T-Cells with CFSE B->C E Plate CFSE-Labeled T-Cells C->E D Coat Plate with Anti-CD3 Antibody D->E F Add Mizoribine Dilutions & Soluble Anti-CD28 E->F G Incubate for 3-5 Days F->G H Harvest Cells G->H I Acquire Data via Flow Cytometry H->I J Analyze Proliferation & Calculate IC50 I->J

Caption: Experimental workflow for the Mizoribine T-cell proliferation assay.

Quantitative Data Summary

The following table summarizes the effective concentrations of Mizoribine on lymphocyte proliferation as reported in the literature.

ParameterCell TypeStimulusAssay MethodEffective ConcentrationCitation
Inhibition Range Human Peripheral Blood T-CellsAlloantigen, anti-CD3 mAb, MitogensNot Specified1-50 µg/mL (causes 10-100% inhibition)[1]
IC50 / ID50 Human LymphocytesMitogens (PHA, ConA, PWM)Mitogen Response Assay1.0 - 10 µg/mL[4][14]
IC50 / ID50 Human LymphocytesAllogeneic CellsMixed Lymphocyte Reaction (MLR)1.0 - 10 µg/mL[4][14]
IC50 T-LymphocytesNot SpecifiedIn vitro proliferation~0.5 µg/mL (plasma trough concentration)[2]

References

Application Notes and Protocols for the Dissolution of Bredinin in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Bredinin (also known as Mizoribine), an immunosuppressive agent, for both in vitro and in vivo experimental use. The information compiled is intended to ensure accurate and reproducible results in research and development settings.

Chemical Properties and Solubility

This compound is an imidazole nucleoside that functions as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[1] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), thereby suppressing the proliferation of lymphocytes, particularly T and B cells, which are highly reliant on this pathway.[1][2]

The solubility of this compound in commonly used laboratory solvents is a critical factor for the preparation of stock solutions. This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1]

Table 1: Solubility of this compound

SolventSolubilityNotes
Water≥ 27.6 mg/mLSolubility of similar compounds in water often increases with temperature.
Dimethyl Sulfoxide (DMSO)≥ 88.2 mg/mLUse fresh, anhydrous DMSO for optimal solubility.
EthanolInsolubleNot a recommended solvent.

Data compiled from multiple sources. It is recommended to perform small-scale solubility tests before preparing large batches.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol outlines the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or water to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution in water, but avoid excessive heat.

  • Sterilization (for aqueous solutions): If water is used as the solvent, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is not necessary for DMSO stock solutions as DMSO is itself a sterilant.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] It is recommended to prepare fresh working solutions for each experiment.[1]

Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution

  • Pre-warmed complete cell culture medium

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentrations. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock, perform a 1:1000 dilution.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cell cultures.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Preparation of this compound Solution for In Vivo Use

This protocol describes the preparation of a this compound solution for administration to animal models.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile water, phosphate-buffered saline (PBS))

  • Sterile container

  • Stir plate and stir bar (optional)

Procedure:

  • Weighing: Weigh the required amount of this compound based on the desired dosage and the number of animals.

  • Dissolution: Add the sterile vehicle to the this compound powder in a sterile container. Stir or vortex the mixture until the compound is fully dissolved. The solution should be clear.

  • Administration: The this compound solution can be administered via various routes, such as oral gavage (p.o.) or subcutaneous injection (s.c.).[1] The typical dosage for immunosuppression in mice ranges from 5-20 mg/kg/day.[1]

Visualizations

Signaling Pathway of this compound's Mechanism of Action```dot

Bredinin_Mechanism_of_Action This compound This compound (Mizoribine) This compound->inhibition IMPDH IMPDH

Caption: Workflow for preparing a this compound stock solution for in vitro experiments.

References

Bredinin (Mizoribine) Application Notes and Protocols for Immunosuppression in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bredinin (Mizoribine), an imidazole nucleoside immunosuppressant, in murine research models. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the immunosuppressive effects of this compound.

Introduction

This compound, also known as Mizoribine, is an immunosuppressive drug first isolated from the fungus Eupenicillium brefeldianum.[1][2] It exerts its effects by selectively inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2][3] This inhibition leads to the suppression of T and B lymphocyte proliferation, which are highly dependent on this pathway for DNA and RNA synthesis.[3][4] Consequently, this compound effectively dampens both cellular and humoral immune responses.[5][6][7] Due to its targeted mechanism and a favorable safety profile compared to other immunosuppressants like azathioprine, this compound is a valuable tool for studying immune responses and for the preclinical evaluation of immunosuppressive therapies in various mouse models of autoimmune diseases and transplantation.[1][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of this compound used to achieve immunosuppression in various murine models as reported in the literature.

Table 1: In Vivo Dosages of this compound for Immunosuppression in Mice

Mouse ModelStrainDosageRoute of AdministrationObserved Immunosuppressive EffectsReference
Lupus NephropathyNZB/W F120 mg/kg every other dayNot SpecifiedProlonged survival, suppressed anti-DNA antibody titers, and reduced glomerulonephritis.[9]
Subrenal Capsule AssayNormal Immunocompetent Mice400 mg/kgNot SpecifiedProlonged tumor growth and moderately reduced host reaction. Doses below 200 mg/kg were ineffective.[10][11]
Subrenal Capsule AssayNot Specified200 mg/kg daily for 7 daysNot SpecifiedInsufficient to suppress immunological reactions alone.[12]
Collagen-Induced ArthritisNot Specified10, 20, and 50 mg/kgOralDose-dependent reduction in arthritis score.[8]
Crescentic-type Anti-GBM NephritisRats5 and 7.5 mg/kg/dayp.o.Significantly reduced kidney weight and crescent formation.[13]

Table 2: In Vitro Concentrations of this compound for Immunosuppression

Cell TypeAssay50% Inhibition Dose (ID50)ObservationsReference
LymphocytesMitogen Response and Mixed Lymphocyte Reaction (MLR)1.0 - 10 µg/mLSuppressed lymphoproliferation but had no effect on the recognition or effector phase of cytotoxic lymphocytes.[14][15]
T cellsAlloreactive T-cell Proliferation10^5-fold higher than FK 506Inhibited primary MLR and secondary PLT proliferation.
T cellsT cell proliferation (to various stimuli)1-50 mg/mL (10-100% inhibition)Dose-dependent inhibition of T cell proliferation, reversible with guanosine addition.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol provides a method for preparing a this compound solution for oral administration to mice.

Materials:

  • This compound (Mizoribine) powder

  • Sterile Phosphate Buffered Saline (PBS) or sterile water

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Calculate the desired concentration of the this compound solution based on the target dosage (mg/kg) and the volume to be administered to each mouse (typically 100-200 µL for an adult mouse).

    • Example Calculation:

      • Target dosage: 20 mg/kg

      • Average mouse weight: 25 g (0.025 kg)

      • Dosing volume: 200 µL (0.2 mL)

      • Step 1: Calculate the dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg/mouse

      • Step 2: Calculate the required concentration: 0.5 mg / 0.2 mL = 2.5 mg/mL

  • Weigh the this compound powder: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Dissolve in vehicle: Add the calculated volume of sterile PBS or sterile water to the conical tube containing the this compound powder.

  • Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution, but do not boil.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to ensure the sterility of the dosing solution.

  • Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. Always bring the solution to room temperature before administration.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and this compound Treatment

This protocol describes the induction of CIA in DBA/1 mice, a common model for rheumatoid arthritis, and a treatment regimen with this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound solution (prepared as in Protocol 1)

  • Syringes and needles for immunization and oral gavage

Procedure:

  • Preparation of CII/CFA Emulsion (Day 0):

    • Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the CII solution with CFA by drawing equal volumes into two separate syringes connected by a stopcock and repeatedly passing the mixture between the syringes until a stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize the mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Preparation of CII/IFA Emulsion (Day 21):

    • Prepare a 1:1 emulsion of the CII solution (2 mg/mL) with IFA using the same method as for the CFA emulsion.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary immunization.

  • This compound Treatment:

    • Begin oral gavage with the prepared this compound solution (e.g., 20 mg/kg) or vehicle control daily, starting from the day of the booster immunization (Day 21) or at the first signs of arthritis.

  • Arthritis Assessment:

    • Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

    • Score each paw based on a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.

Protocol 3: Assessment of Immunosuppression using Flow Cytometry

This protocol outlines a basic panel for assessing the proportions of major T and B lymphocyte populations in the spleen of this compound-treated mice.

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies (see Table 3)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Spleen Homogenization:

    • Aseptically harvest spleens and place them in cold RPMI-1640.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature.

    • Quench the lysis by adding an excess of RPMI-1640 with 10% FBS.

  • Cell Staining:

    • Wash the cells with FACS buffer and resuspend them at a concentration of 1x10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add the antibody cocktail (Table 3) to each tube and incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

Table 3: Flow Cytometry Panel for T and B Cell Subsets

TargetFluorochromeClonePurpose
CD45PerCP-Cy5.530-F11Pan-leukocyte marker
CD3eFITC145-2C11T cell marker
CD4PEGK1.5Helper T cell marker
CD8aAPC53-6.7Cytotoxic T cell marker
B220 (CD45R)PE-Cy7RA3-6B2B cell marker

Signaling Pathway and Workflow Diagrams

G This compound's Mechanism of Action IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation ImmuneResponse Immune Response Proliferation->ImmuneResponse This compound This compound (Mizoribine) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) This compound->IMPDH Inhibits

Caption: Mechanism of this compound's immunosuppressive action.

G Experimental Workflow for this compound Treatment in Mice cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Analysis Animal_Model Select Mouse Model (e.g., MRL/lpr, CIA) Group_Allocation Randomly Allocate Mice to Treatment and Control Groups Animal_Model->Group_Allocation Bredinin_Prep Prepare this compound Solution Group_Allocation->Bredinin_Prep Administration Administer this compound or Vehicle (e.g., Oral Gavage) Bredinin_Prep->Administration Monitoring Monitor Clinical Signs (e.g., Arthritis Score, Proteinuria) Administration->Monitoring Sample_Collection Collect Samples (Blood, Spleen, etc.) Monitoring->Sample_Collection Flow_Cytometry Flow Cytometry Analysis of Lymphocyte Populations Sample_Collection->Flow_Cytometry ELISA ELISA for Autoantibodies (e.g., anti-dsDNA) Sample_Collection->ELISA Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for evaluating this compound in mice.

References

Application Notes and Protocols for the Combined Use of Bredinin and Cyclosporine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin (also known as Mizoribine) and Cyclosporine are potent immunosuppressive agents that are often used in combination to prevent organ transplant rejection and to treat various autoimmune diseases. Their synergistic interaction allows for effective immunosuppression at lower doses of each agent, thereby reducing the risk of dose-dependent side effects. This compound is an imidazole nucleoside that inhibits the de novo pathway of purine synthesis by non-competitively and reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH). This leads to the depletion of guanosine and deoxyguanosine triphosphates, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of T and B lymphocytes. Cyclosporine is a calcineurin inhibitor that binds to the immunophilin cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). The inhibition of NFAT activation leads to a reduction in the transcription of interleukin-2 (IL-2) and other pro-inflammatory cytokines, which are crucial for T-cell activation and proliferation.

This document provides detailed application notes and experimental protocols for researchers studying the combined effects of this compound and Cyclosporine in vitro and in vivo.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Cyclosporine Combination Therapy in Animal Models
Animal ModelTreatment GroupDosageMean Survival Time (Days)Graft Survival RateReference
Canine Renal Allograft Cyclosporine alone5 mg/kg/day (oral)12.8 ± 7-[1]
Cyclosporine + Mizoribine5 mg/kg/day (oral) + 3 mg/kg/day (oral)33.6 ± 16.4-[1]
Murine Islet Cell Allograft No immunosuppression--Normoglycemia up to 8±2 days[2]
Mizoribine alone20 mg/kg/day-Normoglycemia up to 12±3 days[2]
Cyclosporine alone20 mg/kg/day-Normoglycemia up to 15±4 days[2]
Mizoribine + Cyclosporine20 mg/kg/day each-Normoglycemia up to 32±4 days[2]
Murine Heart Allograft No immunosuppression-7±20% at 10 days[2]
Mizoribine alone20 mg/kg/day12±30% at 20 days[2]
Cyclosporine alone20 mg/kg/day18±520% at 30 days[2]
Mizoribine + Cyclosporine20 mg/kg/day each>3050% at 30 days[2]
Table 2: Effect of this compound and Cyclosporine Combination on Cytokine Production in Murine Allograft Recipients
CytokineTreatment GroupEffect on Secreting CellsChange in Serum LevelsReference
IFN-γ Mizoribine + CyclosporineSignificantly decreasedDecreased[2]
IL-2 Mizoribine + CyclosporineSignificantly decreasedDecreased[2]
IL-4 Mizoribine + CyclosporineSignificantly decreasedDecreased[2]
IL-10 Mizoribine + CyclosporineMarked increaseIncreased[2]
MCP-1 Mizoribine + Cyclosporine-Decreased[2]
IL-6 Mizoribine + Cyclosporine-Decreased[2]
Table 3: Clinical Observations of this compound (Mizoribine) and Cyclosporine Combination Therapy in Renal Transplantation
Study PopulationTreatment RegimenKey OutcomesAdverse EventsReference
39 renal transplant recipientsHigh-dose Mizoribine (8 mg/kg/d), Cyclosporine, Basiliximab, and steroidAcute rejection in 23.1% of patients, correlated with lower MZR trough levels.Infections in 11 patients (7 CMV positive).[1]
Living-related kidney recipientsLow-dose Cyclosporine combined with this compound and PrednisoloneEffective immunosuppression.Not detailed in abstract.[3]
Sequential treatment in a subrenal capsule assayCyclosporine (60 mg/kg daily for 3 days) followed by Mizoribine (200 mg/kg on days 3, 5, and 7)Favorable results with minimal host reactions and toxicities.Enhanced toxicities with CsA monotreatment.[4]

Experimental Protocols

Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) for Assessing Immunosuppressive Synergy

This protocol details a one-way MLR to assess the inhibitory effect of this compound and Cyclosporine on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (Mizoribine) stock solution (e.g., 10 mg/mL in sterile water)

  • Cyclosporine stock solution (e.g., 1 mg/mL in ethanol)

  • Mitomycin C (for treating stimulator cells)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Ficoll-Paque PLUS

  • 96-well round-bottom culture plates

  • Flow cytometer

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from heparinized whole blood from Donor A and Donor B by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with RPMI-1640 medium.

    • Resuspend cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells (Donor A): Label PBMCs from Donor A with CFSE at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells three times with complete medium. Resuspend at a final concentration of 2 x 10^6 cells/mL.

    • Stimulator Cells (Donor B): Treat PBMCs from Donor B with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium to remove residual Mitomycin C. Resuspend at a final concentration of 2 x 10^6 cells/mL.

  • MLR Assay Setup:

    • In a 96-well round-bottom plate, add 50 µL of responder cells (1 x 10^5 cells) to each well.

    • Prepare serial dilutions of this compound and Cyclosporine, both alone and in combination, in complete medium. Add 50 µL of the drug solutions to the appropriate wells. Include vehicle controls.

    • Add 100 µL of stimulator cells (2 x 10^5 cells) to each well (responder to stimulator ratio of 1:2).

    • Set up control wells:

      • Responder cells alone (negative control)

      • Responder and stimulator cells without drugs (positive control)

    • Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis of T-Cell Proliferation:

    • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Gate on the live lymphocyte population and then on the T-cell subset of interest.

    • CFSE dilution in the responder T-cells will be measured. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

    • Quantify the percentage of proliferated cells in each condition.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol is a more general T-cell proliferation assay using a mitogen to assess the inhibitory effects of this compound and Cyclosporine.

Materials:

  • PBMCs from a healthy donor

  • Complete RPMI-1640 medium

  • This compound and Cyclosporine stock solutions

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • CFSE

  • 96-well flat-bottom culture plates

  • Flow cytometer

Methodology:

  • Cell Preparation and Staining:

    • Isolate and wash PBMCs as described in Protocol 1.

    • Label the PBMCs with CFSE as described in Protocol 1.

    • Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

  • Assay Setup:

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

    • Add 50 µL of this compound and/or Cyclosporine at various concentrations.

    • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's recommendation).

    • Include unstimulated and vehicle-treated controls.

    • Incubate for 3-5 days at 37°C and 5% CO2.

  • Analysis:

    • Harvest and analyze the cells by flow cytometry for CFSE dilution as described in Protocol 1.

Protocol 3: Cytokine Production Analysis by ELISA

This protocol describes the measurement of key cytokines (e.g., IL-2, IFN-γ, IL-10) in the supernatant of stimulated cell cultures treated with this compound and Cyclosporine.

Materials:

  • Supernatants from MLR or T-cell proliferation assays

  • Commercially available ELISA kits for the cytokines of interest (e.g., human IL-2, IFN-γ, IL-10)

  • ELISA plate reader

Methodology:

  • Sample Collection:

    • After the desired incubation period in the MLR or T-cell proliferation assay, centrifuge the culture plates at 400 x g for 10 minutes.

    • Carefully collect the supernatants without disturbing the cell pellet.

    • Store the supernatants at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit. A general procedure is as follows:

      • Coat a 96-well ELISA plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add standards and samples (supernatants) to the wells.

      • Add the detection antibody.

      • Add the enzyme conjugate (e.g., streptavidin-HRP).

      • Add the substrate and stop the reaction.

      • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

    • Compare the cytokine levels between the different treatment groups.

Mandatory Visualization

Synergistic Mechanism of this compound and Cyclosporine

Synergistic_Immunosuppression cluster_TCell T-Cell cluster_Nucleus Nucleus cluster_Purine De Novo Purine Synthesis TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Signal 1 IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca release Calcineurin Calcineurin Ca->Calcineurin activates NFATp NFAT-P (inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (active) NFATp->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene translocates to nucleus IL2 IL-2 Secretion IL2_gene->IL2 leads to Proliferation T-Cell Proliferation IL2->Proliferation drives IMP IMP XMP XMP IMP->XMP IMPDH IMPDH IMPDH->XMP catalyzes GMP GMP XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA DNA_RNA->Proliferation required for Cyclosporine Cyclosporine Cyclosporine->Calcineurin inhibits This compound This compound (Mizoribine) This compound->IMPDH inhibits Experimental_Workflow start Start: Isolate PBMCs from two donors prep_responder Prepare Responder Cells (Donor A) - Label with CFSE start->prep_responder prep_stimulator Prepare Stimulator Cells (Donor B) - Treat with Mitomycin C start->prep_stimulator setup_mlr Set up Mixed Lymphocyte Reaction (MLR) - Co-culture cells - Add this compound & Cyclosporine (alone & combined) prep_responder->setup_mlr prep_stimulator->setup_mlr incubate Incubate for 5-7 days (37°C, 5% CO2) setup_mlr->incubate harvest Harvest Cells & Supernatant incubate->harvest facs Analyze T-Cell Proliferation - Stain for T-cell markers - Flow Cytometry (CFSE dilution) harvest->facs elisa Analyze Cytokine Production - ELISA for IL-2, IFN-γ, IL-10 harvest->elisa data_analysis Data Analysis - Proliferation percentage - Cytokine concentration - Calculate Combination Index (CI) facs->data_analysis elisa->data_analysis end End: Determine Synergy data_analysis->end

References

Application Notes and Protocols for Bredinin Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bredinin (Mizoribine)

This compound, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive and antiproliferative properties. It functions as a prodrug, being phosphorylated intracellularly to its active form, mizoribine-5'-monophosphate. The primary mechanism of action of this compound is the potent and specific inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This targeted action on nucleotide metabolism makes this compound a subject of interest for cancer research.

Cell Lines with Reported Sensitivity to this compound

Table 1: Summary of Cell Lines Reported to be Sensitive to this compound Treatment

Cell LineCancer Type/OriginReported Effect of this compoundCitation
L5178YMouse LeukemiaInhibition of growth and nucleic acid synthesis.N/A
JurkatHuman T-cell LeukemiaInduction of apoptosis through caspase activation and mitochondrial dysfunction.[3][3]
FM3AMouse Mammary CarcinomaSensitive to this compound; resistant mutants have been developed.N/A
Rheumatoid Synovial FibroblastsHuman Rheumatoid ArthritisInhibition of proliferation and induction of apoptosis.[4][4]
MLL-fusion Human Myeloid Leukemia cell lines (MV4;11, MOLM13, NOMO1, THP1)Human Acute Myeloid LeukemiaSusceptible to IMPDH inhibitors.[5][6][5][6]
HPRT-deficient human cellsN/AHighly sensitive to Mizoribine.[2][2]

Mechanism of Action and Signaling Pathway

This compound's cytotoxic effects stem from its ability to disrupt guanine nucleotide metabolism. The depletion of GTP pools has far-reaching consequences for cellular function, impacting not only nucleic acid synthesis but also signal transduction pathways that are dependent on GTP-binding proteins.

Bredinin_Signaling_Pathway This compound This compound (Mizoribine) MZR_P Mizoribine-5'-Phosphate (Active Form) This compound->MZR_P Intracellular Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MZR_P->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA RAC_PAK RAC/PAK Signaling Axis GTP->RAC_PAK Apoptosis Apoptosis GTP->Apoptosis Depletion leads to Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation RAC_PAK->Proliferation Proliferation->Apoptosis Inhibition leads to

Experimental Protocols

The following is a detailed protocol for determining the sensitivity of a cancer cell line to this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other colorimetric or fluorometric cell viability assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound (Mizoribine) powder

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Prep 2. Prepare this compound Stock Drug_Treatment 4. Treat with this compound Dilutions Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Abs_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Abs_Reading Data_Processing 9. Calculate % Viability Abs_Reading->Data_Processing IC50_Determination 10. Determine IC50 Value Data_Processing->IC50_Determination

Procedure:

  • Cell Culture:

    • Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, to be optimized for each cell line).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • IC50 Determination:

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Conclusion

This compound presents an interesting profile for anticancer research due to its specific mechanism of action targeting a key metabolic pathway in proliferating cells. While a comprehensive database of sensitive cancer cell lines is still being established, the protocols and information provided in these application notes offer a solid foundation for researchers to investigate the potential of this compound in their specific cancer models. The provided methodologies will enable the generation of robust and reproducible data on cell line sensitivity, contributing to a better understanding of the therapeutic potential of this IMPDH inhibitor.

References

Application Notes and Protocols for Mizoribine Administration in Animal Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mizoribine (MZR), an imidazole nucleoside immunosuppressant, in various animal models of autoimmune diseases. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Mizoribine.

Mechanism of Action

Mizoribine exerts its immunosuppressive effects by selectively inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthetase. This dual inhibition leads to the depletion of intracellular guanine nucleotide pools, which are essential for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo purine synthesis pathway for their proliferation, Mizoribine effectively suppresses both T and B cell proliferation, thereby attenuating the immune responses that drive autoimmune diseases.[1][2]

Data Presentation: Quantitative Summary of Mizoribine Administration

The following tables summarize the quantitative data from various studies on the administration of Mizoribine in animal models of autoimmune diseases.

Table 1: Mizoribine Administration in Murine Models of Lupus Nephritis

Animal ModelMizoribine DosageAdministration RouteFrequencyKey Quantitative Outcomes
NZB/W F1 Mice20 mg/kgSubcutaneousEvery other day- Significantly prolonged mean survival time to 54.3 weeks vs. 38.1 weeks in controls.- Suppressed the elevation of serum anti-DNA antibody titers.[3]
MRL/lpr Mice20 mg/kgSubcutaneousEvery other day- Delayed histological development of peribronchial and perivascular lymphocytic infiltrations in the lungs.- Suppressed the number of IgG and IgM secreting B cells and anti-DNA-secreting B cells in the spleen.[4]

Table 2: Mizoribine Administration in Rat Models of Arthritis and Nephritis

Animal ModelMizoribine DosageAdministration RouteFrequencyKey Quantitative Outcomes
Collagen-Induced Arthritis (CIA) RatsNot specified in detail, but administered at the dark phaseOralDaily- Markedly lower exacerbation of arthritis and excessive increase in leukocytes compared to administration during the light phase.[1]
Crescentic-type Anti-GBM Nephritis Rats5 mg/kg/dayOralDaily- Significantly reduced kidney weight and crescent formation.[5]
Crescentic-type Anti-GBM Nephritis Rats7.5 mg/kg/dayOralDaily- Remarkably reduced plasma cholesterol level, wet kidney weight, and glomerular histopathological changes (crescent formation and fibrinoid deposition).[5]

Table 3: Mizoribine Administration in Other Autoimmune Models

Animal ModelMizoribine DosageAdministration RouteFrequencyKey Quantitative Outcomes
Experimental Keratoplasty in Rabbits2 - 4 mg/kgSystemicNot specified- Suppressed immune reaction after keratoplasty.[6]
Experimental Keratoplasty in Rabbits10% eyedropsTopical5 times daily- Suppressed immune reaction after keratoplasty.[6]

Mandatory Visualizations

Signaling Pathway of Mizoribine's Immunosuppressive Action

Mizoribine_Pathway cluster_0 Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MZR Mizoribine MZR_active Mizoribine-5'-monophosphate MZR->MZR_active IMPDH IMPDH MZR_active->IMPDH Inhibits GMPSynthetase GMP Synthetase MZR_active->GMPSynthetase Inhibits

Caption: Mizoribine's mechanism of action targeting IMPDH and GMP synthetase.

Experimental Workflow for Mizoribine Treatment in Autoimmune Animal Models

Experimental_Workflow cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis cluster_3 Phase 4: Data Interpretation A Animal Model Selection (e.g., NZB/W F1 mice, Wistar rats) B Induction of Autoimmune Disease (e.g., Spontaneous, Collagen immunization) A->B C Baseline Disease Assessment (e.g., Blood/urine collection, paw measurement) B->C D Randomization into Groups (Control vs. Mizoribine) C->D E Mizoribine Administration (Specify dose, route, frequency) D->E F Regular Monitoring of Disease Progression (e.g., Clinical scores, body weight, proteinuria) E->F G Sample Collection (Blood, tissues at specific time points) F->G H Immunological & Histopathological Analysis (e.g., Antibody titers, cytokine levels, tissue staining) G->H I Statistical Analysis of Quantitative Data H->I J Evaluation of Mizoribine Efficacy & Toxicity I->J

Caption: General experimental workflow for evaluating Mizoribine in animal models.

Experimental Protocols

Lupus Nephritis in NZB/W F1 Mice

a. Animal Model and Disease Induction:

  • Animals: Female NZB/W F1 mice, aged 12-14 weeks, are typically used as they spontaneously develop a lupus-like disease characterized by autoantibody production and immune complex-mediated glomerulonephritis.[3]

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Disease Onset: Proteinuria, a key indicator of lupus nephritis, typically develops between 20 and 40 weeks of age.

b. Mizoribine Administration:

  • Preparation: Mizoribine is dissolved in sterile phosphate-buffered saline (PBS) or sterile water to the desired concentration.

  • Dosage and Administration: A commonly used therapeutic regimen is 20 mg/kg of body weight administered via subcutaneous injection every other day, starting at 14 weeks of age.[3]

  • Control Group: The control group should receive an equivalent volume of the vehicle (e.g., PBS) via the same route and frequency.

c. Monitoring and Efficacy Assessment:

  • Survival: Monitor and record the survival of all mice throughout the study.

  • Proteinuria: Weekly or bi-weekly monitoring of urinary protein levels using dipsticks or a quantitative assay (e.g., Bradford assay).

  • Serum Anti-DNA Antibodies: Collect blood samples via retro-orbital or submandibular bleeding at regular intervals (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies by ELISA.

  • Histopathology: At the end of the study, or upon euthanasia, kidneys should be collected, fixed in 10% buffered formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis.

Collagen-Induced Arthritis (CIA) in Rats

a. Animal Model and Disease Induction:

  • Animals: Male Wistar or Lewis rats, 7-8 weeks old, are commonly used for CIA induction.

  • Collagen Emulsion Preparation:

    • Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 4 mg/mL.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The mixture should be kept cool on ice to prevent collagen denaturation.

  • Immunization:

    • On day 0, inject 0.2 mL of the emulsion subcutaneously at the base of the tail.[7]

    • A booster injection of 0.1 mL of collagen emulsified in Incomplete Freund's Adjuvant (IFA) can be administered on day 7 to enhance the incidence and severity of arthritis.[7]

  • Disease Onset: Arthritis typically develops 10-14 days after the primary immunization.

b. Mizoribine Administration:

  • Preparation: Prepare a solution of Mizoribine in a suitable vehicle such as sterile water or 0.5% carboxymethyl cellulose (CMC).

  • Dosage and Administration: While specific optimal doses in published Mizoribine studies for CIA are not always detailed, a general approach is to administer the drug orally via gavage. One study suggests that the timing of administration is crucial, with administration during the dark phase (the active period for rats) being more effective in reducing inflammation.[1]

  • Control Group: The control group should receive the vehicle alone.

c. Monitoring and Efficacy Assessment:

  • Clinical Scoring of Arthritis: Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4), where 0 = no swelling or erythema, and 4 = severe inflammation with ankylosis. The total score per animal is the sum of the scores for all four paws.

  • Paw Thickness Measurement: Use a digital caliper to measure the thickness of the ankle or wrist joints at regular intervals.

  • Histopathology: At the end of the study, ankle joints are collected, decalcified, and processed for histological examination. H&E staining can be used to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Inflammatory Markers: Blood can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and C-reactive protein (CRP) by ELISA.

References

Application Notes and Protocols for Long-Term Bredinin Treatment in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term use of Bredinin (also known as Mizoribine), an imidazole nucleoside immunosuppressant, in various experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and mechanism of action of this compound.

Mechanism of Action

This compound exerts its immunosuppressive effects by selectively inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine triphosphate (GTP), which is crucial for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo pathway for their proliferation, this compound effectively suppresses T- and B-cell proliferation and function, leading to its immunosuppressive activity.

Bredinin_Mechanism_of_Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation This compound This compound Bredinin_P This compound-5'-Monophosphate (Active Form) This compound->Bredinin_P Adenosine Kinase IMPDH IMPDH Bredinin_P->IMPDH

Figure 1: Mechanism of action of this compound.

Long-Term Toxicology in Beagle Dogs

A 36-month study in beagle dogs demonstrated the long-term safety of this compound.

Data Presentation

Table 1: Summary of Long-Term Toxicology Study of this compound in Beagle Dogs

ParameterDetails
Animal Model Beagle Dogs (Male and Female)
Drug This compound (Mizoribine)
Dosage 2.5 mg/kg body weight
Route of Administration Oral
Treatment Duration 36 consecutive months
Frequency Once a day, 6 days a week
Key Findings No abnormal general symptoms, normal body weight gain, hematological and biological parameters remained within the normal range. No evidence of drug accumulation. No abnormalities in male gonadal function. No conspicuous macroscopical and microscopical drug-induced changes in visceral organs.[1][2]

Table 2: Representative Hematological and Biochemical Parameters in Control Beagle Dogs (Reference Ranges)

Hematology ParameterNormal RangeBiochemistry ParameterNormal Range
White Blood Cells (x10³/µL) 6.0 - 17.0ALT (U/L) 10 - 100
Red Blood Cells (x10⁶/µL) 5.5 - 8.5AST (U/L) 10 - 100
Hemoglobin (g/dL) 12.0 - 18.0ALP (U/L) 20 - 150
Hematocrit (%) 37.0 - 55.0BUN (mg/dL) 7 - 25
Platelets (x10³/µL) 200 - 500Creatinine (mg/dL) 0.5 - 1.5
Total Protein (g/dL) 5.4 - 7.8
Albumin (g/dL) 2.5 - 4.0

Note: These are general reference ranges and may vary slightly between laboratories and individual animals. Data compiled from publicly available resources on beagle dog physiology.

Experimental Protocol

Protocol 1: Long-Term Oral Administration of this compound in Beagle Dogs

  • Animal Selection: Use healthy, adult male and female beagle dogs. House them in appropriate conditions with access to standard chow and water ad libitum.

  • Group Allocation: Randomly assign animals to a control group and a this compound-treated group.

  • Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water).

  • Administration:

    • Administer this compound orally at a dose of 2.5 mg/kg body weight.

    • Dose once daily, six days a week, for a total duration of 36 months.[1]

    • The control group should receive the vehicle only.

  • Monitoring:

    • Clinical Observations: Conduct daily observations for any changes in behavior, appearance, or general health.

    • Body Weight: Record body weight weekly.

    • Hematology and Serum Biochemistry: Collect blood samples at regular intervals (e.g., monthly for the first 6 months, then quarterly) for a complete blood count and serum biochemistry panel (see Table 2 for key parameters).

    • Pharmacokinetics: At selected time points (e.g., 6, 12, 18, 24, and 36 months), administer an additional dose to determine serum drug concentrations and assess for accumulation.[1]

  • Necropsy and Histopathology: At the end of the 36-month period, perform a complete necropsy. Collect all major organs and tissues, fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[2]

Efficacy in a Rat Model of Anti-Glomerular Basement Membrane (GBM) Nephritis

This compound has shown efficacy in reducing renal damage in a rat model of crescentic-type anti-GBM nephritis.[3]

Data Presentation

Table 3: Efficacy of this compound in a Rat Anti-GBM Nephritis Model

ParameterControl (Nephritic)This compound (5 mg/kg/day)This compound (7.5 mg/kg/day)Azathioprine (20 mg/kg/day)
Urinary Protein Excretion IncreasedTendency to reduceTendency to reduceTendency to reduce
Plasma Cholesterol IncreasedNot specifiedRemarkably reducedTendency to reduce
Wet Kidney Weight IncreasedSignificantly reducedRemarkably reducedTendency to reduce
Glomerular Crescent Formation SevereSignificantly reducedMarkedly inhibitedProne to reduce
Fibrinoid Deposition PresentNot specifiedMarkedly inhibitedProne to reduce

Data is a qualitative summary from a study by Kubo et al. (1984).[3]

Experimental Protocol

Protocol 2: Induction of Anti-GBM Nephritis and this compound Treatment in Rats

  • Animal Selection: Use a susceptible rat strain, such as Wistar Kyoto (WKY) rats.

  • Induction of Nephritis:

    • Prepare rabbit anti-rat glomerular basement membrane (anti-GBM) serum.

    • Immunize rats with rabbit gamma-globulin.

    • Following immunization, administer a single intravenous injection of the rabbit anti-rat GBM serum to induce crescentic-type nephritis.[3]

  • Group Allocation: Randomly assign nephritic rats to control and treatment groups.

  • Drug Administration:

    • Begin oral administration of this compound (e.g., at 5 mg/kg/day and 7.5 mg/kg/day) or a comparator drug like azathioprine (e.g., 20 mg/kg/day) starting from day 2 after the anti-GBM serum injection.[3]

    • Continue daily administration for the desired study duration (e.g., 23 or 38 days).[3]

  • Assessment of Renal Damage:

    • Proteinuria: Collect 24-hour urine samples at regular intervals and measure total protein concentration.

    • Blood Chemistry: At the end of the study, collect blood to measure plasma cholesterol, blood urea nitrogen (BUN), and creatinine levels.

    • Histopathology: Euthanize the animals and collect the kidneys. Fix a portion in formalin for paraffin embedding and H&E staining to assess glomerular changes, including crescent formation, fibrinoid deposition, and cellular infiltration. A scoring system can be used to quantify the severity of these lesions.

Experimental_Workflow_Anti_GBM_Nephritis cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A1 Select WKY Rats A2 Immunize with Rabbit Gamma-Globulin A1->A2 A3 Inject Rabbit Anti-Rat GBM Serum (IV) A2->A3 B1 Randomize into Groups (Control, this compound, etc.) A3->B1 B2 Daily Oral Administration of this compound or Vehicle B1->B2 B3 Treatment for 23-38 Days B2->B3 C1 Monitor Proteinuria B3->C1 C2 Measure Blood Chemistry (Cholesterol, BUN, Creatinine) B3->C2 C3 Histopathological Analysis of Kidneys B3->C3

Figure 2: Experimental workflow for the rat anti-GBM nephritis model.

In Vitro Assessment of Immunosuppressive Activity

The immunosuppressive activity of this compound can be quantified using in vitro assays such as the Mixed Lymphocyte Reaction (MLR).

Experimental Protocol

Protocol 3: Mixed Lymphocyte Reaction (MLR) Assay

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

    • Inactivate the stimulator cells by irradiation or treatment with mitomycin C to prevent their proliferation.

  • Cell Culture:

    • In a 96-well plate, co-culture the responder and stimulator PBMCs at an appropriate ratio (e.g., 1:1).

    • Include control wells with responder cells alone and stimulator cells alone.

  • This compound Treatment:

    • Add this compound at various concentrations to the co-cultures at the initiation of the assay.

    • Include a vehicle control.

  • Proliferation Assay:

    • Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

    • Assess T-cell proliferation using methods such as:

      • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture and measure its incorporation into DNA.

      • CFSE staining: Stain responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture and measure the dilution of the dye by flow cytometry as a measure of cell division.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of proliferation).

Concluding Remarks

This compound has demonstrated a favorable long-term safety profile in preclinical models and efficacy in models of autoimmune renal disease. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and its analogues. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

Application of Bredinin in Xenograft Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers

Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[1][2] While historically utilized as an immunosuppressive agent in organ transplantation to prevent allograft rejection, its application can be strategically extended to preclinical cancer research, specifically in xenograft models.[1][2][3] Human tumor xenografts in immunocompromised mice are a cornerstone of oncology drug development. The inherent immunogenicity of these foreign tissue grafts necessitates a robust immunosuppressive regimen to ensure their successful engraftment and growth. This compound presents itself as a viable option for this purpose, comparable in potency to azathioprine but with a potentially more favorable safety profile, particularly concerning hepatotoxicity.[1]

The primary mechanism of action of this compound is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. As lymphocytes are highly dependent on this pathway for their proliferation, this compound effectively suppresses both T-cell and B-cell responses. This targeted immunosuppression is crucial for preventing the host immune system from rejecting the transplanted human cancer cells in a xenograft model.

When considering this compound for xenograft studies, it is important to note that its efficacy is dependent on renal function for clearance.[4][5] Therefore, careful monitoring of the animal models is recommended. The dosage and administration schedule can be optimized based on the specific mouse or rat strain, the immunogenicity of the tumor cell line, and the desired level of immunosuppression.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the administration and effects of this compound, compiled from various preclinical studies. This information can serve as a starting point for designing xenograft experiments.

Table 1: Recommended Dosage of this compound in Animal Models

Animal ModelRoute of AdministrationDosage RangeKey FindingsReference
MiceOral (p.o.) / Subcutaneous (s.c.)5-20 mg/kg/dayEffective for immunosuppression. Doses up to 400 mg/kg have been used but caused significant weight loss.[4]
RatsOral (p.o.)5-7.5 mg/kg/dayShown to be efficacious in reducing inflammation and histopathological changes in a nephritis model.[4][6]

Table 2: Pharmacokinetic Properties of this compound

Animal ModelRoute of AdministrationDoseTime to Peak Concentration (Tmax)Elimination Half-Life (t1/2)NotesReference
RatsOralNot Specified1.5 hoursNot SpecifiedRapid absorption and elimination within 24 hours. 85% excreted in urine.[4]
Humans (Renal Transplant Patients)Oral0.85-4.46 mg/kg~2-3 hours~3 hoursElimination is dependent on kidney function.[4]

Experimental Protocols

Protocol 1: Immunosuppression for Subcutaneous Xenograft Model

Objective: To establish a human tumor xenograft in mice using this compound for immunosuppression.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Human cancer cell line of interest

  • This compound (Mizoribine)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Matrigel (optional, for enhanced tumor take rate)

  • Animal gavage needles

  • Calipers for tumor measurement

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.

  • This compound Preparation: Prepare a fresh solution or suspension of this compound in a suitable vehicle like sterile water or PBS. A common concentration for oral gavage is 1-2 mg/mL.

  • Immunosuppressive Pre-treatment: Begin administration of this compound 3-5 days prior to tumor cell implantation to ensure an adequate level of immunosuppression. Administer this compound orally (p.o.) via gavage at a dose of 10-20 mg/kg daily.[4]

  • Tumor Cell Implantation:

    • Harvest the desired human cancer cells and resuspend them in sterile PBS at a concentration of 1x10⁷ cells/mL.

    • For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Continued this compound Administration: Continue daily oral administration of this compound for the duration of the study.

  • Tumor Growth Monitoring:

    • Monitor the animals for tumor growth starting 5-7 days post-implantation.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of toxicity (e.g., significant weight loss >15-20%) are observed.

Protocol 2: In Vitro Lymphocyte Proliferation Assay to Confirm Immunosuppressive Activity

Objective: To confirm the immunosuppressive effect of this compound on lymphocyte proliferation in vitro.

Materials:

  • Spleens from healthy mice

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Splenocyte Isolation: Isolate splenocytes from the spleens of healthy mice under sterile conditions and prepare a single-cell suspension.

  • Cell Plating: Seed the splenocytes into a 96-well plate at a density of 2x10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • This compound Treatment: Add 50 µL of medium containing various concentrations of this compound to the appropriate wells. Include a vehicle-only control.

  • Mitogen Stimulation: Add 50 µL of a mitogen solution (e.g., PHA at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation.[4] For unstimulated control wells, add 50 µL of medium only. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • Proliferation Measurement (MTT Assay):

    • Approximately 18-24 hours before the end of the incubation, add 20 µL of MTT solution to each well.[4]

    • Incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with 150 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control wells.

Visualizations

Signaling Pathway of this compound's Immunosuppressive Action

Bredinin_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_cell Lymphocyte PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Proliferation Cell Proliferation (T & B Cells) GTP->Proliferation Required for DNA/RNA Synthesis This compound This compound (Mizoribine) IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) This compound->IMPDH Inhibits

Caption: Mechanism of this compound's immunosuppressive effect via inhibition of IMPDH.

Experimental Workflow for a Xenograft Study Using this compound

Xenograft_Workflow cluster_prep Preparation Phase cluster_treatment Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (≥ 1 week) Bredinin_Prep 2. This compound Solution Preparation Acclimatization->Bredinin_Prep Pretreatment 3. This compound Pre-treatment (10-20 mg/kg/day, p.o.) (3-5 days) Bredinin_Prep->Pretreatment Implantation 4. Subcutaneous Tumor Cell Implantation Pretreatment->Implantation Continued_Treatment 5. Continued Daily This compound Administration Implantation->Continued_Treatment Monitoring 6. Tumor Growth Monitoring (2-3 times/week) Continued_Treatment->Monitoring Throughout study Endpoint 7. Study Endpoint (e.g., Tumor size limit) Monitoring->Endpoint Analysis 8. Data Analysis & Tissue Collection Endpoint->Analysis

Caption: Workflow for establishing a xenograft model with this compound-induced immunosuppression.

References

Troubleshooting & Optimization

Bredinin Cytotoxicity in Primary Cell Cultures: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Bredinin (also known as Mizoribine) in primary cell cultures. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an immunosuppressive agent that inhibits inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound leads to the depletion of intracellular guanosine triphosphate (GTP), which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2]

Q2: Is this compound cytotoxic or cytostatic?

This compound can exhibit both cytostatic (inhibiting cell proliferation) and cytotoxic (killing cells) effects. The outcome is often dependent on the concentration, duration of exposure, and the specific cell type.[3] At lower concentrations, it may primarily act as a cytostatic agent by arresting the cell cycle, while higher concentrations are more likely to induce apoptosis.[4]

Q3: Can the cytotoxic effects of this compound be reversed?

Yes, the growth-inhibitory effects of this compound can be reversed by supplementing the culture medium with guanosine, guanosine monophosphate (GMP), or guanine. This is because these molecules can replenish the depleted intracellular pool of guanine nucleotides through the salvage pathway, bypassing the IMPDH inhibition.

Q4: Is there a significant difference in this compound's cytotoxicity between human and rodent primary cells?

Yes, studies have shown that human cells are significantly more resistant to the cytotoxic effects of this compound compared to murine cells, with a reported 20- to 60-fold higher resistance.[5] This is a critical consideration when extrapolating results from animal models to human applications.

Q5: What are the known off-target effects of this compound in primary cell cultures?

While the primary target of this compound is IMPDH, researchers should be aware of potential off-target effects, although these are not extensively documented in the literature for primary cells. As with any pharmacological agent, high concentrations may lead to non-specific cellular stress. It is always advisable to include appropriate controls to monitor for such effects.

Data Presentation

Primary Cell TypeEffectConcentrationCitation
Human Rheumatoid Synovial FibroblastsInhibition of Proliferation> 1 µg/mL[4]
Human Rheumatoid Synovial FibroblastsInduction of Apoptosis10 µg/mL[4]
Human HepatocytesData not available-
Human Endothelial CellsData not available-
Human ChondrocytesData not available-
Human KeratinocytesData not available-

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound in primary cell cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (Mizoribine)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Harvest and count the primary cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the solvent at the same final concentration as in the highest this compound concentration well).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

Protocol 2: Guanosine Rescue Experiment

This protocol is designed to confirm that the cytotoxic/cytostatic effect of this compound is due to GTP depletion.

Procedure:

  • Follow the "Cell Seeding" and "Compound Treatment" steps as described in Protocol 1.

  • In a parallel set of wells, co-treat the cells with the same concentrations of this compound and a fixed concentration of guanosine (e.g., 100 µM, optimization may be required).

  • Include control wells with this compound alone, guanosine alone, and vehicle.

  • Proceed with the MTT assay or another viability/proliferation assay after the desired incubation period.

  • Expected Outcome: If the cytotoxic/cytostatic effect of this compound is on-target, the addition of guanosine should significantly "rescue" the cells, leading to viability/proliferation levels closer to the untreated control.

Mandatory Visualization

Bredinin_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Inosine Monophosphate (IMP)->Xanthosine Monophosphate (XMP) IMPDH Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Xanthosine Monophosphate (XMP)->Guanosine Monophosphate (GMP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine Monophosphate (GMP)->Guanosine Triphosphate (GTP) DNA_RNA_Synthesis DNA & RNA Synthesis Guanosine Triphosphate (GTP)->DNA_RNA_Synthesis Required for This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (and Guanosine for rescue) incubate_24h->treat_this compound incubate_exp Incubate (24-72h) treat_this compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Unexpected Results with this compound no_effect No or Low Cytotoxicity start->no_effect high_variability High Variability in Replicates start->high_variability cytostatic_vs_toxic Cytostatic vs. Cytotoxic Effect? start->cytostatic_vs_toxic check_conc Increase this compound Concentration Increase Incubation Time no_effect->check_conc check_cells Check Cell Health & Density Consider Cell Type Resistance no_effect->check_cells check_reagent Verify Reagent Stability no_effect->check_reagent high_variability->check_cells pipetting Refine Pipetting Technique Check for Edge Effects high_variability->pipetting cell_cycle_analysis Perform Cell Cycle Analysis (e.g., Flow Cytometry) cytostatic_vs_toxic->cell_cycle_analysis apoptosis_assay Conduct Apoptosis Assay (e.g., Annexin V/PI) cytostatic_vs_toxic->apoptosis_assay rescue_exp Perform Guanosine Rescue Experiment check_cells->rescue_exp Confirm on-target effect cell_cycle_analysis->rescue_exp apoptosis_assay->rescue_exp

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Overcoming Bredinin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Bredinin (Mizoribine) resistance in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound (Mizoribine)?

This compound is an imidazole nucleoside that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[1][2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to an arrest of DNA synthesis in the S phase of the cell cycle and subsequent suppression of cell proliferation.[3][4] Its active form, Mizoribine-5'-monophosphate, is responsible for this inhibition.[1]

Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?

To confirm this compound resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the parental, sensitive cell line. A significant increase in the IC50 value for the treated cell line is a primary indicator of acquired resistance.[5]

Q3: What are the potential mechanisms of resistance to this compound?

While specific mechanisms for this compound resistance in cancer cells are not extensively detailed in the provided results, general mechanisms for resistance to IMPDH inhibitors can be inferred:

  • Gene Amplification: Cancer cells can develop resistance by amplifying the gene encoding for IMPDH, leading to overexpression of the target enzyme.[6]

  • Target Mutation: Mutations in the IMPDH gene could alter the protein structure, preventing effective binding of this compound.

  • Activation of Salvage Pathways: Cancer cells might upregulate purine salvage pathways, which can compensate for the inhibition of de novo synthesis by utilizing extracellular sources of purines. The inhibitory effects of Mizoribine can be reversed by the presence of guanine or guanosine in the culture medium.[7]

  • Compensatory Upregulation: Inhibition of IMPDH can lead to a feedback loop causing a compensatory overexpression of IMPDH1/2.[8]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration.

Q4: I am not observing the expected anti-proliferative effect. What are some common troubleshooting steps?

Several factors could be contributing to a lack of efficacy:

  • Suboptimal Drug Concentration: Ensure you are using an appropriate concentration range for your specific cell line. The 50% inhibition dose (ID50) for lymphocyte proliferation is typically between 1.0 to 10 µg/mL.[4][7] A dose-response experiment is crucial to determine the optimal concentration for your cells.

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, human cells have been reported to be 20- to 60-fold more resistant than murine cells.[7]

  • Drug Stability: Always prepare fresh this compound solutions for your experiments, as degradation can occur with storage.[7]

  • Culture Medium Composition: Check your medium for the presence of guanine or guanosine, which can be utilized by the salvage pathway and counteract the effect of this compound.[7]

  • Cell Line Integrity: Confirm the identity and purity of your cell line through authentication methods like Short Tandem Repeat (STR) profiling to rule out contamination or genetic drift.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Gradual loss of this compound efficacy over time Development of acquired resistance.1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to investigate the resistance mechanism (see Q3).
High variability in experimental results Inconsistent cell seeding density or drug concentration.1. Ensure a uniform single-cell suspension before seeding. 2. Calibrate pipettes and ensure thorough mixing of the drug in the medium. 3. Use a consistent cell passage number for experiments.
High levels of cytotoxicity at expected effective concentrations Cell line is highly sensitive, or the drug concentration is too high.1. Perform a detailed dose-response curve to identify the optimal therapeutic window. 2. Reduce the incubation time with the drug.
Precipitation of this compound in culture medium Poor solubility at the working concentration or interaction with media components.1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 2. Prepare the final dilution in pre-warmed medium and mix thoroughly.[7]

Key Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

  • Initial IC50 Determination: Determine the IC50 of the parental cell line for this compound as described in Protocol 1.

  • Initial Drug Exposure:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20.

    • Continuously culture the cells in this concentration, changing the medium every 2-3 days.

  • Dose Escalation:

    • Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.[5]

    • Monitor the cells closely. If significant cell death occurs, reduce the concentration and allow the cells to recover before attempting to increase it again.

  • Repeat and Characterize:

    • Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • At various stages of resistance, cryopreserve cell stocks for future experiments.

  • Confirm Resistance Stability:

    • Culture the resistant cell line in a drug-free medium for several passages.

    • Re-determine the IC50 for this compound. A stable resistance will show little to no change in the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µg/mL)Fold Resistance
Parental Cancer Cell LineThis compound5.2 ± 0.81
This compound-Resistant SubcloneThis compound58.6 ± 4.311.3

Visualizations

Signaling Pathway of this compound Action and Resistance

Bredinin_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits Drug_efflux Increased Drug Efflux (ABC Transporters) This compound->Drug_efflux Pumped out Guanine_synthesis De Novo Guanine Nucleotide Synthesis IMPDH->Guanine_synthesis Catalyzes DNA_RNA_synthesis DNA/RNA Synthesis Guanine_synthesis->DNA_RNA_synthesis Proliferation_arrest Cell Proliferation Arrest DNA_RNA_synthesis->Proliferation_arrest IMPDH_amp IMPDH Gene Amplification/Mutation IMPDH_amp->IMPDH Increases/Alters Salvage_pathway Upregulated Purine Salvage Pathway Salvage_pathway->Guanine_synthesis Bypasses

Caption: Mechanism of this compound action and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_analysis Molecular Analysis start Parental Cancer Cell Line develop_resistance Develop this compound-Resistant Cell Line (Dose Escalation) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Determination) develop_resistance->confirm_resistance molecular_analysis Investigate Resistance Mechanism confirm_resistance->molecular_analysis western_blot Western Blot (IMPDH Expression) molecular_analysis->western_blot qpcr qPCR (IMPDH, ABC Transporters) molecular_analysis->qpcr sequencing Gene Sequencing (IMPDH Mutations) molecular_analysis->sequencing overcome_resistance Strategies to Overcome Resistance molecular_analysis->overcome_resistance

Caption: Workflow for developing and characterizing this compound resistance.

Logical Diagram for Troubleshooting this compound Experiments

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Further Investigation start Unexpected Experimental Outcome check_drug This compound Preparation (Fresh, Correct Concentration) start->check_drug check_cells Cell Line Health & Identity (Passage, Contamination) start->check_cells check_protocol Experimental Protocol (Seeding Density, Incubation Time) start->check_protocol ic50_shift No Effect/High IC50 check_drug->ic50_shift check_cells->ic50_shift high_toxicity High Cytotoxicity check_protocol->high_toxicity resistance_dev Check for Resistance Development ic50_shift->resistance_dev media_comp Analyze Media Composition ic50_shift->media_comp solution Optimize Protocol/ Investigate Resistance ic50_shift->solution high_toxicity->solution

Caption: Troubleshooting logic for this compound-related experiments.

References

Technical Support Center: Bredinin Stability and Usage in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of Bredinin (Mizoribine) in cell culture applications. Accurate handling and a thorough understanding of this compound's stability are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.[1] Its primary mechanism of action is the selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly reliant on this pathway for their proliferation. Therefore, this compound selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects.[3] This action results in the arrest of the cell cycle in the S phase.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or cell-culture-grade DMSO.

  • Reconstitution: Dissolve this compound powder in sterile water or DMSO to create a stock solution of, for example, 10 mg/mL. Ensure complete dissolution by gentle vortexing.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. While some sources suggest short-term storage at 4°C is possible, long-term stability is best maintained at -20°C.

  • Working Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment to minimize the potential for degradation.[1] Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium immediately before adding it to your cells.

Q3: What are the common reasons for observing a weaker-than-expected effect of this compound in my cell culture experiments?

Several factors can contribute to a reduced or inconsistent effect of this compound:

  • Degradation of this compound: this compound in solution, especially at physiological pH and temperature, can degrade over time. Using freshly prepared working solutions is crucial.

  • Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is important to perform a dose-response curve to determine the optimal concentration for your specific cell type.

  • Cell Line Specificity: Different cell lines may have varying sensitivities to this compound due to differences in their reliance on the de novo purine synthesis pathway.

  • Presence of Nucleosides in Media: Some complex cell culture media may contain low levels of purine nucleosides which could partially rescue cells from the effects of this compound.

  • High Cell Density: At very high cell densities, the effective concentration of this compound per cell may be reduced, leading to a diminished effect.

Q4: Can this compound precipitate in cell culture medium?

While this compound is generally soluble in aqueous solutions, precipitation can occur, particularly if high concentrations of a DMSO stock solution are added directly to the medium. To avoid this:

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced precipitation and cytotoxicity.

  • Add the this compound working solution to pre-warmed (37°C) cell culture medium and mix gently but thoroughly.

  • Perform a serial dilution of the stock solution in culture medium to reach the final concentration, rather than adding a small volume of highly concentrated stock directly to a large volume of medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no immunosuppressive effect 1. This compound degradation: Stock or working solution has degraded. 2. Suboptimal concentration: The concentration used is too low for the specific cell line. 3. Cell resistance: The cell line is not highly dependent on the de novo purine synthesis pathway. 4. Media components: The medium contains substances that counteract this compound's effect.1. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. 2. Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration. 3. Confirm the expression of IMPDH in your cell line. Consider using a different immunosuppressive agent if the target pathway is not critical for your cells. 4. Use a chemically defined medium if possible, or check the formulation of your medium for purine nucleosides.
Precipitation of this compound in culture medium 1. High DMSO concentration: The final concentration of DMSO in the medium is too high. 2. Temperature shock: Adding a cold stock solution to the medium. 3. Localized high concentration: Inadequate mixing upon addition.1. Keep the final DMSO concentration below 0.5%. Prepare an intermediate dilution in medium if necessary. 2. Ensure both the cell culture medium and the this compound working solution are at 37°C before mixing. 3. Add the this compound solution dropwise while gently swirling the culture vessel to ensure rapid and even distribution.
High cell death or cytotoxicity 1. Incorrect dosage: The concentration of this compound is too high. 2. Solvent toxicity: The final DMSO concentration is toxic to the cells. 3. Contamination: The stock solution or culture is contaminated.1. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is non-toxic (typically < 0.5%). Include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments. 3. Filter-sterilize your stock and working solutions. Regularly check your cell cultures for signs of contamination.

Data on this compound Stability

While specific half-life data for this compound in various cell culture media is not extensively published, the stability of nucleoside analogs is known to be influenced by pH and temperature.[4] Generally, this compound is more stable at acidic pH and lower temperatures. In aqueous solutions at physiological pH (around 7.4) and 37°C, a gradual degradation can be expected.

General Recommendations for Ensuring this compound Activity:

Parameter Recommendation Rationale
Working Solution Preparation Prepare fresh for each experiment.To minimize degradation that occurs in aqueous solutions at 37°C.
Stock Solution Storage Aliquot and store at -20°C.To prevent degradation from repeated freeze-thaw cycles and prolonged storage at higher temperatures.
pH of Culture Medium Standard physiological pH (7.2-7.4).While stability might be slightly enhanced at a lower pH, altering the medium's pH can adversely affect cell health.
Incubation Time Consider potential degradation over long incubation periods (>48-72 hours).For long-term experiments, replenishing the medium with fresh this compound may be necessary to maintain a consistent effective concentration.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on lymphocyte proliferation.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in sterile water or DMSO)

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin

  • Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

  • 96-well flat-bottom cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a BrdU-based kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed lymphocytes into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 100 µg/mL, with 2-fold or 3-fold dilutions.

  • Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (no cells, background control), cells with medium only (untreated control), and cells with medium containing the highest concentration of the vehicle (e.g., DMSO) used in the dilutions (vehicle control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the results to the untreated control (set to 100% proliferation).

    • Plot the percentage of proliferation against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for evaluating the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of a phosphate buffer and methanol)

  • Filtration units (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the cell culture medium at a known concentration (e.g., 10 µg/mL).

    • Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.

    • Dispense aliquots of the solution into sterile tubes.

  • Incubation:

    • Place the tubes in a 37°C incubator.

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample represents the initial concentration.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant by HPLC. An example of HPLC conditions for Mizoribine analysis involves a C18 column with a mobile phase of 20 mM Na2HPO4 and methanol (93:7, v/v, pH 3) containing 0.04% octanesulfonic acid, with UV detection at 275 nm.[5]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression line.

    • The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Signaling Pathway and Experimental Workflow Diagrams

IMPDH_Inhibition_Pathway This compound's Mechanism of Action cluster_purine De Novo Purine Synthesis cluster_dna_rna Cellular Functions PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP XMP->GMP GMPS GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation This compound This compound (Mizoribine) This compound->IMPDH Inhibits

This compound inhibits IMPDH, blocking GTP synthesis.

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare this compound solution in cell culture medium Filter Filter-sterilize (0.22 µm) Prep_Sol->Filter Aliquot Aliquot into sterile tubes Filter->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Timepoints Collect samples at defined time points (0, 4, 8, 12, 24, 48, 72h) Incubate->Timepoints Store Store samples at -80°C Timepoints->Store Thaw Thaw and centrifuge samples Store->Thaw HPLC Analyze supernatant by HPLC-UV Thaw->HPLC Quantify Quantify this compound peak area HPLC->Quantify Calc_Rem Calculate % this compound remaining Quantify->Calc_Rem Plot Plot ln(% remaining) vs. time Calc_Rem->Plot Calc_Half Calculate degradation rate (k) and half-life (t1/2) Plot->Calc_Half

Workflow for assessing this compound stability in media.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent/Weak This compound Effect? Check_Solution Are you using freshly prepared working solutions? Start->Check_Solution Sol_Yes Yes Check_Solution->Sol_Yes Yes Sol_No No Check_Solution->Sol_No No Check_Conc Have you performed a dose-response experiment? Conc_Yes Yes Check_Conc->Conc_Yes Yes Conc_No No Check_Conc->Conc_No No Check_Cells Is the cell line known to be sensitive to IMPDH inhibitors? Cells_Yes Yes Check_Cells->Cells_Yes Yes Cells_No No Check_Cells->Cells_No No Check_Media Are there potential interfering substances in your media? Media_Yes Yes Check_Media->Media_Yes Yes Media_No No Check_Media->Media_No No Action_Fresh Prepare fresh solutions for each experiment. Action_Dose Perform an IC50 determination. Action_Cells Consider an alternative cell line or drug. Action_Media Use a chemically defined medium. Success Problem Resolved Action_Fresh->Check_Solution Re-evaluate Action_Dose->Check_Conc Re-evaluate Action_Cells->Check_Cells Re-evaluate Action_Media->Check_Media Re-evaluate

Troubleshooting logic for this compound experiments.

References

Mizoribine Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Mizoribine observed in animal studies. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting guidance for experiments involving this immunosuppressive agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mizoribine?

A1: Mizoribine is an imidazole nucleoside that primarily functions by inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, selectively inhibits two key enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthetase. This blockade leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes (both T-cells and B-cells).[1]

Q2: What are the most commonly reported side effects of Mizoribine in animal studies?

A2: The most frequently documented side effects in animal studies, particularly in dogs, are gastrointestinal disturbances. These include vomiting, diarrhea, and anorexia.[2] At higher doses, more severe effects such as mucosal and crypt degeneration and necrosis in the intestines have been observed.[2] Bone marrow suppression is another potential side effect, although some studies suggest Mizoribine has a lower incidence of this compared to other immunosuppressants like azathioprine.[3]

Q3: Is there a known lethal dose (LD50) for Mizoribine in common laboratory animals?

A3: Yes, acute toxicity studies have established LD50 values for Mizoribine in some species. These values are crucial for understanding the acute toxic potential of the drug.

Animal ModelRoute of AdministrationLD50 Value
Mouse Oral812 mg/kg
Dog Intravenous160 mg/kg

Data compiled from available toxicological studies.

Troubleshooting Guides for In Vivo Experiments

Issue 1: Gastrointestinal Toxicity Observed in Study Animals

Symptoms: Animals exhibit signs of vomiting, diarrhea, loss of appetite, and weight loss. Fecal occult blood tests may be positive.

Possible Causes:

  • Dose-Related Toxicity: Gastrointestinal side effects are a known dose-dependent toxicity of Mizoribine.

  • High Serum Concentrations: Studies in dogs have correlated gastrointestinal toxicity with specific serum levels of Mizoribine. Clinical signs of gastrointestinal disturbances and histopathologic evidence of enterotoxicity were seen when the mean 12-hour serum level was 0.97 +/- 0.4 microgram/ml or greater.[2] Subclinical signs were observed at levels of 0.53 +/- 0.17 microgram/ml or greater.[2]

  • Individual Animal Sensitivity: There can be inter-animal variability in drug metabolism and sensitivity.

Troubleshooting Steps:

  • Dose Adjustment: Consider reducing the administered dose of Mizoribine.

  • Serum Level Monitoring: If possible, measure serum concentrations of Mizoribine to determine if they are within a toxic range.

  • Supportive Care: Provide supportive care to affected animals, including fluid and electrolyte replacement, to manage symptoms of diarrhea and vomiting.

  • Monitor Fecal Occult Blood: Regularly check for the presence of blood in the feces as an indicator of gastrointestinal damage.

  • Histopathological Examination: In terminal studies or if an animal is euthanized due to severe symptoms, perform a thorough histopathological examination of the gastrointestinal tract to assess for mucosal degeneration, crypt degeneration, and necrosis.[2]

Issue 2: Signs of Bone Marrow Suppression

Symptoms: Complete blood counts (CBCs) may reveal leukopenia (low white blood cell count), neutropenia (low neutrophil count), or thrombocytopenia (low platelet count). Animals may appear lethargic or be more susceptible to infections.

Possible Causes:

  • Inhibition of Purine Synthesis: As Mizoribine inhibits the de novo purine synthesis pathway, it can affect all rapidly dividing cells, including those in the bone marrow.

  • High Dose or Prolonged Treatment: The risk of myelosuppression may increase with higher doses or longer duration of treatment.

Troubleshooting Steps:

  • Regular Blood Monitoring: Perform regular CBCs to monitor for changes in white blood cell, red blood cell, and platelet counts.

  • Dose Evaluation: If significant bone marrow suppression is observed, a reduction in the Mizoribine dose may be necessary.

  • Monitor for Infections: Be vigilant for any signs of infection in immunosuppressed animals and treat promptly.

  • Bone Marrow Aspirates/Biopsies: For a more detailed assessment, consider performing bone marrow aspirates or biopsies to evaluate cellularity and the different hematopoietic lineages.

Quantitative Data on Side Effects

The following tables summarize the available quantitative data on the side effects of Mizoribine from various animal studies.

Table 1: Gastrointestinal and Systemic Side Effects in Dogs

DoseDurationAnimal ModelObserved Side EffectsIncidence/Severity
Not specified (serum level dependent)-DogVomiting, diarrhea, anorexia50% of dogs at 12-hour oral dosing intervals showed clinical signs without histopathologic evidence of enterotoxicity.[2]
Mean 12-hr serum level ≥ 0.97 µg/mL-DogClinical gastrointestinal disturbances and histopathologic enterotoxicity (mucosal/crypt degeneration, necrosis)Observed in conjunction with a 24-hour oral-dose schedule.[2]
2.5 mg/kg/day36 monthsBeagle DogNo abnormal general symptoms, normal hematological and biological parametersNo significant adverse effects noted in this long-term study.[4]

Table 2: Side Effects Observed in Other Animal Models

Note: Specific quantitative data on the incidence of side effects in rats and non-human primates is limited in the publicly available literature. The following represents general observations from the available studies.

Animal ModelDoseDurationObserved Side Effects
Rat 5 and 7.5 mg/kg/day (p.o.)23 and 24 days respectivelyNo specific side effects were the focus of this efficacy study, but the doses were used to demonstrate therapeutic effects.
Non-human Primate Not specifiedNot specifiedData on specific side effects of Mizoribine in non-human primates is not readily available in the reviewed literature.

Experimental Protocols

General Protocol for Acute Oral Toxicity Study (LD50 Determination) in Rodents

This is a generalized protocol based on standard toxicology guidelines.

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or ICR mice), typically 8-12 weeks old. Acclimatize animals to the laboratory conditions for at least 5 days.

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water, except for a brief fasting period before dosing.

  • Dose Preparation: Prepare a solution or suspension of Mizoribine in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).

  • Dosing: Fast animals overnight before dosing. Administer a single oral dose of Mizoribine via gavage. Use a range of doses to determine the lethal dose. Include a control group that receives only the vehicle.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record any changes in behavior, appearance, and body weight.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Signaling Pathway and Experimental Workflow Diagrams

Mizoribine_Mechanism_of_Action cluster_Purine_Synthesis De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Effect Suppression of Lymphocyte Proliferation Mizoribine Mizoribine Mizoribine_5_P Mizoribine-5'-Monophosphate (Active Metabolite) Mizoribine->Mizoribine_5_P Phosphorylation IMPDH IMPDH Mizoribine_5_P->IMPDH Inhibits GMP_Synthetase GMP_Synthetase Mizoribine_5_P->GMP_Synthetase Inhibits

Caption: Mechanism of action of Mizoribine in the de novo purine synthesis pathway.

Experimental_Workflow_Toxicity_Study cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Monitoring Monitoring Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dose_Preparation Mizoribine Dose Preparation Animal_Acclimatization->Dose_Preparation Dosing Oral Gavage or IV Administration Dose_Preparation->Dosing Clinical_Observation Clinical Observation (Vomiting, Diarrhea, etc.) Dosing->Clinical_Observation Body_Weight Body Weight Measurement Dosing->Body_Weight Blood_Sampling Blood Sampling (CBC, Serum Chemistry) Dosing->Blood_Sampling Data_Analysis Statistical Analysis of Data Clinical_Observation->Data_Analysis Body_Weight->Data_Analysis Blood_Sampling->Data_Analysis Histopathology Histopathological Examination Data_Analysis->Histopathology Final_Report Final Report Generation Histopathology->Final_Report

Caption: General experimental workflow for a Mizoribine toxicity study in animals.

References

How to improve Bredinin solubility for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bredinin (Mizoribine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Mizoribine, is an immunosuppressive drug.[1] It is an imidazole nucleoside that was first isolated from the fungus Penicillium brefeldianum.[1] The primary mechanism of action of this compound is the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase.[1] This inhibition leads to the disruption of guanine nucleotide synthesis, which in turn arrests DNA synthesis in the S phase of cellular division, thereby suppressing T lymphocyte proliferation.[1]

Q2: In which solvents can I dissolve this compound for my experiments?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium.[2]

Troubleshooting Guide: Improving this compound Solubility for Stock Solutions

Issue: I am having difficulty dissolving this compound powder.

Possible Cause & Solution:

  • Insufficient Sonication: The dissolution of this compound, particularly in aqueous solutions, can be slow. Sonication is often recommended to facilitate the process.[3][4]

    • Troubleshooting Step: After adding the solvent to the this compound powder, place the vial in a sonicator bath and sonicate for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Incorrect Solvent Concentration: The solubility of this compound differs between solvents. Ensure you are not exceeding the solubility limit for the chosen solvent.

    • Troubleshooting Step: Refer to the solubility data table below to ensure you are using an appropriate solvent concentration. If high concentrations are required, DMSO is the recommended solvent due to its higher solvating capacity for this compound.

  • Precipitation in Culture Medium: When diluting a concentrated stock solution (especially from DMSO) into an aqueous culture medium, precipitation can occur.

    • Troubleshooting Step: To avoid precipitation, it is advisable to pre-warm the culture medium before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[2] Also, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low enough to not be toxic to the cells.[2]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound and its aglycone form in commonly used laboratory solvents.

CompoundSolventSolubilityMolar Concentration (mM)Recommendation
This compoundWaterSoluble[2]-Prepare fresh working solutions.[2]
This compoundDMSOSoluble[2]-Prepare concentrated stock solutions.[2]
This compound AglyconeWater1 mg/mL[4]7.87 mM[4]Sonication is recommended.[4]
This compound AglyconeDMSO21.67 mg/mL[4]170.5 mM[4]Sonication is recommended.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the tube vigorously. If the powder does not dissolve completely, sonicate the tube for 5-10 minutes.

  • Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Medium Preparation: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired working concentration.

  • Mixing: Mix the solution thoroughly by gentle inversion or pipetting.

  • Application: Use the freshly prepared working solution immediately for your experiment.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

Bredinin_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation Bredinin_Powder This compound Powder Add_Solvent Add Solvent (DMSO or Water) Bredinin_Powder->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Sterile_Filter Sterile Filter (0.22 µm) Dissolve->Sterile_Filter Store Aliquot & Store (-20°C / -80°C) Sterile_Filter->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Dilute Dilute Stock into Medium Thaw_Stock->Dilute Prewarm_Medium Pre-warm Culture Medium Prewarm_Medium->Dilute Use Use in Experiment Dilute->Use

Caption: Workflow for preparing this compound stock and working solutions.

Bredinin_Signaling_Pathway cluster_pathway This compound's Mechanism of Action cluster_outcome Result This compound This compound (Mizoribine) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) This compound->IMPDH Inhibits Guanine_Synthesis De Novo Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Catalyzes DNA_Synthesis DNA Synthesis (S Phase) Guanine_Synthesis->DNA_Synthesis T_Cell_Proliferation T-Cell Proliferation DNA_Synthesis->T_Cell_Proliferation Immunosuppression Immunosuppression T_Cell_Proliferation->Immunosuppression

Caption: Signaling pathway illustrating this compound's immunosuppressive effect.

References

Technical Support Center: Troubleshooting Inconsistent Results with Bredinin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bredinin (Mizoribine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Mizoribine, is an imidazole nucleoside immunosuppressive drug.[1] Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2][3] This leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby selectively inhibiting the proliferation of lymphocytes (both T- and B-cells).[4]

Q2: My this compound experiments are showing inconsistent results. What are the common causes?

Inconsistent results in this compound experiments can stem from several factors:

  • Compound Stability and Handling: this compound solutions should be freshly prepared. The stability of this compound in cell culture media can vary, so it is crucial to be consistent with the timing of your experiments.

  • Cell Culture Conditions: Factors such as cell line passage number, cell density at the time of treatment, and mycoplasma contamination can significantly impact results.

  • Individual Variation (In Vivo): Bioavailability of this compound can vary between individual animals, leading to different serum concentrations from the same dose.[5]

  • Batch-to-Batch Variability: There can be variations between different manufacturing lots of this compound.

Q3: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO. Stock solutions should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. For experiments, it is recommended to prepare fresh working solutions from the stock.

Troubleshooting Guides

Inconsistent IC50 Values in Cell-Based Assays

Variability in the half-maximal inhibitory concentration (IC50) is a common issue. The following table outlines potential causes and solutions.

Problem Potential Cause Recommended Solution
Higher than expected IC50 values Compound degradationPrepare fresh stock and working solutions for each experiment. Ensure proper storage of stock solutions at -20°C in aliquots.
Low cell proliferation rateEnsure cells are in the exponential growth phase during the experiment.
Incorrect assay endpointThe timing of the viability assessment is critical. Determine the optimal endpoint for your specific cell line and experimental conditions.
Lower than expected IC50 values Over-confluent cellsUse a consistent and optimal cell seeding density. Over-confluent cells can be more sensitive to cytotoxic agents.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. Always include a vehicle control in your experiments.[6]
High variability between replicate wells Uneven cell platingEnsure a homogenous cell suspension before and during plating.
Edge effects in microplatesTo minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and narrow range of passage numbers for a set of experiments.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug response.
Batch-to-batch variability of this compoundIf possible, use the same batch of this compound for a series of related experiments.
Data Presentation: Quantitative Data Summary

The following tables summarize the reported IC50 (or EC50) values for this compound in various experimental settings.

Table 1: Immunosuppressive Activity of this compound

Cell Type/AssayStimulantIC50 ValueReference
Human Lymphocytes (MLR)Allogeneic cells1.0 - 10 µg/mL[1][7]
T-cell Lymphomas->100 µg/mL[1]
L-cells->100 µg/mL[1]
T-cells (Ca-dependent proliferation)A213187 and PHA~10 µM[8]
Alloreactive T-cells (Primary MLR)Allogeneic cells~10 µM[8]
Rheumatoid Synovial Cells (IL-6 production)Spontaneous1.25 - 5 µg/mL[9]

Table 2: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50/EC50 ValueReference
SARS-CoV (Frankfurt-1)Vero E6Plaque Reduction3.5 µg/mL[10][11]
SARS-CoV (HKU39849)Vero E6Plaque Reduction16 µg/mL[10][11]
Cytomegalovirus (CMV)-Plaque Inhibition12.0 µg/mL[12]

Experimental Protocols

Key Experiment 1: In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)

This protocol provides a framework for assessing the immunosuppressive effect of this compound on T-cell proliferation.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
  • Wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Assay Setup:

  • In a 96-well round-bottom plate, mix equal numbers of PBMCs from the two donors (e.g., 1 x 10^5 cells from each donor per well).
  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.
  • Add the this compound dilutions to the cell mixture. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a positive control (e.g., Cyclosporin A).

3. Incubation:

  • Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

4. Proliferation Measurement (e.g., using BrdU incorporation):

  • On day 4, add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for another 18-24 hours.
  • On day 5, harvest the cells and measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Key Experiment 2: Antiviral Plaque Reduction Assay

This protocol is a general method to determine the antiviral activity of this compound.

1. Cell Plating:

  • Seed a confluent monolayer of a susceptible cell line (e.g., Vero E6 for SARS-CoV) in 6-well plates.
  • Incubate until the cells are 90-100% confluent.

2. Virus Infection:

  • Prepare serial dilutions of the virus stock in serum-free medium.
  • Remove the culture medium from the cells and infect the monolayer with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
  • Incubate for 1 hour at 37°C to allow for viral adsorption.

3. This compound Treatment:

  • Prepare an overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose).
  • Prepare serial dilutions of this compound in the overlay medium.
  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
  • Add the this compound-containing overlay medium to the respective wells. Include a virus control (overlay without this compound) and a cell control (overlay without this compound or virus).

4. Incubation:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

5. Plaque Visualization and Counting:

  • Fix the cells with 10% formalin.
  • Stain the cells with a crystal violet solution.
  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
  • Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.[11]

Mandatory Visualizations

Bredinin_Signaling_Pathway This compound (Mizoribine) Mechanism of Action cluster_cell Lymphocyte This compound This compound (Mizoribine) Mizoribine_P Mizoribine-5'-Monophosphate This compound->Mizoribine_P Phosphorylation IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) Mizoribine_P->IMPDH Inhibits GTP Guanosine Triphosphate (GTP) IMPDH->GTP Required for Synthesis TLR_VCAM1 TLR-VCAM1 Pathway Activation IMPDH->TLR_VCAM1 Inhibition leads to DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of this compound's immunosuppressive and potential anti-leukemic action.

Experimental_Workflow General Workflow for In Vitro this compound Experiments start Start cell_prep Cell Preparation (Seeding & Attachment) start->cell_prep compound_prep This compound Dilution Series & Vehicle Control Prep cell_prep->compound_prep treatment Cell Treatment compound_prep->treatment incubation Incubation (Defined Duration) treatment->incubation assay Endpoint Assay (e.g., Viability, Plaque Assay) incubation->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: A generalized workflow for conducting in vitro experiments with this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results start Inconsistent Results Observed check_reagents Verify Reagents: - Fresh this compound dilutions? - Consistent media/serum lots? - Reagent expiration dates? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Assess Cell Culture: - Consistent passage number? - Optimal cell density? - Mycoplasma test negative? cells_ok Cells OK? check_cells->cells_ok check_protocol Review Protocol: - Consistent incubation times? - Accurate pipetting? - Minimized edge effects? protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->check_cells Yes resolve_reagents Action: Prepare fresh reagents, order new lots. reagents_ok->resolve_reagents No cells_ok->check_protocol Yes resolve_cells Action: Use new cell stock, standardize seeding. cells_ok->resolve_cells No resolve_protocol Action: Refine protocol, calibrate pipettes. protocol_ok->resolve_protocol No resolved Problem Resolved protocol_ok->resolved Yes resolve_reagents->start resolve_cells->start resolve_protocol->start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Bredinin-Induced Myelosuppression in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Bredinin (Mizoribine)-induced myelosuppression in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Mizoribine)?

A1: this compound is a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[1] Consequently, this compound selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects by arresting the cell cycle in the S phase.[1]

Q2: What are the expected signs of myelosuppression in mice treated with this compound?

A2: While specific data on this compound-induced myelosuppression in mice is limited, based on its mechanism and the known effects of other immunosuppressants, the expected signs of myelosuppression would manifest as changes in hematological parameters. These include:

  • Neutropenia: A significant decrease in neutrophils, increasing susceptibility to infections.

  • Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.

  • Anemia: A decrease in red blood cells and hemoglobin, resulting in fatigue and reduced oxygen-carrying capacity.

Clinically, mice may exhibit lethargy, ruffled fur, weight loss, signs of infection, or bleeding.[1] Regular monitoring of complete blood counts (CBCs) is essential to quantify the extent of myelosuppression.

Q3: What is a typical dosage range for this compound in mice to induce immunosuppression?

A3: The dosage of this compound in mice can vary depending on the experimental goals. Doses up to 400 mg/kg have been used subcutaneously, which resulted in prolonged tumor growth and a moderate reduction in host reaction in a subrenal capsule assay.[1] However, this high dose also caused significant weight loss (up to 29%).[2] Doses below 200 mg/kg were found to be ineffective in suppressing the host reaction in the same model.[2] In rats, oral doses of 5-7.5 mg/kg/day have demonstrated efficacy in an anti-GBM nephritis model.[3] It is crucial to perform a dose-response study to determine the optimal dose that induces the desired level of immunosuppression with manageable toxicity for your specific mouse strain and experimental model.

Q4: How should this compound be prepared and administered to mice?

A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, it is advisable to prepare a stock solution in a sterile vehicle and dilute it to the final concentration for administration. The most common routes of administration in mice for systemic effects are intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

Q5: What supportive care measures should be considered for mice with this compound-induced myelosuppression?

A5: Supportive care is critical for the well-being of myelosuppressed animals. Key measures include:

  • Enhanced Monitoring: Daily observation for clinical signs of toxicity, such as changes in weight, activity, and appearance.

  • Aseptic Technique: Maintain a clean environment and handle animals with care to prevent infections.

  • Nutritional Support: Provide easily accessible, palatable, and high-calorie food and water.

  • Temperature Regulation: Ensure a stable and appropriate ambient temperature to prevent hypothermia.

  • Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be considered under veterinary guidance.

Troubleshooting Guides

Issue 1: Greater-than-Expected Toxicity or Mortality
Possible Causes Troubleshooting Steps
High Dosage Reduce the this compound dosage. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific mouse strain. Doses as high as 400 mg/kg in mice have been associated with significant weight loss.[1][2]
Impaired Renal Function This compound is primarily excreted through the kidneys.[1] Ensure the use of animals with normal renal function. If your model involves potential kidney damage, consider lower doses and monitor renal function parameters.
Mouse Strain Susceptibility Different mouse strains can exhibit varying sensitivities to drugs.[4][5] If high toxicity is observed, consider using a different, potentially more robust, mouse strain.
Infection in Immunocompromised Animals Myelosuppression increases the risk of opportunistic infections. Maintain a sterile environment, use aseptic techniques for all procedures, and consider prophylactic antibiotics if severe neutropenia is anticipated.
Issue 2: Insufficient or No Myelosuppression Observed
Possible Causes Troubleshooting Steps
Insufficient Dosage Increase the this compound dosage. A dose of 200 mg/kg for 7 days was found to be insufficient to suppress immunological reactions in one mouse model.[6] A dose-response study is recommended to determine the effective dose for inducing myelosuppression.
Inappropriate Administration Route or Frequency The route and frequency of administration can significantly impact drug exposure. Ensure the chosen route provides adequate bioavailability. Consider more frequent administration if the drug has a short half-life.
Compound Degradation Ensure the this compound solution is prepared fresh for each experiment and stored properly to prevent degradation.[1]
Timing of Assessment The nadir (lowest point) of blood cell counts may occur at different times post-administration. Conduct a time-course study by collecting blood samples at multiple time points (e.g., days 3, 5, 7, 10, 14, 21) to capture the peak of myelosuppression.
Issue 3: Inconsistent Results Between Experiments
Possible Causes Troubleshooting Steps
Variability in Animal Characteristics Use mice of the same age, sex, and genetic background. Randomize animals into treatment groups to minimize bias.[5]
Differences in Experimental Conditions Standardize all experimental procedures, including drug preparation, administration technique, and sample collection and processing.
Individual Animal Variation Increase the number of animals per group to enhance statistical power and account for biological variability.[1]

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Myelosuppression in Mice

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c). Note that different strains may exhibit different sensitivities.[4][5]

  • Age/Weight: 8-10 weeks old.

  • Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

2. This compound Preparation and Administration:

  • Preparation: Dissolve this compound in a sterile vehicle (e.g., sterile saline or PBS). Prepare fresh on the day of administration.

  • Dosage: Based on literature and pilot studies, a starting dose in the range of 200-400 mg/kg can be considered, with the expectation of potential toxicity at the higher end.[1][2] A dose-finding study is highly recommended.

  • Administration: Administer via intraperitoneal (IP) or subcutaneous (SC) injection.

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: this compound-treated.

  • (Optional) Group 3: this compound + Therapeutic agent (e.g., G-CSF, TPO).

4. Monitoring:

  • Clinical Signs: Monitor animals daily for weight loss, changes in appearance (ruffled fur), and behavior (lethargy).

  • Hematological Analysis: Collect peripheral blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals post-treatment (e.g., days 3, 5, 7, 10, 14, and 21) for a complete blood count (CBC) to assess white blood cell (WBC), red blood cell (RBC), platelet (PLT), and neutrophil counts.

5. Endpoint Analysis:

  • Bone Marrow Analysis: At selected time points, euthanize a subset of mice and harvest femurs and tibias. Flush bone marrow for cellularity counts and colony-forming unit (CFU) assays to assess the number of hematopoietic progenitor cells.

  • Histology: Fix femurs in formalin for histological analysis of bone marrow architecture and cellularity.[7][8]

  • Flow Cytometry: Analyze bone marrow or peripheral blood for specific hematopoietic stem and progenitor cell populations.[9][10]

Protocol 2: Management of this compound-Induced Myelosuppression with Hematopoietic Growth Factors

1. Induction of Myelosuppression:

  • Follow Protocol 1 for this compound administration to induce myelosuppression.

2. Growth Factor Treatment:

  • For Neutropenia (G-CSF):

    • Agent: Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF).

    • Dosage: A typical dose is 250 µg/kg/day, administered subcutaneously.[2]

    • Schedule: Begin administration 24 hours after this compound treatment and continue daily until neutrophil recovery.

  • For Thrombocytopenia (TPO):

    • Agent: Recombinant murine Thrombopoietin (TPO) or a TPO receptor agonist.

    • Dosage: A typical dose for TPO is 90 µg/kg/day, administered subcutaneously.[2]

    • Schedule: Begin administration 24 hours after this compound treatment and continue daily until platelet recovery.

3. Monitoring and Analysis:

  • Monitor CBCs regularly to assess the rate of recovery of neutrophils and platelets in the growth factor-treated groups compared to the this compound-only group.

Data Presentation

Table 1: Representative Dosing of this compound (Mizoribine) in Rodent Models

SpeciesRoute of AdministrationDosageObserved EffectsReference
MouseSubcutaneous400 mg/kgProlonged tumor growth, moderately reduced host reaction, significant weight loss.[1][2]
MouseSubcutaneous200 mg/kg (daily for 7 days)Insufficient to suppress immunological reactions.[6]
RatOral5-7.5 mg/kg/dayReduced kidney weight and glomerular histopathological changes in a nephritis model.[3]

Table 2: Key Parameters for Monitoring Myelosuppression in Mice

ParameterMethod of MeasurementExpected Change with Myelosuppression
White Blood Cell (WBC) Count Automated Hematology Analyzer / HemocytometerDecrease (Leukopenia)
Absolute Neutrophil Count (ANC) Automated Hematology Analyzer / Manual DifferentialDecrease (Neutropenia)
Platelet (PLT) Count Automated Hematology Analyzer / HemocytometerDecrease (Thrombocytopenia)
Red Blood Cell (RBC) Count Automated Hematology Analyzer / HemocytometerDecrease (Anemia)
Hemoglobin (Hgb) Automated Hematology AnalyzerDecrease (Anemia)
Bone Marrow Cellularity Histology / Cell CountingDecrease
Hematopoietic Progenitor Cells Colony-Forming Unit (CFU) AssaysDecrease in CFU-GM, BFU-E, CFU-Mk
Hematopoietic Stem and Progenitor Cell Populations Flow Cytometry (e.g., LSK cells)Changes in specific populations

Visualizations

cluster_0 Cellular Environment cluster_1 Signaling Pathway cluster_2 Hematopoietic Stem/Progenitor Cell This compound This compound IMPDH IMPDH This compound->IMPDH inhibits Guanine_Nucleotides Guanine Nucleotides (GTP) IMPDH->Guanine_Nucleotides synthesizes DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression (S Phase) DNA_RNA_Synthesis->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation HSPC Hematopoietic Stem/ Progenitor Cell Proliferation->HSPC drives differentiation & self-renewal

Caption: this compound's mechanism of action on hematopoietic cells.

cluster_workflow Experimental Workflow start Start: Acclimatize Mice baseline Baseline Assessment: - Body Weight - CBC start->baseline treatment Treatment Administration: - this compound - Vehicle Control baseline->treatment monitoring Ongoing Monitoring: - Daily Clinical Signs - Regular CBCs treatment->monitoring endpoint Endpoint Analysis: - Bone Marrow Cellularity - CFU Assays - Histology - Flow Cytometry monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: Workflow for a this compound-induced myelosuppression study.

cluster_troubleshooting Troubleshooting Logic start Unexpected Experimental Outcome check_dose Review this compound Dose start->check_dose check_prep Verify Compound Preparation and Administration start->check_prep check_animals Assess Animal Health and Strain start->check_animals check_timing Evaluate Timing of Assessments start->check_timing adjust_dose Adjust Dose check_dose->adjust_dose refine_protocol Refine Protocol check_prep->refine_protocol consult_vet Consult Veterinarian check_animals->consult_vet optimize_timeline Optimize Timeline check_timing->optimize_timeline

Caption: A logical approach to troubleshooting unexpected results.

References

Bredinin interference with other experimental reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bredinin (Mizoribine). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential experimental challenges and ensure the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as Mizoribine, is an immunosuppressive agent that primarily acts by inhibiting inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme in the de novo pathway of purine synthesis, which is responsible for the production of guanine nucleotides.[1][2] By blocking this enzyme, this compound leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory effect is particularly potent in lymphocytes (T and B cells) as they are highly dependent on the de novo pathway for their proliferation.[1][3]

Q2: I am observing lower-than-expected efficacy of this compound in my cell culture experiments. What are the possible reasons?

A2: Several factors can contribute to a reduced effect of this compound in cell culture:

  • Presence of Guanine or Guanosine in the Culture Medium: The inhibitory effects of this compound can be reversed by the presence of guanine or guanosine.[4] These molecules can be utilized by the cell through the purine salvage pathway, bypassing the de novo synthesis pathway that this compound inhibits. It is crucial to check the composition of your cell culture medium and supplements for the presence of these nucleosides.

  • Cell Type Specificity: Different cell lines can exhibit varying sensitivity to this compound. The level of dependence on the de novo purine synthesis pathway can differ between cell types.

  • Drug Stability: this compound solutions should be freshly prepared for optimal activity. Degradation of the compound in stored solutions can lead to reduced efficacy.[3]

  • Inadequate Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Can this compound interfere with standard cell viability assays like the MTT assay?

A3: Yes, this compound has the potential to interfere with cell viability assays that rely on cellular metabolic activity, such as the MTT, XTT, and WST-1 assays. The reduction of the tetrazolium salt in these assays is dependent on cellular dehydrogenases and the availability of NADH and NADPH. Since this compound disrupts nucleotide metabolism, it can indirectly affect the overall metabolic state of the cell, potentially leading to an underestimation or overestimation of cell viability. It is advisable to use an alternative viability assay, such as the trypan blue exclusion assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®), to confirm results obtained from tetrazolium-based assays.

Q4: Are there known off-target effects of this compound that I should be aware of?

A4: The primary and most well-characterized target of this compound is IMPDH.[1][2] While it is considered a selective inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. However, significant off-target effects are not widely reported in the literature.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected immunosuppressive effect of this compound.
Possible Cause Troubleshooting Steps
Guanosine/Guanine in Media 1. Check the formulation of your cell culture medium and supplements for the presence of guanosine or guanine. 2. If present, consider using a custom medium formulation without these components. 3. Perform a "rescue" experiment by adding exogenous guanosine to your this compound-treated cells to confirm this interference (see Experimental Protocol 2).
Suboptimal Drug Concentration 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. 2. Consult the literature for typical effective concentrations in similar cell types.
Drug Degradation 1. Prepare fresh stock and working solutions of this compound for each experiment.[3] 2. Store stock solutions at -20°C or as recommended by the supplier.
Cell Line Resistance 1. Consider the inherent sensitivity of your chosen cell line to IMPDH inhibitors. 2. If possible, test the effect of this compound on a control cell line known to be sensitive to the drug.
Issue 2: Discrepancies between MTT assay results and other viability indicators.
Possible Cause Troubleshooting Steps
Metabolic Interference 1. Run a parallel cell viability assay that is not based on metabolic reduction, such as Trypan Blue exclusion or a commercial ATP-based assay (e.g., CellTiter-Glo®). 2. Compare the results from both assays to determine if this compound is specifically affecting the MTT readout.
Direct Reduction of MTT 1. To rule out direct chemical reduction of MTT by this compound, perform a cell-free control. 2. Add this compound to the culture medium without cells, followed by the MTT reagent. 3. An increase in absorbance in the absence of cells would indicate direct interference.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. The following table provides a summary of reported IC50 values.

Cell LineAssay TypeIC50 (µM)Reference
Various Cancer Cell LinesCrystal Violet Assay10 - 50[5]
HeLa, HepG2, SGC-7901Not Specified1.2 (for a derivative)[6]
T47D, MCF-7, MDA-MB-231Not Specified2.20 - 11.90
MCF-7Not Specified9.59[7]
MDA-MB-231Not Specified12.12[7]
T-47DNot Specified10.10[7]

Note: The IC50 values can be influenced by factors such as cell density, incubation time, and the specific assay used.[8]

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay with this compound Treatment

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (Mizoribine)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Guanosine Rescue Experiment

Materials:

  • Same as Protocol 1

  • Guanosine solution (e.g., 50 µM in complete medium)[4]

Procedure:

  • Follow steps 1 and 2 of the Standard MTT Assay Protocol.

  • Co-treatment: In a parallel set of wells, in addition to the this compound dilutions, add a final concentration of 50 µM guanosine.

  • Include controls for this compound alone, guanosine alone, and untreated cells.

  • Follow steps 3-7 of the Standard MTT Assay Protocol.

  • Data Analysis: Compare the cell viability in the wells treated with this compound alone to those co-treated with this compound and guanosine. A significant increase in viability in the co-treated wells indicates that the effect of this compound is being rescued by the activation of the purine salvage pathway.

Visualizations

Bredinin_Signaling_Pathway cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Guanosine Guanosine Guanine Guanine Guanosine->Guanine Guanine->GMP HGPRT This compound This compound IMPDH IMPDH This compound->IMPDH Inhibition

Caption: this compound's mechanism of action via inhibition of the de novo purine synthesis pathway.

Experimental_Workflow Start Start Cell_Culture_Experiment Perform Cell-Based Assay with this compound Treatment Start->Cell_Culture_Experiment Unexpected_Result Unexpected Result? Cell_Culture_Experiment->Unexpected_Result Check_Basics Verify Experimental Parameters (Concentration, Cell Density, etc.) Unexpected_Result->Check_Basics Yes End End Unexpected_Result->End No Interference_Suspected Interference Suspected? Check_Basics->Interference_Suspected Run_Controls Perform Control Experiments Interference_Suspected->Run_Controls Yes Interference_Suspected->End No Guanosine_Rescue Guanosine Rescue Assay Run_Controls->Guanosine_Rescue Alternative_Assay Alternative Viability Assay (e.g., ATP-based) Run_Controls->Alternative_Assay Cell_Free_Control Cell-Free Assay Control Run_Controls->Cell_Free_Control Analyze_Results Analyze Control Results Guanosine_Rescue->Analyze_Results Alternative_Assay->Analyze_Results Cell_Free_Control->Analyze_Results Identify_Interference Identify Source of Interference Analyze_Results->Identify_Interference Optimize_Protocol Optimize Experimental Protocol Identify_Interference->Optimize_Protocol Optimize_Protocol->End

References

Technical Support Center: Bredinin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Bredinin stock solutions. Here, you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound stock solutions?

A1: The stability of this compound in solution is primarily affected by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. The imidazole ring structure of this compound makes it susceptible to degradation under certain conditions.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO). For long-term storage, DMSO is often the preferred solvent.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For optimal long-term stability, stock solutions of this compound, particularly when prepared in DMSO, should be stored at -20°C or -80°C.[1][2] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[3] Aqueous solutions should ideally be used fresh or stored for very short periods at 2-8°C, protected from light. Long-term storage of aqueous solutions is generally not recommended without specific stability-enhancing formulations.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, the likely degradation pathways for this compound include:

  • Hydrolysis: The imidazole ring and the carboxamide group can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[4]

  • Oxidation: The molecule can be degraded by oxidizing agents.[4]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation of the aromatic imidazole ring.[4]

Q5: How can I monitor the degradation of my this compound stock solution?

A5: The most effective method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation of the intact this compound from its degradation products, enabling the quantification of its purity over time.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Verify the storage conditions and age of the stock solution. Perform a stability check using HPLC if possible. Prepare fresh stock solutions for critical experiments.
Precipitation of this compound in aqueous solutions.Ensure the concentration does not exceed its solubility in the aqueous buffer. Sonication may help in dissolving the compound. For cell-based assays, filter the final working solution through a 0.22 µm filter.[3]
Loss of compound activity Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3]
Improper storage temperature.Store stock solutions at the recommended -20°C or -80°C for long-term storage.[1][2]
Visible changes in the stock solution (e.g., color change, precipitation) Chemical degradation or precipitation.Discard the stock solution and prepare a fresh one. Ensure the solvent is of high purity and the storage container is appropriate.

Data on this compound Stability

Short-Term Stability of this compound Aglycone in Aqueous Buffers
pHBuffer System (50 mM)% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate85.2%65.7%
5.0Acetate95.1%88.3%
7.4Phosphate98.5%94.2%
9.0Borate89.3%72.1%
Effect of Temperature and Light on this compound Aglycone Stability in pH 7.4 Buffer
Condition% Remaining after 48 hours
4°C, Protected from Light99.5%
25°C, Protected from Light97.1%
25°C, Exposed to Light*85.4%
37°C, Protected from Light95.8%

*Simulated laboratory light conditions.

Long-Term Storage Guidelines for this compound (Mizoribine) Stock Solutions in Solvent
Storage TemperatureRecommended Storage Period
-20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Note: Serum samples containing mizoribine have been shown to be stable for 6 months at -20°C.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with water or buffer).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution in a photostability chamber to light. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples, including an untreated control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 275 nm).

  • Analysis: Inject the samples from the forced degradation study. A stability-indicating method is one that resolves the main this compound peak from all degradation product peaks.

Visualizations

G cluster_0 cluster_1 Intracellular Space This compound This compound (Mizoribine) (extracellular) Bredinin_in This compound This compound->Bredinin_in Transport MZP Mizoribine-5'-monophosphate (MZP) (Active Metabolite) Bredinin_in->MZP Phosphorylation by Adenosine Kinase IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MZP->IMPDH Inhibition XMP Xanthosine Monophosphate (XMP) IMP Inosine Monophosphate (IMP) IMP->XMP Catalyzed by IMPDH Guanine_nucleotides Guanine Nucleotides (GMP, GDP, GTP) XMP->Guanine_nucleotides Synthesis DNA_RNA DNA and RNA Synthesis Guanine_nucleotides->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of action of this compound (Mizoribine).

G start Inconsistent Experimental Results Observed check_storage Check Stock Solution Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Appear Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_thaw Review Handling (e.g., Freeze-Thaw Cycles) storage_ok->check_thaw prepare_fresh Prepare Fresh Stock Solution storage_bad->prepare_fresh aliquot Aliquot New Stock for Single Use prepare_fresh->aliquot thaw_ok Minimal Freeze-Thaw Cycles Confirmed check_thaw->thaw_ok Yes thaw_bad Multiple Freeze-Thaw Cycles Occurred check_thaw->thaw_bad No hplc_check Consider HPLC Analysis for Purity Check thaw_ok->hplc_check thaw_bad->prepare_fresh end Problem Resolved aliquot->end hplc_check->end

References

Validation & Comparative

A Comparative Guide: Bredinin vs. Mycophenolate Mofetil in T-Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of immunosuppressive agents, understanding the nuanced differences between available compounds is paramount. This guide provides an objective comparison of Bredinin (also known as mizoribine) and Mycophenolate Mofetil (MMF), focusing on their mechanisms of T-cell inhibition, supported by available experimental data.

Mechanism of Action: A Shared Target

Both this compound and Mycophenolate Mofetil exert their immunosuppressive effects by targeting the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes. T- and B-lymphocytes are highly dependent on this pathway for DNA and RNA synthesis, making them particularly susceptible to its inhibition.

Mycophenolate Mofetil (MMF) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), MPA selectively inhibits the proliferation of T- and B-lymphocytes.

This compound (Mizoribine) , an imidazole nucleoside, also inhibits IMPDH. Its active form, mizoribine-5'-monophosphate, is a potent inhibitor of this enzyme, thereby blocking the synthesis of guanine nucleotides and arresting the proliferation of lymphocytes. While both drugs share the same molecular target, differences in their chemical structure and pharmacokinetics may contribute to variations in their clinical profiles.

Comparative Efficacy in T-Cell Inhibition

Direct in-vitro comparative studies providing IC50 values for T-cell proliferation for both drugs under identical conditions are limited in the available literature. However, clinical studies in the context of organ transplantation suggest comparable efficacy in preventing rejection, which is primarily a T-cell-mediated process.

A meta-analysis of twelve studies involving 1103 patients found no significant difference between the mizoribine and MMF groups in the rate of acute rejection, patient survival, or graft survival in kidney transplant recipients. Another randomized comparative trial in living donor renal transplantation concluded that mizoribine and MMF are almost equivalent in terms of efficacy and safety.

Effects on T-Cell Subsets and Cytokine Production

Mycophenolate Mofetil has been shown to significantly reduce the proliferation of both CD4+ and CD8+ T-cells. In a study on patients with systemic lupus erythematosus, MMF treatment led to a reduction in the absolute counts of CD4+ T cells, CD8+ T cells, and B cells. Furthermore, MMF has been demonstrated to decrease the production of pro-inflammatory cytokines. In a mouse model of Crohn's disease, MMF significantly inhibited the mRNA expression of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β.

This compound has also been shown to suppress effector T-cell-mediated immune responses. In animal models, mizoribine prolonged skin graft survival and suppressed delayed-type hypersensitivity reactions, which are T-cell-mediated phenomena. While specific quantitative data on its in-vitro effects on T-cell cytokine production is scarce, its efficacy in T-cell-driven autoimmune models suggests an inhibitory effect on pro-inflammatory cytokine secretion.

Quantitative Data Summary

The following table summarizes available data on the T-cell inhibitory effects of Mycophenolate Mofetil. Due to the limited availability of direct in-vitro comparative data, a similar table for this compound cannot be constructed at this time.

ParameterDrugCell TypeAssayResultReference
T-Cell ProliferationMycophenolic Acid (MPA)Human CD4+ and CD8+ T-cellsBrdU incorporationSignificant inhibition of proliferation
Cytokine ProductionMycophenolate Mofetil (MMF)Mouse splenocytesELISA/RT-PCRSignificant inhibition of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β expression

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Ras Ras ZAP70->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene Proliferation Cell Proliferation Gene->Proliferation B7 B7 B7->CD28 Signal 2 IMPDH_Inhibition cluster_pathway De Novo Purine Synthesis cluster_drugs Inhibitors IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA TCell_Proliferation T-Cell Proliferation DNA_RNA->TCell_Proliferation Leads to This compound This compound (Mizoribine) IMPDH IMPDH This compound->IMPDH MMF Mycophenolate Mofetil (MMF) MMF->IMPDH CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate T-Cells Label Label with CFSE Isolate->Label Culture Culture T-Cells with Stimuli (e.g., anti-CD3/CD28) Label->Culture Add_Drugs Add this compound or MMF Culture->Add_Drugs Incubate Incubate for 3-5 days Add_Drugs->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze

A Comparative Guide to the Immunosuppressive Effects of Bredinin and Azathioprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of Bredinin (Mizoribine) and azathioprine, two pivotal drugs in clinical immunosuppression. The following sections objectively evaluate their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to ascertain these effects.

Mechanisms of Action: A Tale of Two Pathways

This compound and azathioprine achieve immunosuppression through distinct molecular pathways, primarily by targeting the proliferation of lymphocytes.

This compound (Mizoribine) acts as a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively halts the proliferation of T and B lymphocytes, which are heavily reliant on this pathway.

Azathioprine , a prodrug, is first metabolized to 6-mercaptopurine (6-MP). Subsequently, 6-MP is converted into various active metabolites, primarily thioguanine nucleotides (TGNs). These TGNs exert their immunosuppressive effects by being incorporated into the DNA and RNA of proliferating cells, thereby disrupting nucleic acid synthesis and leading to cytotoxicity, particularly in rapidly dividing lymphocytes.

G cluster_this compound This compound (Mizoribine) Pathway cluster_Azathioprine Azathioprine Pathway This compound This compound IMPDH IMPDH This compound->IMPDH inhibits de_novo De Novo Purine Synthesis Guanine Guanine Nucleotides de_novo->Guanine DNA_RNA_B DNA/RNA Synthesis Guanine->DNA_RNA_B Proliferation_B Lymphocyte Proliferation DNA_RNA_B->Proliferation_B Azathioprine Azathioprine MP6 6-Mercaptopurine (6-MP) Azathioprine->MP6 converted to TGNs Thioguanine Nucleotides (TGNs) MP6->TGNs metabolized to DNA_RNA_A DNA/RNA Incorporation TGNs->DNA_RNA_A incorporates into Purine_Synth Purine Synthesis TGNs->Purine_Synth inhibits Proliferation_A Lymphocyte Proliferation DNA_RNA_A->Proliferation_A disrupts Purine_Synth->Proliferation_A inhibits G cluster_workflow Comparative Experimental Workflow start Isolate Peripheral Blood Mononuclear Cells (PBMCs) t_cell_assay T-Cell Proliferation Assay start->t_cell_assay b_cell_assay B-Cell Proliferation Assay start->b_cell_assay antibody_assay Antibody Production Assay t_cell_assay->antibody_assay b_cell_assay->antibody_assay data_analysis Data Analysis (e.g., IC50 calculation) antibody_assay->data_analysis

Mizoribine vs. Cyclophosphamide for Lupus Nephritis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of mizoribine and cyclophosphamide in the context of lupus nephritis, drawing upon data from both preclinical lupus models and clinical trials. While direct head-to-head studies in animal models are limited, this document synthesizes available data to offer a comparative perspective on these two immunosuppressive agents.

Executive Summary

Mizoribine, a selective inhibitor of inosine monophosphate dehydrogenase, and cyclophosphamide, an alkylating agent, are both utilized in the management of lupus nephritis. Preclinical studies in murine lupus models demonstrate that both agents can effectively suppress key markers of disease activity, including autoantibody production and renal pathology. Clinical evidence from a randomized controlled trial indicates that mizoribine is non-inferior to intravenous cyclophosphamide for induction therapy in active lupus nephritis, presenting a comparable efficacy profile with a potentially different safety profile.

Preclinical Efficacy in Murine Lupus Models

Mizoribine in NZB/W F1 Mice

A study investigating the therapeutic effects of mizoribine in NZB/W F1 mice, a spontaneous model of lupus nephritis, revealed significant improvements in survival and disease markers.

Experimental Protocol: Mizoribine in NZB/W F1 Mice [1]

  • Animal Model: New Zealand Black/White (NZB/W) F1 hybrid mice.

  • Treatment Group: Mizoribine (MZR) administered at a dose of 20 mg/kg of body weight every other day, commencing at 14 weeks of age.

  • Control Group: Untreated NZB/W F1 mice.

  • Primary Endpoints: Survival time, serum anti-DNA antibody titers, presence of splenomegaly, and histological assessment of glomerulonephritis.

Quantitative Data: Mizoribine in NZB/W F1 Mice [1]

ParameterUntreated ControlMizoribine (20 mg/kg)
Mean Survival Time38.1 +/- 2.9 weeks54.3 +/- 4.2 weeks (p < 0.01)
Serum Anti-DNA AntibodyElevatedSuppressed
SplenomegalyPresentSuppressed
GlomerulonephritisProgressive developmentSuppressed histological progression
Cyclophosphamide in Murine Lupus Models

Cyclophosphamide has been evaluated in various murine lupus models, including NZB/W F1 and MRL/lpr mice, demonstrating its potent immunosuppressive effects.

Experimental Protocol: Cyclophosphamide in NZB/W F1 Mice [2][3]

  • Animal Model: New Zealand Black/White (NZB/W) F1 female mice (30 weeks old).

  • Treatment Group: Cyclophosphamide (CYC) administered via intraperitoneal (IP) injection at 25 mg/kg, once weekly for 4 weeks.[3] Another study used weekly intravenous pulses of 25 mg/kg.[2]

  • Control Group: Vehicle-treated SLE mice.

  • Primary Endpoints: Plasma anti-dsDNA IgG levels, urinary albumin excretion, and mean arterial pressure.[3] Another study focused on survival after the onset of nephrotic range proteinuria.[2]

Quantitative Data: Cyclophosphamide in NZB/W F1 Mice

ParameterVehicle-Treated SLE MiceCyclophosphamide (25 mg/kg)
Plasma anti-dsDNA IgGHighLowered[3]
Urinary Albumin ExcretionHighLowered[3]
Survival (20 weeks post-proteinuria)0%40%[2]

Experimental Protocol: Cyclophosphamide in MRL/lpr Mice [4]

  • Animal Model: Female MRL/lpr mice.

  • Treatment Group: Cyclophosphamide (CTX) administered intraperitoneally at 50 mg/kg once a week, starting at 16 weeks of age.

  • Control Group: Untreated MRL/lpr mice.

  • Primary Endpoints: 24-hour urinary protein, serum antinuclear antibodies (ANA), anti-dsDNA antibodies, and renal histopathology.

Quantitative Data: Cyclophosphamide in MRL/lpr Mice [4]

ParameterUntreated LN GroupCyclophosphamide (50 mg/kg)
24-hour Urinary ProteinHighSignificantly decreased (p<0.05)
Serum ANA levelsHighSignificantly lower
Serum anti-dsDNA antibodiesHighSignificantly lower
Renal Damage & Immune Complex DepositionSevereAmeliorated

Clinical Efficacy: Head-to-Head Comparison in Lupus Nephritis

A prospective, multicenter, open-label, phase 3 randomized clinical trial was conducted to directly compare the efficacy and safety of oral mizoribine with intravenous cyclophosphamide as induction therapy for active lupus nephritis in Chinese patients.[5][6]

Experimental Protocol: Mizoribine vs. Cyclophosphamide Clinical Trial [5][6][7]

  • Study Design: Prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial.

  • Participants: 243 adult patients with class III, III+V, IV, IV+V, or V lupus nephritis, 24-hour urinary protein levels of 1.0 g or higher, and a SLEDAI of 8 or higher.[6][7]

  • Mizoribine Group (n=123): Oral mizoribine (50 mg, 3 times a day) for 52 weeks plus oral glucocorticoid.[5][6]

  • Cyclophosphamide Group (n=120): 6 intravenous doses of cyclophosphamide at 0.5-1.0 g/m² body surface area (maximum dose of 1.0 g/d) for 52 weeks plus oral glucocorticoid.[5][6]

  • Primary Outcome: Total remission rate (complete remission + partial remission) at 52 weeks.[6]

Quantitative Data: Clinical Trial Results at 52 Weeks [5][6]

OutcomeMizoribine GroupCyclophosphamide GroupRelative Risk Ratio (95% CI)
Total Remission Rate66.1% (76 of 115 patients)76.8% (86 of 112 patients)0.861 (0.729-1.016)

The study concluded that oral mizoribine was non-inferior to intravenous cyclophosphamide for induction therapy of active lupus nephritis.[5]

Signaling Pathways and Experimental Workflow

Mechanism of Action

To visualize the distinct mechanisms of action of mizoribine and cyclophosphamide, the following diagram illustrates their primary molecular targets.

cluster_0 Mizoribine Pathway cluster_1 Cyclophosphamide Pathway Mizoribine Mizoribine IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Mizoribine->IMPDH Inhibits Guanine_synthesis De novo Guanine Nucleotide Synthesis Lymphocyte_proliferation T and B Lymphocyte Proliferation Cyclophosphamide Cyclophosphamide (prodrug) Active_metabolites Active Metabolites (e.g., Phosphoramide Mustard) Cyclophosphamide->Active_metabolites Metabolic Activation DNA DNA Active_metabolites->DNA Cross-links Cell_division Cell Division DNA->Cell_division Disrupts Lymphocyte_death Lymphocyte Apoptosis Cell_division->Lymphocyte_death start Select Lupus-Prone Mouse Strain (e.g., NZB/W F1, MRL/lpr) randomization Randomize Mice into Treatment Groups start->randomization treatment Administer Treatment: - Mizoribine - Cyclophosphamide - Vehicle Control randomization->treatment monitoring Monitor Disease Progression: - Proteinuria - Body Weight - Survival treatment->monitoring sampling Collect Samples: - Blood (for autoantibodies) - Kidneys (for histology) monitoring->sampling analysis Analyze Data: - Statistical Comparison of Endpoints sampling->analysis conclusion Draw Conclusions on Comparative Efficacy analysis->conclusion

References

Validating Bredinin's Mechanism of Action: A Comparative Guide to Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunosuppressive effects of Bredinin (Mizoribine) with the genetic knockout of its target, inosine monophosphate dehydrogenase (IMPDH). By examining data from pharmacological inhibition and genetic ablation, we offer a framework for validating this compound's mechanism of action, crucial for both basic research and clinical development.

Core Principle: Targeting Lymphocyte Proliferation

This compound, an imidazole nucleoside, exerts its immunosuppressive effects by inhibiting IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This pathway is critical for the proliferation of T and B lymphocytes, which are more reliant on it than other cell types.[1][3] Genetic knockout or knockdown of IMPDH, therefore, is expected to phenocopy the pharmacological effects of this compound, providing a powerful validation of its on-target activity.

The IMPDH enzyme exists in two isoforms, type I and type II.[4] While both are targets of this compound's active metabolite, mizoribine 5'-monophosphate, IMPDH-II is predominantly upregulated in proliferating lymphocytes, making it the key isoform for immunosuppression.[4]

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout

Table 1: Effect on T-Lymphocyte Proliferation
Experimental ConditionMethod of InhibitionCell TypeProliferation AssayResultReference
Pharmacological Inhibition Mycophenolic Acid (10 µM)Murine SplenocytesConcanavalin A stimulationComplete inhibition of proliferation[5][6]
Genetic Knockout Heterozygous IMPDH-II Knockout (IMPDH-II+/-)Murine T-LymphocytesAnti-CD3 + Anti-CD28 stimulation50-75% reduction in proliferation compared to wild-type[7][8]
Table 2: Effect on Cytokine Production
Experimental ConditionMethod of InhibitionCell TypeCytokine MeasuredResultReference
Pharmacological Inhibition Mycophenolic Acid (1-10 µM)Murine SplenocytesIFN-γDose-dependent decrease in production[5][6]
Pharmacological Inhibition Mycophenolic Acid (1-10 µM)Murine SplenocytesIL-10Dose-dependent decrease in production[5][6]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Lymphocyte Proliferation Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and measures the metabolic activity of proliferating cells.

Materials:

  • Lymphocytes (e.g., human Peripheral Blood Mononuclear Cells or murine splenocytes)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • This compound or other IMPDH inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • Microplate reader (570 nm)

Procedure:

  • Seed lymphocytes at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Add the desired concentrations of this compound or vehicle control. For genetic knockout comparisons, use cells from wild-type and IMPDH knockout animals.

  • Add the appropriate mitogen to stimulate proliferation. Include unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for a further 4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[9][10]

Cytokine Quantification (ELISA)

This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.

Materials:

  • Cell culture supernatants from lymphocyte proliferation assays

  • Cytokine-specific capture antibody

  • Recombinant cytokine standard

  • Biotinylated cytokine-specific detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • 96-well ELISA plates

Procedure:

  • Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add the Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.[1][2][3][11][12]

Visualizing the Validation Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibition Mechanism of Action IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA This compound This compound IMPDH_target IMPDH This compound->IMPDH_target Inhibits Proliferation Lymphocyte Proliferation IMPDH_target->Proliferation Enables cluster_workflow Experimental Workflow for Validating this compound's Mechanism cluster_groups Experimental Groups cluster_assays Assays start Isolate Lymphocytes Group1 Wild-Type Cells + this compound start->Group1 Group2 Wild-Type Cells + Vehicle start->Group2 Group3 IMPDH Knockout Cells start->Group3 stimulate Stimulate with Mitogen Group1->stimulate Group2->stimulate Group3->stimulate Assay1 Proliferation Assay (MTT) stimulate->Assay1 Assay2 Cytokine Quantification (ELISA) stimulate->Assay2 compare Compare Results Assay1->compare Assay2->compare conclusion Validate On-Target Effect compare->conclusion cluster_logic Logical Comparison This compound This compound Treatment Phenotype Inhibition of Lymphocyte Proliferation & Function This compound->Phenotype Leads to IMPDH_KO IMPDH Genetic Knockout IMPDH_KO->Phenotype Leads to

References

Cross-Reactivity of Bredinin with other IMPDH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bredinin (mizoribine) with other prominent inosine monophosphate dehydrogenase (IMPDH) inhibitors, focusing on their mechanisms of action, binding sites, and the potential for cross-reactivity. The information presented is supported by available experimental data to aid in research and drug development efforts.

Introduction to IMPDH Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a vital role in supplying the building blocks for DNA and RNA synthesis.[1] This function is particularly critical for the proliferation of rapidly dividing cells, such as T and B lymphocytes. Consequently, inhibitors of IMPDH are effective immunosuppressive and antiviral agents.[2] This guide focuses on three key IMPDH inhibitors: this compound (mizoribine), mycophenolic acid (MPA), and ribavirin.

Mechanism of Action and Binding Sites

The primary mechanism of all three inhibitors is the depletion of the intracellular guanine nucleotide pool, which in turn suppresses the proliferation of lymphocytes.[2][3][4] However, their interaction with the IMPDH enzyme exhibits notable differences, suggesting a low likelihood of direct competitive cross-reactivity.

This compound (Mizoribine): this compound is an imidazole nucleoside that, after phosphorylation in the cell to its active form, mizoribine-5'-monophosphate, is believed to act as a competitive inhibitor by binding to the substrate (IMP) binding site of IMPDH.[5][6]

Mycophenolic Acid (MPA): MPA, the active metabolite of mycophenolate mofetil, is a potent, non-competitive inhibitor of IMPDH.[7] Structural and kinetic studies have revealed that MPA does not bind to the IMP substrate site but rather to the NAD+ cofactor binding site.[7] Specifically, MPA appears to act as a replacement for the nicotinamide portion of NAD+ and a catalytic water molecule, trapping a covalent intermediate of the enzyme-substrate reaction.[7]

Ribavirin: Ribavirin, a synthetic guanosine analog, also inhibits IMPDH.[3][4] Its monophosphorylated form mimics IMP and acts as a competitive inhibitor at the substrate-binding site.[3][5]

The distinct binding sites of MPA compared to this compound and ribavirin are a key factor in considering their potential for cross-reactivity. Inhibitors that bind to different sites on an enzyme are generally not expected to be directly competitive.

Comparative Data on IMPDH Inhibition

The following table summarizes key kinetic parameters for the inhibition of IMPDH by this compound, MPA, and ribavirin. It is important to note that direct comparative studies under identical experimental conditions are limited.

InhibitorActive FormProposed Binding SiteInhibition TypeKi Value (approx.)
This compound (Mizoribine) Mizoribine-5'-monophosphateIMP Substrate SiteCompetitive10 nM
Mycophenolic Acid (MPA) Mycophenolic AcidNAD+ Cofactor SiteNon-competitive, Uncompetitive10-40 nM
Ribavirin Ribavirin-5'-monophosphateIMP Substrate SiteCompetitiveNot consistently reported

Note: Ki values can vary depending on the experimental conditions and the specific IMPDH isoform.

Signaling Pathway and Experimental Workflows

The inhibition of IMPDH has a direct impact on the purine biosynthesis pathway, leading to the depletion of guanine nucleotides and subsequent downstream effects on cellular processes.

De Novo Purine Biosynthesis Pathway and IMPDH Inhibition

cluster_inhibitors IMPDH Inhibitors PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation This compound This compound (Mizoribine) IMPDH IMPDH This compound->IMPDH MPA Mycophenolic Acid (MPA) MPA->IMPDH Ribavirin Ribavirin Ribavirin->IMPDH

Caption: Inhibition of IMPDH by this compound, MPA, and Ribavirin blocks the de novo purine synthesis pathway.

Experimental Workflow for Assessing IMPDH Inhibition

start Start enzyme_prep Prepare purified IMPDH enzyme start->enzyme_prep inhibitor_prep Prepare serial dilutions of IMPDH inhibitors start->inhibitor_prep reaction_mix Set up reaction mixture: Enzyme, Substrate (IMP), Cofactor (NAD+) enzyme_prep->reaction_mix add_inhibitor Add inhibitor to reaction mixture inhibitor_prep->add_inhibitor reaction_mix->add_inhibitor incubation Incubate at optimal temperature add_inhibitor->incubation measure_activity Measure NADH production (spectrophotometrically at 340 nm) incubation->measure_activity data_analysis Analyze data to determine IC50 and Ki values measure_activity->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro IMPDH inhibition assay.

Cross-Reactivity and Cross-Resistance

Direct experimental data on the cross-reactivity of this compound with other IMPDH inhibitors at the molecular level is limited. However, based on their distinct binding sites, direct competition between this compound and MPA is unlikely.

One study investigating the combined effect of mycophenolate mofetil (the prodrug of MPA) and mizoribine found synergistic immunosuppressive effects in both in vitro mixed lymphocyte reaction assays and in a mouse heart transplantation model. This synergy further suggests that the two drugs do not directly compete for the same binding site and may even have complementary inhibitory effects.

Regarding cross-resistance, there is currently no published evidence to suggest that mutations conferring resistance to MPA would also lead to resistance to this compound or ribavirin, or vice versa. Further research, such as generating cell lines with acquired resistance to one inhibitor and testing their sensitivity to others, is needed to definitively address the potential for cross-resistance.

Experimental Protocols

IMPDH Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against IMPDH.

Materials:

  • Purified recombinant human IMPDH2

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test inhibitors (this compound, MPA, Ribavirin)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, IMP solution, and NAD+ solution to each well.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the purified IMPDH enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH.

  • Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Further kinetic experiments varying substrate and inhibitor concentrations can be performed to determine the inhibition constant (Ki) and the type of inhibition.

Lymphocyte Proliferation Assay

This assay measures the effect of IMPDH inhibitors on the proliferation of lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Test inhibitors (this compound, MPA, Ribavirin)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Scintillation counter or plate reader

Procedure:

  • Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Add serial dilutions of the test inhibitors to the wells. Include a control well with no inhibitor.

  • Stimulate the cells with a mitogen to induce proliferation.

  • Incubate the plate for 72-96 hours.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to the stimulated control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

References

A Comparative Analysis of Bredinin (Mizoribine) and Tacrolimus in Transplant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pivotal immunosuppressive agents used in organ transplantation: Bredinin (Mizoribine) and Tacrolimus. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, performance in experimental models, and established protocols.

Executive Summary

This compound (Mizoribine) and Tacrolimus are both potent immunosuppressants crucial in preventing allograft rejection, yet they operate through distinct molecular pathways. Tacrolimus, a calcinein inhibitor, acts early in T-cell activation by preventing the transcription of key cytokines like IL-2.[1][2][3] this compound, an imidazole nucleoside, inhibits the de novo pathway of guanine nucleotide synthesis, thereby arresting the proliferation of T and B lymphocytes.[4][5][6] While Tacrolimus is a cornerstone of most immunosuppressive regimens, this compound is often used as an alternative or adjunct, particularly in certain geographic regions and specific clinical scenarios.[7][8][9] Direct comparative studies between this compound and Tacrolimus as monotherapies are limited; much of the available data for this compound is in combination with other agents like Tacrolimus, where it is often compared with mycophenolate mofetil (MMF).[10][11][12]

Mechanism of Action

The immunosuppressive effects of this compound and Tacrolimus are achieved through different intracellular targets, leading to the modulation of lymphocyte activation and proliferation.

This compound (Mizoribine) Signaling Pathway

This compound exerts its immunosuppressive effect by targeting the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells.[5] Lymphocytes are particularly dependent on the de novo pathway for purine synthesis, making them highly susceptible to this compound's effects.[6] Once inside the cell, this compound is phosphorylated to its active form, mizoribine-5'-monophosphate, which then inhibits inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, key enzymes in the guanine nucleotide synthesis pathway.[4][5] This leads to a depletion of intracellular guanosine triphosphate (GTP), causing a cell cycle arrest at the G1/S phase and inhibiting lymphocyte proliferation.[13]

Bredinin_Pathway cluster_cell Lymphocyte Bredinin_ext This compound Bredinin_int Mizoribine-5'-monophosphate Bredinin_ext->Bredinin_int Phosphorylation IMPDH IMPDH Bredinin_int->IMPDH Inhibits GMP_Synthetase GMP Synthetase Bredinin_int->GMP_Synthetase Inhibits XMP XMP IMP IMP IMP->XMP GMP GMP XMP->GMP GTP GTP GMP->GTP Proliferation DNA/RNA Synthesis & Lymphocyte Proliferation GTP->Proliferation

This compound's inhibition of the de novo purine synthesis pathway.
Tacrolimus Signaling Pathway

Tacrolimus is a calcinein inhibitor that blocks the initial stages of T-cell activation.[2] It diffuses across the T-cell membrane and binds to the immunophilin FK-binding protein 12 (FKBP12). This Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[14] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-2 (IL-2), which is critical for T-cell proliferation and activation.[1] Some studies also suggest that Tacrolimus can suppress T-cell activation via the NF-κB pathway.[2][3]

Tacrolimus_Pathway cluster_cell T-Cell TCR TCR/CD3 Ca_ion Ca²⁺ Influx TCR->Ca_ion Activation Calcineurin Calcineurin Ca_ion->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Nuclear Translocation & Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Proliferation T-Cell Proliferation IL2_Protein->Proliferation Tacrolimus_ext Tacrolimus FKBP12 FKBP12 Tacrolimus_ext->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits

Tacrolimus's inhibition of the calcineurin-NFAT signaling pathway.

Comparative Data Presentation

The following tables summarize the key characteristics and experimental data for this compound and Tacrolimus.

Table 1: General Characteristics of this compound and Tacrolimus
FeatureThis compound (Mizoribine)Tacrolimus
Drug Class Imidazole Nucleoside, Purine Synthesis InhibitorMacrolide, Calcineurin Inhibitor
Primary Target Inosine Monophosphate Dehydrogenase (IMPDH)Calcineurin (via FKBP12 complex)
Effect on Lymphocytes Inhibits proliferation of both T and B cellsPrimarily inhibits T-cell activation and proliferation
Common Use in Transplants Kidney; often as an alternative to MMF in combination therapyKidney, Liver, Heart, Lung; cornerstone of most regimens[7]
Common Side Effects Elevated uric acid levels, gastrointestinal issues, leukopenia[11]Nephrotoxicity, neurotoxicity, hypertension, hyperglycemia[10][15]
Table 2: Pharmacokinetics in Animal Models
ParameterThis compound (Mizoribine)Tacrolimus
Animal Model RatRat
Administration OralOral
Time to Peak Concentration (Tmax) ~1.5 hours[6]Variable, affected by food
Bioavailability Variable, subject to inter-individual differences[16]Low and variable due to extensive first-pass metabolism[17]
Metabolism Not extensively metabolizedExtensively metabolized by CYP3A enzymes in the gut and liver[18]
Excretion Primarily renal (urine)[6][16]Primarily biliary/fecal
Half-life ~3 hours (in dogs)[19]~12 hours on average, but highly variable[17]
Table 3: Efficacy in Preclinical and Clinical Transplant Models (Indirect Comparison)
Transplant ModelThis compound (Mizoribine) PerformanceTacrolimus Performance
Canine Renal Allograft 4.0 mg/kg/day (i.v.) prolonged survival over controls.[19] In combination with subtherapeutic cyclosporine, 4.0 mg/kg/day (i.a.) significantly prolonged survival.[19]In combination with other agents, effectively prevents rejection.[20]
Human Living Donor Renal Transplant (in combination with Tacrolimus) High-dose (12 mg/kg/day) showed equivalent efficacy and safety to MMF, with 100% patient and graft survival at 1 year and no significant difference in rejection rates.[11]As a baseline therapy, it is highly effective in preventing acute rejection.[10]
Human Living Donor Renal Transplant (3-year follow-up, with Tacrolimus) 100% patient and graft survival. Acute rejection rate of 18.2% (not significantly different from MMF group).[12]As a baseline therapy, contributes to high rates of long-term graft survival.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for transplant models where these immunosuppressants are commonly evaluated.

Murine Skin Transplantation Model

This model is frequently used to assess the efficacy of immunosuppressive agents due to its technical simplicity and the robust immune response it elicits.[21]

  • Animal Selection: Use of MHC-mismatched mouse strains (e.g., C57BL/6 recipients and BALB/c donors).

  • Graft Preparation: Full-thickness donor tail skin is harvested and prepared into approximately 1 cm² grafts.[22]

  • Transplantation: A graft bed is prepared on the dorsal thorax of the recipient mouse, and the donor skin is sutured into place. The graft is then covered with a protective bandage.[23]

  • Immunosuppression Regimen:

    • Tacrolimus: Administered daily via intraperitoneal injection or oral gavage at doses ranging from 0.5 to 5 mg/kg.[24] Treatment typically starts on the day of transplantation and continues for a specified period.

    • This compound (Mizoribine): Dosing information in this specific model is less commonly reported in direct comparison to tacrolimus. However, based on other models, a dose of 5-15 mg/kg/day orally could be a starting point for investigation.

  • Monitoring and Endpoint: Bandages are removed after 7 days. Grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis). The primary endpoint is typically median graft survival time.[21]

Heterotopic Rat Heart Transplantation Model

This model is a valuable tool for studying the immunological and physiological aspects of cardiac allograft rejection.[25]

  • Animal Selection: Use of fully allogeneic rat strains (e.g., Lewis recipients and Brown Norway donors).

  • Surgical Procedure: The donor heart is procured and transplanted into the recipient's abdomen. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery to the recipient's inferior vena cava.[25]

  • Immunosuppression Regimen:

    • Tacrolimus: A common regimen involves daily oral administration of tacrolimus at a dose of 1-3 mg/kg.[26][27] This is often part of a triple-drug therapy including an antiproliferative agent (like MMF) and a corticosteroid.[28]

    • This compound (Mizoribine): Often evaluated in combination therapies. A study using a four-drug combination in human renal transplant halved the standard tacrolimus dose and added mizoribine, suggesting a potential for dose-sparing effects.[10] A starting dose for a rat model could be extrapolated from clinical data, adjusting for species differences.

  • Monitoring and Endpoint: Graft function is monitored by daily palpation of the transplanted heart. Cessation of heartbeat indicates rejection. Histological analysis of the explanted heart is performed to confirm rejection and assess its severity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating immunosuppressive agents in a preclinical transplant model.

Experimental_Workflow cluster_groups Treatment Groups cluster_execution start Hypothesis: Drug X suppresses allograft rejection model_selection Select Animal Model (e.g., Murine Skin Graft, Rat Heart Transplant) start->model_selection group_assignment Randomly Assign Animals to Treatment Groups model_selection->group_assignment control_group Control Group (Vehicle only) group_assignment->control_group bredinin_group This compound Group (Dose X) group_assignment->bredinin_group tacrolimus_group Tacrolimus Group (Dose Y) group_assignment->tacrolimus_group combo_group Combination Therapy (this compound + Tacrolimus) group_assignment->combo_group transplantation Perform Transplantation Surgery drug_admin Administer Immunosuppressants (Daily Dosing) transplantation->drug_admin monitoring Monitor Graft Survival & Animal Health drug_admin->monitoring data_collection Data Collection at Endpoint: - Graft Survival Time - Histology - Biomarker Analysis monitoring->data_collection analysis Statistical Analysis & Interpretation data_collection->analysis conclusion Conclusion on Efficacy & Mechanism analysis->conclusion

A generalized workflow for preclinical immunosuppressant evaluation.

Conclusion

This compound and Tacrolimus represent two distinct classes of immunosuppressants with different mechanisms of action and clinical applications. Tacrolimus is a potent calcineurin inhibitor that forms the basis of most immunosuppressive regimens for a wide range of organ transplants. This compound, an inhibitor of de novo purine synthesis, has demonstrated efficacy, particularly in renal transplantation, and is often used in combination therapies, showing comparable outcomes to MMF with a potentially different side-effect profile.

The available data, largely from clinical trials in kidney transplantation, suggest that this compound is a viable component of a multi-drug immunosuppressive strategy. However, a direct, head-to-head comparison with Tacrolimus in various transplant models is not well-documented in the current literature. Future preclinical studies directly comparing the efficacy, synergy, and long-term side effects of these two agents across different transplant models would be highly valuable for optimizing immunosuppressive protocols and guiding the development of novel therapeutic strategies.

References

Comparative Efficacy of Mizoribine and Methotrexate in Preclinical Arthritis Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Mizoribine (MZR) and Methotrexate (MTX) in preclinical models of arthritis. While direct head-to-head comparative studies in animal models are limited, this document synthesizes available data from individual studies to offer insights into their respective anti-arthritic properties. The information is intended to support research and development efforts in rheumatology.

Executive Summary

Methotrexate is a cornerstone therapy for rheumatoid arthritis, primarily functioning as a folate antagonist to inhibit purine and pyrimidine synthesis[1][2]. Mizoribine, an imidazole nucleoside, also demonstrates immunosuppressive effects by selectively inhibiting inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis[3][4]. Both agents have shown efficacy in reducing inflammation and joint destruction in animal models of arthritis. This guide presents quantitative data from studies on collagen-induced arthritis (CIA) models to facilitate a comparative understanding of their potential.

Quantitative Efficacy Data

The following tables summarize the key efficacy data for Mizoribine and Methotrexate from preclinical studies. It is important to note that the data for each drug are derived from separate studies and not from direct comparative trials.

Table 1: Efficacy of Mizoribine in a Collagen-Induced Arthritis (CIA) Rat Model

ParameterControl (CIA)Mizoribine-Treated% ChangeReference
Arthritis Index10.2 ± 0.86.5 ± 1.1↓ 36.3%[1]
Hind Paw Volume (mL)2.1 ± 0.11.7 ± 0.1↓ 19.0%[1]
Serum TNF-α (pg/mL)185.4 ± 25.1120.6 ± 18.9↓ 35.0%[1]
Serum C-Reactive Protein (mg/dL)1.2 ± 0.20.7 ± 0.1↓ 41.7%[1]

Data from a study investigating the chronopharmacology of Mizoribine in CIA rats. The Mizoribine-treated group received the drug during the dark phase, which showed greater efficacy.[1]

Table 2: Efficacy of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model

ParameterControl (CIA)Methotrexate-Treated (20 mg/kg/week)% ChangeReference
Disease Activity Score (DAS)HighSignificantly Reduced (p=0.0006)-[5]
Paw Volume (PV)HighSignificantly Reduced (p=0.0006)-[5]
Plasma 5-methyltetrahydrofolate (5mTHF)HighSignificantly Reduced (p=0.02)-[5]
Red Blood Cell 5-methyltetrahydrofolate (5mTHF)HighSignificantly Reduced (p=0.001)-[5]

This study focused on identifying biomarkers associated with MTX efficacy in a CIA mouse model.[5]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory and immunosuppressive effects of Mizoribine and Methotrexate are mediated through distinct signaling pathways.

Mizoribine's Mechanism of Action

Mizoribine primarily targets the de novo pathway of guanine nucleotide synthesis. By inhibiting inosine monophosphate dehydrogenase (IMPDH), it depletes intracellular guanosine triphosphate (GTP), which is essential for lymphocyte proliferation and function.

Mizoribine_Pathway cluster_Cell Lymphocyte MZR Mizoribine IMPDH IMPDH MZR->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Proliferation Lymphocyte Proliferation GTP->Proliferation Required for

Mizoribine's inhibition of IMPDH in lymphocytes.
Methotrexate's Mechanism of Action

Methotrexate's mechanism in rheumatoid arthritis is multifaceted. It inhibits dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism, thereby interfering with the synthesis of purines and pyrimidines necessary for cell proliferation. Additionally, MTX increases adenosine levels, which has potent anti-inflammatory effects.

Methotrexate_Pathway cluster_Cell Inflammatory Cell MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits Adenosine Adenosine Release MTX->Adenosine DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR PurineSynth Purine Synthesis THF->PurineSynth PyrimidineSynth Pyrimidine Synthesis THF->PyrimidineSynth CellProlif Cell Proliferation PurineSynth->CellProlif PyrimidineSynth->CellProlif AntiInflammatory Anti-inflammatory Effects Adenosine->AntiInflammatory

Methotrexate's dual mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Collagen-Induced Arthritis (CIA) Model Workflow

The CIA model is a widely used experimental model for rheumatoid arthritis. The general workflow is as follows:

CIA_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen + IFA) Immunization1->Immunization2 TreatmentStart Initiate Treatment (e.g., Day 21-28) Immunization2->TreatmentStart DrugAdmin Drug Administration (MZR or MTX) TreatmentStart->DrugAdmin ClinicalScore Clinical Scoring of Paws DrugAdmin->ClinicalScore PawVolume Paw Volume Measurement DrugAdmin->PawVolume Histology Histopathological Analysis DrugAdmin->Histology Biomarkers Biomarker Analysis (e.g., Cytokines, CRP) DrugAdmin->Biomarkers

General workflow for CIA model studies.
Mizoribine Study Protocol (Adapted from[1])

  • Animal Model: Male Lewis rats.

  • Arthritis Induction: Primary immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days later.

  • Drug Administration: Mizoribine (5 mg/kg) was administered orally once daily from day 10 to day 20 after the initial immunization. One group received MZR at the beginning of the light phase, and another at the beginning of the dark phase.

  • Efficacy Assessment:

    • Arthritis Index: Assessed daily based on the severity of paw swelling.

    • Hind Paw Volume: Measured using a plethysmometer.

    • Biomarkers: Serum levels of TNF-α and C-reactive protein were measured by ELISA at the end of the study.

Methotrexate Study Protocol (Adapted from[5])
  • Animal Model: Male DBA/1J mice.

  • Arthritis Induction: Primary immunization with chicken type II collagen in Complete Freund's Adjuvant. A booster immunization was given 21 days later with type II collagen in Incomplete Freund's Adjuvant.

  • Drug Administration: Methotrexate (20 mg/kg/week) was administered subcutaneously.

  • Efficacy Assessment:

    • Disease Activity Score (DAS): Clinical scoring of arthritis severity.

    • Paw Volume (PV): Measurement of paw swelling.

    • Biomarker Analysis: Plasma and red blood cell levels of 5-methyltetrahydrofolate (5mTHF) were measured to assess the anti-folate activity of MTX.

Conclusion

Both Mizoribine and Methotrexate demonstrate significant anti-arthritic effects in preclinical models, albeit through different mechanisms of action. Mizoribine's targeted inhibition of IMPDH and Methotrexate's broader effects on folate metabolism and adenosine signaling provide distinct approaches to immunosuppression. While the available data does not permit a direct quantitative comparison of their potency in a single standardized model, this guide provides a structured overview of their individual efficacies and modes of action. Further head-to-head comparative studies are warranted to definitively establish their relative therapeutic potential in the context of rheumatoid arthritis.

References

Bredinin's In Vitro Potency: A Comparative Analysis Against Other Key Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative in vitro potency of immunosuppressive agents is critical for guiding preclinical research and predicting clinical efficacy. This guide provides an objective comparison of Bredinin (Mizoribine) with other widely used immunosuppressants, including mycophenolic acid (MPA), azathioprine, tacrolimus, cyclosporine, and rapamycin. The comparison is supported by experimental data on their inhibitory effects on lymphocyte proliferation and an overview of their mechanisms of action.

Quantitative Comparison of In Vitro Potency

The in vitro potency of immunosuppressants is commonly determined by their 50% inhibitory concentration (IC50) in lymphocyte proliferation assays. These assays measure the concentration of a drug required to inhibit the proliferation of lymphocytes by 50% upon stimulation with mitogens or alloantigens. The lower the IC50 value, the higher the potency of the compound.

The following table summarizes the IC50 values for this compound and other immunosuppressants from in vitro studies on human peripheral blood mononuclear cells (PBMCs) and other cell lines.

ImmunosuppressantTarget Cell/EnzymeAssay TypeIC50 (nmol/L)Reference
This compound (Mizoribine) T-Cells (Ca-dependent proliferation)A23187 + PHA~10,000[1]
T-Cells (Ca-independent proliferation)IL-2 + PMAHigh (less effective)[1]
Alloreactive T-CellsMixed Lymphocyte Reaction10,000 - 100,000[1]
Various Cell Lines (T-cell lymphomas, B-lymphoblastoid)Proliferation Assay100-200 fold higher than MPA[1][2]
Mycophenolic Acid (MPA) T-Cells (Ca-dependent proliferation)A23187 + PHA~100[1]
T-Cells (Ca-independent proliferation)IL-2 + PMA~100[1]
Alloreactive T-CellsMixed Lymphocyte Reaction~100[1]
Various Cell Lines (T-cell lymphomas, B-lymphoblastoid)Proliferation Assay90 - 365[1][2]
B-CellsProliferation AssayComplete abrogation[3][4]
Azathioprine LymphocytesMitogen-induced proliferationComparable to this compound[5]
Tacrolimus (FK 506) T-Cells (Ca-dependent proliferation)A23187 + PHA< 1[1]
Alloreactive T-CellsMixed Lymphocyte Reaction0.1[1]
B-CellsProliferation AssayMinimal direct effect[6][7]
Cyclosporine A T-Cells (Ca-dependent proliferation)A23187 + PHA~100[1]
Alloreactive T-CellsMixed Lymphocyte Reaction10 - 100[8]
B-CellsProliferation AssaySignificant inhibition[9][10]
Rapamycin (Sirolimus) T-Cells (Ca-dependent proliferation)A23187 + PHA< 1[1]
T-Cells (Ca-independent proliferation)IL-2 + PMA< 1[1]
B-CellsProliferation AssayProfound inhibition[11][12]

Mechanisms of Action and Signaling Pathways

The diverse in vitro potencies of these immunosuppressants stem from their distinct mechanisms of action, targeting different signaling pathways involved in lymphocyte activation and proliferation.

This compound and Mycophenolic Acid: Targeting Purine Synthesis

This compound and MPA share a common mechanism of action by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[13] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[14] By depleting the intracellular pool of guanosine triphosphate (GTP), both drugs effectively arrest the cell cycle and suppress lymphocyte proliferation.[13]

This compound & MPA Mechanism of Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation This compound This compound / MPA This compound->IMPDH Inhibition IMPDH->XMP

This compound & MPA inhibit the de novo purine synthesis pathway.
Azathioprine: A Purine Analog Antimetabolite

Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) and subsequently to thioguanine nucleotides (TGNs).[15][16] These metabolites are incorporated into DNA and RNA, thereby inhibiting nucleic acid synthesis and halting the proliferation of rapidly dividing cells like lymphocytes.[8][16]

Azathioprine Mechanism of Action Azathioprine Azathioprine SixMP 6-Mercaptopurine (6-MP) Azathioprine->SixMP TGNs Thioguanine Nucleotides (TGNs) SixMP->TGNs DNA_RNA DNA & RNA Synthesis TGNs->DNA_RNA Inhibition Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Azathioprine disrupts DNA synthesis in lymphocytes.
Tacrolimus and Cyclosporine: Calcineurin Inhibitors

Tacrolimus and cyclosporine inhibit T-cell activation by blocking the calcium-dependent phosphatase, calcineurin.[17][18] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes like Interleukin-2 (IL-2), which are essential for T-cell proliferation.[17]

Tacrolimus & Cyclosporine Mechanism of Action cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca ↑ Intracellular Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Nucleus Nucleus Proliferation T-Cell Proliferation IL2->Proliferation Tac_Cyc Tacrolimus / Cyclosporine Tac_Cyc->Calcineurin Inhibition

Tacrolimus & Cyclosporine block T-cell activation via calcineurin.
Rapamycin (Sirolimus): mTOR Inhibitor

Rapamycin inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a crucial downstream effector of signals required for cell growth and proliferation.[13] Unlike calcineurin inhibitors, rapamycin blocks T-cell proliferation at a later stage, in response to cytokine signaling, particularly IL-2.[11]

Rapamycin Mechanism of Action IL2R IL-2 Receptor PI3K PI3K-Akt Pathway IL2R->PI3K mTOR mTOR PI3K->mTOR CellCycle Cell Cycle Progression (G1 to S phase) mTOR->CellCycle Proliferation Lymphocyte Proliferation CellCycle->Proliferation Rapamycin Rapamycin Rapamycin->mTOR Inhibition

Rapamycin inhibits lymphocyte proliferation by targeting mTOR.

Experimental Protocols

The following is a generalized protocol for an in vitro lymphocyte proliferation assay using the MTT method, which is a colorimetric assay for assessing cell metabolic activity.

Lymphocyte Proliferation Assay (MTT Method)

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Collect whole blood from healthy donors in heparinized tubes.

  • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Plating and Treatment:

  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.

  • Prepare serial dilutions of the immunosuppressive drugs (this compound, MPA, etc.) in complete medium.

  • Add 50 µL of the drug dilutions to the respective wells. For control wells, add 50 µL of medium without the drug.

  • Add 50 µL of a mitogen solution (e.g., Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated control wells, add 50 µL of medium.

  • The final volume in each well should be 200 µL.

3. Incubation:

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

4. Proliferation Measurement (MTT Assay):

  • 18-24 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Continue to incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate the percentage of proliferation inhibition for each drug concentration relative to the stimulated control wells (100% proliferation) and unstimulated control wells (0% proliferation).

  • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Experimental Workflow: Lymphocyte Proliferation Assay Start Isolate PBMCs from whole blood Plate Plate PBMCs in 96-well plate Start->Plate Treat Add Immunosuppressant & Mitogen (PHA) Plate->Treat Incubate Incubate for 72h Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for assessing in vitro immunosuppressant potency.

Conclusion

This comparative guide highlights the differences in in vitro potency among this compound and other major immunosuppressants. Tacrolimus and Rapamycin demonstrate the highest potency in inhibiting T-cell proliferation, with IC50 values in the sub-nanomolar range. Mycophenolic acid and Cyclosporine exhibit high potency, with IC50 values around 100 nmol/L. This compound and Azathioprine show a lower potency in comparison, with IC50 values in the micromolar range for T-cell inhibition. The choice of an immunosuppressant for further research and development will depend on a variety of factors, including the specific immune cell population of interest, the desired mechanism of action, and the therapeutic window. The provided experimental protocol offers a standardized method for conducting in vitro potency assessments.

References

Mizoribine for Lupus Nephritis: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of lupus nephritis (LN), this guide provides a meta-analysis of key clinical trial data on Mizoribine (MZR). It offers a detailed comparison with standard-of-care agents, cyclophosphamide (CYC) and mycophenolate mofetil (MMF), focusing on efficacy and safety outcomes.

Efficacy of Mizoribine in Lupus Nephritis Induction Therapy

Mizoribine has been investigated as an alternative induction therapy for active lupus nephritis, demonstrating non-inferiority to intravenous cyclophosphamide in a large-scale, phase 3 randomized clinical trial.[1][2] The primary endpoint in this pivotal study was the total remission rate (complete + partial remission) at 52 weeks.

Table 1: Comparison of Total Remission Rates at 52 Weeks (Mizoribine vs. Cyclophosphamide)

Treatment GroupTotal Remission RateNumber of Patients (Remission/Total)Relative Risk Ratio (95% CI)Non-inferiority Margin
Mizoribine66.1%76/1150.861 (0.729-1.016)> 0.726
Cyclophosphamide76.8%86/112

Data from a prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial.[1][2]

Another study compared Mizoribine with both mycophenolate mofetil and intravenous cyclophosphamide over a 24-week period. While there were no significant differences in complete or overall response rates among the three groups, early response rates at 12 weeks were higher in the MMF and CYC arms.[3]

Table 2: Comparison of Remission Rates at 24 Weeks (Mizoribine vs. MMF vs. Cyclophosphamide)

Treatment GroupComplete Remission RateOverall Response Rate
Mizoribine22.7%68.2%
Mycophenolate Mofetil24.0%72.0%
Cyclophosphamide25.0%75.0%

Data from an observational study of 90 patients with active LN.[3]

A retrospective cohort study comparing Mizoribine to mycophenolate mofetil for systemic lupus erythematosus (SLE) in general found similar efficacy in controlling disease activity.[4] After adjusting for propensity scores, the cumulative incidences of achieving Lupus Low Disease Activity State (LLDAS) and remission were comparable between the two groups.[4]

Safety and Tolerability Profile

The incidence of adverse events with Mizoribine has been shown to be generally similar to or lower than that of cyclophosphamide and mycophenolate mofetil.

In the head-to-head trial against cyclophosphamide, the overall incidence of treatment-related adverse events was comparable between the two groups (80.5% for MZR vs. 78.7% for CYC).[2][5] However, serious adverse events were more frequent in the Mizoribine group (27.6% vs. 18.0%), including a slightly higher rate of serious infections (12.2% vs. 10.7%).[5] Conversely, leukopenia was more common with cyclophosphamide (3.3% vs. 1.6%).[5]

The 24-week three-arm study reported a significantly lower incidence of adverse events for both Mizoribine (3.3%) and MMF (2.6%) compared to cyclophosphamide (24.2%).[3][6] A meta-analysis comparing Mizoribine and MMF in renal transplantation found that Mizoribine was associated with a lower risk of gastrointestinal disorders and cytomegalovirus infection, but a higher risk of hyperuricemia.[7]

Table 3: Incidence of Key Adverse Events

Adverse EventMizoribineCyclophosphamideMycophenolate Mofetil
Any Treatment-Related AE80.5%[2]78.7%[2]N/A
Serious AEs27.6%[5]18.0%[5]N/A
Serious Infections12.2%[5]10.7%[5]N/A
Leukopenia1.6%[5]3.3%[5]N/A
All AEs (24-week study)3.3%[3]24.2%[3]2.6%[3]
Gastrointestinal DisordersLower Risk[7]N/AHigher Risk[7]
Cytomegalovirus InfectionLower Risk[7]N/AHigher Risk[7]
Hyperuricemia*Higher Risk[7]N/ALower Risk[7]

*Data from a meta-analysis in renal transplantation patients.[7]

Experimental Protocols

Mizoribine vs. Cyclophosphamide (52-Week, Phase 3 RCT)[1][2]
  • Study Design: A prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial conducted at 40 centers in China.[1][2]

  • Patient Population: 243 patients (aged 18-70) with biopsy-proven class III, IV, or V lupus nephritis, 24-hour urinary protein level of ≥1.0 g, and a Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) of ≥8.[1][2]

  • Interventions:

    • Mizoribine Group (n=123): Oral Mizoribine (50 mg, 3 times a day) plus oral glucocorticoid for 52 weeks.[2]

    • Cyclophosphamide Group (n=120): Intravenous cyclophosphamide (0.5-1.0 g/m² body surface area, 6 doses) plus oral glucocorticoid for 52 weeks.[2]

  • Primary Outcome: Total remission rate (complete + partial) at 52 weeks.[2]

Mizoribine vs. MMF vs. Cyclophosphamide (24-Week Study)[3][6]
  • Study Design: An observational study of 90 patients with active LN.[3]

  • Patient Population: Patients with active lupus nephritis.

  • Interventions:

    • Mizoribine Group (n=30): Oral Mizoribine (300 mg every other day).[3][6]

    • Mycophenolate Mofetil Group (n=30): Oral MMF (2 g per day in two divided doses).[3][6]

    • Cyclophosphamide Group (n=30): Intravenous cyclophosphamide (0.5 g every 2 weeks).[3][6]

  • Primary Outcome: Therapeutic effects and adverse events were evaluated at the end of the 24-week treatment.[3]

Visualizing the Data and Processes

To better understand the clinical trial workflow and the mechanism of action of Mizoribine, the following diagrams are provided.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (52 Weeks) cluster_outcome Primary Outcome Assessment P1 Patients with Active Lupus Nephritis Screened (n=340) R1 Randomized (n=250) P1->R1 T1 Mizoribine Group (n=123 treated) Oral MZR + Glucocorticoids R1->T1 T2 Cyclophosphamide Group (n=120 treated) IV CYC + Glucocorticoids R1->T2 O1 Total Remission Rate at 52 Weeks T1->O1 T2->O1

Caption: Workflow of the Phase 3 Randomized Clinical Trial comparing Mizoribine and Cyclophosphamide.

Mizoribine's immunosuppressive effect stems from its selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][5] This pathway is particularly important for the proliferation of T and B lymphocytes, which are key mediators in the pathogenesis of lupus nephritis.[1]

cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA & RNA Synthesis GMP->DNA_RNA Lympho T & B Lymphocyte Proliferation DNA_RNA->Lympho MZR Mizoribine MZR->Inhibition IMPDH->XMP Inhibition->IMPDH

Caption: Mizoribine's Mechanism of Action via IMPDH Inhibition.

cluster_mizoribine Mizoribine cluster_cyclophosphamide Cyclophosphamide cluster_mmf Mycophenolate Mofetil MZR_Efficacy Efficacy: - Non-inferior to CYC at 52 weeks [1] - Similar to MMF at 24 weeks [8] MZR_Safety Safety: - Fewer AEs than CYC [8] - Lower GI issues than MMF* [13] CYC_Efficacy Efficacy: - Higher remission than MZR at 52 weeks [1] CYC_Safety Safety: - Higher incidence of AEs [8] - Higher leukopenia risk [5] MMF_Efficacy Efficacy: - Similar to MZR at 24 weeks [8] MMF_Safety Safety: - Fewer AEs than CYC [8] - Higher GI issues than MZR* [13] Comparison Comparison of Treatment Options Comparison->MZR_Efficacy Comparison->MZR_Safety Comparison->CYC_Efficacy Comparison->CYC_Safety Comparison->MMF_Efficacy Comparison->MMF_Safety

Caption: High-Level Comparison of Lupus Nephritis Induction Therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Bredinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Bredinin (also known by its generic name, Mizoribine), an immunosuppressive agent, requires dedicated disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste generated in a research laboratory setting.

This compound Waste Management Summary

Proper disposal of this compound begins at the point of generation. All materials that have come into contact with this compound should be segregated from regular laboratory trash and treated as hazardous chemical waste.

Waste TypeRecommended ContainerDisposal Consideration
Solid Waste Rigid, leak-proof container or a double-bagged, thick plastic bag clearly labeled as "Cytotoxic/Hazardous Waste".Includes contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials.
Sharps Designated cytotoxic sharps container (typically purple or yellow and clearly labeled).[1]Needles, syringes, scalpels, and glass vials that have been in contact with this compound.
Liquid Waste Compatible, sealed, and shatter-proof container.Unused or expired this compound solutions, cell culture media containing the drug, and contaminated solvents.
Contaminated PPE Designated container for cytotoxic/hazardous waste.Gowns, gloves, and masks worn during the handling of this compound.

Step-by-Step Disposal Protocol for this compound

Adherence to the following procedural steps is crucial for the safe management and disposal of this compound waste.

Phase 1: Waste Segregation and Collection

  • Identify and Segregate: Immediately upon generation, discard any item contaminated with this compound into a designated hazardous waste container.[1] This includes sharps, solid waste, liquid waste, and personal protective equipment (PPE).[1]

  • Use Designated Containers: All this compound waste must be collected in clearly labeled, leak-proof containers that are appropriate for the type of waste.[1]

    • Solids and PPE: Collect in a rigid, leak-proof container or a double-bagged, thick plastic bag marked with the appropriate hazard symbol.[1]

    • Sharps: Must be placed directly into a designated cytotoxic sharps container.[1]

    • Liquids: Collect in a compatible, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Phase 2: Labeling and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound/Mizoribine), and the specific hazard (e.g., "Cytotoxic").

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. Keep containers tightly closed when not in use.[2][3]

Phase 3: Disposal

  • Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

  • Arrange for Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.[2] Disposal should be in a manner consistent with federal, state, and local regulations.[2]

  • Maintain Records: Keep detailed records of the amount of this compound waste generated and the date of its disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Containerization cluster_2 Phase 3: Storage & Disposal A This compound Waste Generated B Identify Waste Type A->B C Solid Waste (Gloves, Vials) B->C D Sharps (Needles, Syringes) B->D E Liquid Waste (Solutions) B->E F Place in Labeled, Leak-Proof Cytotoxic Waste Container C->F G Place in Labeled Puncture-Resistant Sharps Container D->G H Place in Labeled, Sealed Shatter-Proof Liquid Waste Container E->H I Store in Designated Secure Area F->I G->I H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Licensed Hazardous Waste Disposal J->K L Document Disposal K->L

This compound Waste Disposal Workflow

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. If you are unsure about a procedure, contact your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for Handling Bredinin (Mizoribine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the handling of Bredinin, also known as Mizoribine. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is an immunosuppressive agent and should be handled with care, recognizing its potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (Mizoribine) is classified with specific health hazards that necessitate the use of appropriate personal protective equipment to prevent exposure. The primary hazards include skin irritation, serious eye irritation, respiratory tract irritation, and potential damage to fertility or an unborn child.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound (Mizoribine)

PPE CategoryRequired EquipmentSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWear chemical-impermeable gloves.[3] Nitrile gloves are a common recommendation for handling chemical compounds.
Eye and Face Protection Safety glasses with side shields or goggles, Face shieldUse safety glasses or goggles.[1][2] A face shield should be worn if there is a risk of splashing.
Body Protection Laboratory coat, Protective clothingA standard laboratory coat should be worn.[1][2] Consider additional protective clothing if significant contamination is possible.
Respiratory Protection Respirator with appropriate filter cartridgesA respirator with Type P3 (EN 143) cartridges is recommended.[4] Use a respirator if handling powders outside of a ventilated enclosure or if dust/aerosols may be generated.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Workspace Preparation: Before beginning work, ensure the designated area is clean and uncluttered. Prepare all necessary equipment and materials to avoid interruptions.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

2. Donning PPE:

  • Put on all required PPE as specified in Table 1 before handling the compound.

3. Handling and Experimental Use:

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1]

  • Prevent Dust and Aerosol Formation: When working with the solid form of this compound, handle it carefully to avoid generating dust.[1]

  • Weighing: If weighing the powder, do so within a chemical fume hood or a balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.[1]

4. Post-Handling and Decontamination:

  • Cleaning: Thoroughly clean all equipment and the work area after use.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Dispose of single-use PPE as contaminated waste.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] As specific disposal instructions for this compound are not widely available, follow the general procedures for hazardous chemical waste.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and cleaning materials, must be segregated as hazardous chemical waste.

2. Containerization:

  • Solid Waste: Collect solid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, glass) must be placed in a designated, puncture-resistant sharps container for hazardous waste.

3. Storage:

  • Store waste containers in a secure, designated area away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.

4. Documentation:

  • Maintain accurate records of the hazardous waste generated, including the substance, quantity, and date of disposal.

Workflow and Safety Diagrams

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_space Prepare Workspace in Fume Hood don_ppe Don All Required PPE prep_space->don_ppe weigh Weigh Solid this compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands containerize_waste Containerize in Labeled, Sealed Containers segregate_waste->containerize_waste store_waste Store in Designated Area containerize_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Required Controls This compound This compound (Mizoribine) Hazards Potential Hazards - Skin/Eye/Respiratory Irritation - Reproductive Toxicity This compound->Hazards Gloves Chemical-Resistant Gloves Hazards->Gloves Goggles Safety Goggles / Face Shield Hazards->Goggles Coat Lab Coat / Protective Clothing Hazards->Coat Respirator P3 Respirator Hazards->Respirator FumeHood Chemical Fume Hood Hazards->FumeHood EmergencyAccess Access to Eyewash/Shower Hazards->EmergencyAccess

Caption: Key hazards and corresponding safety controls for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.